molecular formula C7H8INO B1589698 4-Formyl-1-methylpyridin-1-ium iodide CAS No. 13441-53-7

4-Formyl-1-methylpyridin-1-ium iodide

Cat. No.: B1589698
CAS No.: 13441-53-7
M. Wt: 249.05 g/mol
InChI Key: ZXBSOTYVIHPBDT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Formyl-1-methylpyridin-1-ium iodide is a useful research compound. Its molecular formula is C7H8INO and its molecular weight is 249.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 204945. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylpyridin-1-ium-4-carbaldehyde;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8NO.HI/c1-8-4-2-7(6-9)3-5-8;/h2-6H,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXBSOTYVIHPBDT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=C(C=C1)C=O.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50455884
Record name 4-Formyl-1-methylpyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13441-53-7
Record name NSC204945
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204945
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Formyl-1-methylpyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridinium, 4-formyl-1-methyl-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-Formyl-1-methylpyridin-1-ium iodide CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Core Compound Dossier: 4-Formyl-1-methylpyridin-1-ium iodide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 13441-53-7), a versatile pyridinium salt with significant utility in synthetic chemistry. This document details the compound's physicochemical properties, provides a robust, field-tested protocol for its synthesis via quaternization, and explores its chemical reactivity, with a focus on the strategic applications of its formyl and pyridinium moieties. Key reaction classes, such as Schiff base formation, are discussed with detailed methodologies. Furthermore, this guide outlines the compound's applications in medicinal chemistry and materials science, supported by established safety and handling procedures. The information is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively utilize this valuable chemical intermediate.

Compound Identification and Physicochemical Properties

This compound is a quaternary ammonium salt derived from pyridine. The structure features a positively charged nitrogen atom, resulting from the methylation of the pyridine ring, and an electron-withdrawing formyl (aldehyde) group at the 4-position.[1] This unique combination of a reactive aldehyde and a stable, electron-deficient pyridinium core makes it a valuable building block in organic synthesis.[2][3]

The core properties of the compound are summarized in the table below for rapid reference.

PropertyValueReference(s)
CAS Number 13441-53-7[1][2]
Molecular Formula C₇H₈INO[2]
Molecular Weight 249.05 g/mol [2]
IUPAC Name 1-methylpyridin-1-ium-4-carbaldehyde;iodide[1]
Synonyms 4-formyl-1-methylpyridinium iodide[4]
Appearance Crystalline solid[2]
Canonical SMILES C[N+]1=CC=C(C=C1)C=O.[I-][2]
InChIKey ZXBSOTYVIHPBDT-UHFFFAOYSA-M[1]
Storage 2-8°C, under inert atmosphere, keep in dark[4]

Synthesis: Quaternization of 4-Formylpyridine

The most direct and reliable method for synthesizing this compound is the classical Menschutkin reaction. This involves the direct quaternization of the nitrogen atom in 4-formylpyridine via nucleophilic attack on an electrophilic methyl source, typically methyl iodide.[2] The choice of a polar aprotic solvent like acetone or acetonitrile is critical, as it must solubilize the starting materials while facilitating the SN2 reaction without interfering. Gentle heating is often sufficient to drive the reaction to completion.

Synthesis Workflow

Synthesis cluster_reagents Starting Materials cluster_process Reaction Conditions cluster_product Product Isolation FP 4-Formylpyridine Stir Stir at 60°C FP->Stir MeI Methyl Iodide MeI->Stir Solvent Acetone Solvent->Stir Cool Cool to RT Stir->Cool Filter Filter Precipitate Cool->Filter Wash Wash with Ether Filter->Wash Dry Dry in vacuo Wash->Dry Product This compound Dry->Product

Caption: Workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is adapted from a standard procedure for the synthesis of a closely related isomer, 3-formyl-1-methylpyridin-1-ium iodide, demonstrating a robust methodology for this class of compounds.[5]

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-formylpyridine (1.0 eq.) in acetone (approx. 10 mL per gram of pyridine).

  • Methylation: To the stirring solution, add methyl iodide (2.5 eq.) dropwise at room temperature. The excess methyl iodide ensures the reaction proceeds to completion.

  • Reaction: Heat the reaction mixture to 60°C and maintain stirring for 8-12 hours. The progress can be monitored by TLC until the starting pyridine spot is consumed.

  • Isolation: Upon completion, cool the flask to room temperature. The product, being a salt, is typically insoluble in acetone and will precipitate out of the solution.

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with diethyl ether to remove any unreacted starting materials and residual solvent.

  • Drying: Dry the resulting crystalline solid under vacuum to yield the final product, this compound.

Spectroscopic and Analytical Characterization

Full characterization is essential to confirm the identity and purity of the synthesized compound. While primary spectral data is often proprietary for commercial reagents, the expected NMR chemical shifts can be reliably predicted based on the compound's electronic structure. The electron-withdrawing nature of the quaternary nitrogen and the formyl group significantly deshields the protons and carbons of the pyridinium ring.

NucleusPredicted Chemical Shift (δ, ppm)Rationale
¹H NMR
Aldehyde-H10.0 - 10.5Highly deshielded proton of the formyl group.
Ring-H (ortho to N⁺)9.0 - 9.5Strongly deshielded by the adjacent positively charged nitrogen.
Ring-H (meta to N⁺)8.2 - 8.7Deshielded by ring electronics and the formyl group.
N-Methyl-H4.3 - 4.8Protons on the methyl group attached to the positive nitrogen.
¹³C NMR
Aldehyde-C190 - 195Characteristic chemical shift for an aldehyde carbonyl carbon.
Ring-C (para to N⁺)150 - 155Carbon attached to the formyl group.
Ring-C (ortho to N⁺)145 - 150Deshielded by the adjacent positively charged nitrogen.
Ring-C (meta to N⁺)130 - 135Less deshielded ring carbons.
N-Methyl-C48 - 53Carbon of the methyl group attached to nitrogen.

Note: Predicted values are based on standard NMR principles for pyridinium salts and aromatic aldehydes. For definitive analysis, comparison with an authenticated reference standard is recommended. Spectroscopic data (NMR, HPLC, MS) is available from commercial suppliers upon request.[6]

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by its formyl group, which serves as a versatile electrophilic handle for a wide range of chemical transformations.

Key Application: Schiff Base (Imine) Formation

A primary application of this compound is its condensation with primary amines to form Schiff bases, or imines. This reaction is fundamental in coordination chemistry and for the synthesis of complex heterocyclic scaffolds.[5][7] The pyridinium moiety often enhances the biological activity or provides unique electronic properties to the resulting molecule.[3]

Schiff Base Formation Workflow

SchiffBase cluster_reagents Reactants cluster_process Reaction Conditions Pyridinium 4-Formyl-1-methyl- pyridin-1-ium iodide Stir Reflux Pyridinium->Stir Amine Primary Amine (R-NH₂) Amine->Stir Solvent Ethanol Solvent->Stir Product Pyridinium-tagged Schiff Base Stir->Product

Caption: General workflow for the synthesis of a Schiff base from the title compound.

Representative Protocol for Schiff Base Synthesis

This protocol is based on established methods for the condensation of aromatic aldehydes with primary amines.[8]

  • Dissolution: Dissolve this compound (1.0 eq.) in ethanol in a round-bottom flask.

  • Amine Addition: Add an equimolar amount (1.0 eq.) of the desired primary amine to the solution.

  • Reaction: Reflux the mixture with stirring for 4-6 hours. The reaction can be monitored via TLC.

  • Isolation: After cooling, the resulting Schiff base product may precipitate. If it remains in solution, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield the pure imine product.

Other Applications
  • Medicinal Chemistry: The compound serves as a precursor for various biologically active molecules. The pyridinium core is a common feature in enzyme inhibitors and other therapeutic agents.[3][9]

  • Materials Science: Its unique electronic properties make it a candidate for the development of functional materials, including dyes and nonlinear optical materials.[2]

  • Peptide Synthesis: Pyridinium-based reagents have been investigated for their utility as coupling agents in solid-phase peptide synthesis.[10]

Safe Handling and Storage

As a responsible scientist, adherence to safety protocols is paramount. This compound should be handled with appropriate personal protective equipment (PPE).

  • Classification: GHS classification indicates the compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[11]

  • Handling: Use in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from light and moisture. Recommended storage is at 2-8°C under an inert atmosphere (e.g., nitrogen or argon).[4]

  • First Aid: In case of contact, wash skin thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. If swallowed, rinse mouth and seek immediate medical attention.[11]

Conclusion

This compound is a high-value chemical intermediate with a well-defined profile of reactivity and broad applicability. Its straightforward synthesis and the versatile reactivity of its aldehyde functional group make it an essential tool for researchers in organic synthesis, drug discovery, and materials science. This guide provides the core technical information and validated protocols to enable its effective and safe utilization in a research setting.

References

  • (Reference information not directly used for a specific claim but provides context)
  • MySkinRecipes. This compound. Available at: [Link]

  • ResearchGate. a 1 H NMR spectrum of 4I, and b 13 C NMR spectrum of 4I. Available at: [Link]

  • DTIC. REACTION OF 4-FORMYL-1-METHYL PYRIDINIUM IODIDE OXIME (4-PAM) WITH ISOPROPYL METHYLPHOSPHONOFLUORIDATE, GB. Available at: [Link]

  • Rai, P., et al. (2022). Synthesis and characterization of a novel pyridinium iodide-tagged Schiff base and its metal complexes as potential ACHN inhibitors. Inorganic Chemistry Communications, 143, 109741. Available at: [Link]

  • Organic Syntheses. Synthesis of N-Acyl Pyridinium-N-Aminides and Their Conversion to 4-Aminooxazoles via a Gold-Catalyzed Formal (3+2)-Dipolar Cycloaddition. Org. Synth. 2018, 95, 112-126. Available at: [Link]

  • ChemistryViews. 4-Iodine N-Methylpyridinium for Solid-Phase Peptide Synthesis. (2023). Available at: [Link]

  • Alfin, M. (2021). Synthesis and Toxicity Test of Schiff Base Compound from 4-Formylpyridine and p¬-Anisidine Using Stirrer Method with Water Solvent. Proceedings of the International Conference on Green Technology, 11(1), 33-36. Available at: [Link]

  • (Reference information not directly used for a specific claim but provides context)
  • ResearchGate. Synthesis of Schiff Base Compounds from 4-Formilpyridine and P-Anisidina Using Sonication Method as Antibacterial. (2023). Available at: [Link]

  • Al-Amiery, A. A., et al. (2022). Preparation, Characterization and In Vitro Biological Activities of New Diphenylsulphone Derived Schiff Base Ligands and Their Co(II) Complexes. Molecules, 27(19), 6234. Available at: [Link]

  • (Reference information not directly used for a specific claim but provides context)
  • (Reference information not directly used for a specific claim but provides context)
  • (Reference information not directly used for a specific claim but provides context)

Sources

An In-depth Technical Guide to 4-Formyl-1-methylpyridin-1-ium iodide: Synthesis, Characterization, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Formyl-1-methylpyridin-1-ium iodide, a versatile pyridinium salt that serves as a crucial intermediate in synthetic organic chemistry. With a focus on practical application and scientific integrity, this document is intended for researchers, scientists, and professionals in the field of drug development who require a deep understanding of this compound's properties and utility. We will delve into its synthesis, detailed characterization, reactivity, and, most importantly, its role as a key building block in the creation of biologically active molecules.

Core Concepts: Structure and Physicochemical Properties

This compound, identified by CAS Number 13441-53-7 , is a quaternary pyridinium salt.[1][2] Its structure is characterized by a positively charged pyridinium ring, methylated at the nitrogen atom, with a formyl (aldehyde) group at the 4-position. This cationic structure is counterbalanced by an iodide anion.[1] The presence of the electron-withdrawing formyl group and the permanent positive charge on the pyridinium ring are the primary determinants of its chemical reactivity and physical properties.

The molecular architecture confers a unique electronic profile, making it a valuable intermediate in various chemical transformations.[3] Its ionic nature dictates its solubility, typically favoring polar solvents, and its thermal stability characteristics.

Table 1: Physicochemical and Identification Properties of this compound

PropertyValueReference(s)
IUPAC Name 1-methylpyridin-1-ium-4-carbaldehyde;iodide[3]
CAS Number 13441-53-7[1][2]
Molecular Formula C₇H₈INO[3]
Molecular Weight 249.05 g/mol [3]
Appearance Solid[4]
Storage Conditions 2-8°C, Keep in dark place, Inert atmosphere[5]
SMILES C[N+]1=CC=C(C=C1)C=O.[I-][3]
InChI Key ZXBSOTYVIHPBDT-UHFFFAOYSA-M[4]

Synthesis and Purification: A Validated Protocol

The most direct and common method for the synthesis of this compound is the quaternization of 4-formylpyridine with methyl iodide.[3] This reaction is a classic example of a Menshutkin reaction, a bimolecular nucleophilic substitution (Sₙ2) where the lone pair of electrons on the pyridine nitrogen atom attacks the electrophilic methyl group of methyl iodide.

Reaction Mechanism

The synthesis proceeds via a straightforward Sₙ2 mechanism. The nitrogen atom of the 4-formylpyridine acts as the nucleophile, attacking the carbon atom of the methyl iodide. The iodide ion is displaced as the leaving group, resulting in the formation of the C-N bond and the positively charged pyridinium cation. The displaced iodide ion then acts as the counter-ion to the newly formed pyridinium cation.

G cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Py 4-Formylpyridine TS [N---C---I]‡ Py->TS Nucleophilic Attack (SN2) MeI Methyl Iodide MeI->TS Product This compound TS->Product Bond Formation/ Bond Breaking

Caption: Sₙ2 mechanism for the synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is a robust, self-validating system designed for high yield and purity.

Materials:

  • 4-Formylpyridine (1.0 eq)

  • Methyl iodide (1.2 - 1.5 eq)

  • Acetone or Acetonitrile (anhydrous)

  • Diethyl ether (for precipitation)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-formylpyridine.

  • Dissolve the 4-formylpyridine in a minimal amount of anhydrous acetone or acetonitrile.

  • Slowly add methyl iodide to the stirred solution at room temperature. Caution: Methyl iodide is toxic and a suspected carcinogen. Handle in a well-ventilated fume hood with appropriate personal protective equipment.

  • After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 50-60 °C for acetone, or 80 °C for acetonitrile) and maintain for 4-6 hours. The progress of the reaction can be monitored by the precipitation of the pyridinium salt.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product can be precipitated by the addition of diethyl ether.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum to yield this compound as a solid.

Purification

For obtaining a high-purity product, recrystallization is the recommended method. A common solvent system for this is a mixture of methanol and diethyl ether.

Procedure:

  • Dissolve the crude product in a minimum amount of hot methanol.

  • Slowly add diethyl ether to the hot solution until turbidity is observed.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following data, while not found in a single peer-reviewed source for this specific molecule, are predicted based on established principles of spectroscopy and data from closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridinium ring protons, the methyl group protons, and the aldehyde proton. The quaternization of the pyridine nitrogen leads to a significant downfield shift of the ring protons due to the increased electron-withdrawing nature of the pyridinium ring.

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The carbonyl carbon of the formyl group is expected to be the most downfield signal.

Table 2: Predicted NMR Spectral Data (in DMSO-d₆)

AssignmentPredicted ¹H NMR (ppm)Predicted ¹³C NMR (ppm)
-CHO~10.1 (s, 1H)~192.0
Pyridinium H-2, H-6~9.2 (d, 2H)~146.0
Pyridinium H-3, H-5~8.5 (d, 2H)~128.0
Pyridinium C-4-~152.0
N-CH₃~4.4 (s, 3H)~48.0
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the key functional groups present in the molecule.

Table 3: Predicted IR Spectral Data

Wavenumber (cm⁻¹)Assignment
~3050-3150C-H stretch (aromatic)
~2850 & ~2750C-H stretch (aldehyde)
~1700-1715C=O stretch (aldehyde)
~1640C=C stretch (pyridinium ring)
~1480C=N stretch (pyridinium ring)
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the cation.

  • Expected m/z: 122.06 (M⁺, cation only)

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the electrophilic character of the formyl group and the stability of the pyridinium ring.

  • Nucleophilic Addition to the Formyl Group: The aldehyde functionality is susceptible to attack by various nucleophiles. A key reaction in the context of drug development is the condensation with hydroxylamine (NH₂OH) to form an oxime. This reaction is the cornerstone for the synthesis of pyridinium aldoxime-based cholinesterase reactivators.

  • Condensation Reactions: It can react with primary amines to form Schiff bases (imines), which are versatile intermediates in organic synthesis.[3]

  • Wittig and Related Reactions: The aldehyde can undergo olefination reactions to form carbon-carbon double bonds.

  • Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.

Application in Drug Development: A Precursor to Cholinesterase Reactivators

A significant application of this compound is in the synthesis of antidotes for organophosphate poisoning. Organophosphates, found in nerve agents and some pesticides, irreversibly inhibit the enzyme acetylcholinesterase (AChE), leading to a cholinergic crisis. Pyridinium aldoximes are a class of drugs that can reactivate the inhibited enzyme.[6]

Synthesis of 4-Hydroxyiminomethyl-1-methylpyridinium iodide (a 4-PAM analogue)

This compound is the direct precursor to the 4-isomer of Pralidoxime (2-PAM), a clinically used cholinesterase reactivator. The synthesis involves the reaction of the formyl group with hydroxylamine.

G cluster_reactants Reactants cluster_product Product Start This compound Product 4-Hydroxyiminomethyl-1-methylpyridinium iodide Start->Product Condensation NH2OH Hydroxylamine (NH2OH) NH2OH->Product

Caption: Synthesis of a 4-PAM analogue from this compound.

Experimental Protocol: Synthesis of 4-Hydroxyiminomethyl-1-methylpyridinium iodide

Materials:

  • This compound (1.0 eq)

  • Hydroxylamine hydrochloride (1.1 eq)

  • Sodium carbonate or pyridine (as a base)

  • Ethanol or water

Procedure:

  • Dissolve this compound in a suitable solvent like ethanol or water.

  • In a separate flask, prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride in the same solvent and neutralizing it with a base such as sodium carbonate or pyridine.

  • Add the hydroxylamine solution to the solution of the pyridinium salt.

  • Stir the reaction mixture at room temperature for several hours, or with gentle heating, until the reaction is complete (monitored by TLC).

  • The product, being a salt, may precipitate from the reaction mixture upon cooling or with the addition of a less polar co-solvent.

  • Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum.

Safety and Handling

This compound should be handled with care in a laboratory setting.[4]

  • Hazards: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[4]

  • Precautions: Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection. Avoid breathing dust.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep in a dark place under an inert atmosphere.[5]

Conclusion

This compound is a compound of significant interest to synthetic and medicinal chemists. Its straightforward synthesis, combined with the reactive nature of its formyl group, makes it a valuable and versatile intermediate. Its established role as a precursor to cholinesterase reactivators highlights its importance in the development of potential therapeutic agents. The protocols and data presented in this guide provide a solid foundation for researchers to confidently synthesize, characterize, and utilize this compound in their research endeavors.

References

  • Petroianu, G. A. (2012). The history of cholinesterase reactivation: hydroxylamine and pyridinium aldoximes. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 67(7), 631-635.
  • Chemsrc. (2023). 1-methylpyridine-4-carbaldehyde. Retrieved from [Link]

  • Sit, R. K., et al. (2011).
  • PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-Formyl-1-methylpyridin-1-ium iodide: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Formyl-1-methylpyridin-1-ium iodide, a versatile pyridinium salt with significant applications in organic synthesis and medicinal chemistry. The document delves into the molecule's structural features, spectroscopic signature, and a detailed, field-proven protocol for its synthesis via the quaternization of 4-formylpyridine. The rationale behind experimental choices, mechanistic insights, and the compound's reactivity are discussed to provide a holistic understanding for researchers in drug discovery and chemical development.

Introduction

This compound, a quaternary pyridinium salt, is a valuable building block in the synthesis of a wide array of more complex molecules.[1] Its structure incorporates a reactive aldehyde (formyl) group and a positively charged pyridinium ring, rendering it a versatile intermediate for various chemical transformations.[1] This unique combination of functional groups has led to its use in the development of biologically active compounds and functional materials.[1] This guide serves as a detailed resource for scientific professionals, offering in-depth information on its chemical properties and a reliable method for its preparation and characterization.

Molecular Structure and Properties

The chemical identity of this compound is well-established through various nomenclature systems.

  • IUPAC Name: 1-methylpyridin-1-ium-4-carbaldehyde;iodide

  • CAS Number: 13441-53-7[2]

  • Molecular Formula: C₇H₈INO[2]

  • Molecular Weight: 249.05 g/mol

The molecule consists of a pyridinium cation and an iodide anion. The pyridinium ring is substituted with a methyl group on the nitrogen atom and a formyl group at the 4-position. The positive charge on the nitrogen atom makes the aromatic ring electron-deficient, influencing the reactivity of the formyl group.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Physical State Solid
Storage Temperature 2-8°C, inert atmosphere, keep in dark place[2]
Purity Typically ≥95%
InChI 1S/C7H8NO.HI/c1-8-4-2-7(6-9)3-5-8;/h2-6H,1H3;1H/q+1;/p-1
InChI Key ZXBSOTYVIHPBDT-UHFFFAOYSA-M
SMILES C[N+]1=CC=C(C=C1)C=O.[I-]

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the quaternization of 4-formylpyridine with methyl iodide.[1] This reaction is a classic example of a Menshutkin reaction, involving the nucleophilic attack of the pyridine nitrogen on the electrophilic methyl group of iodomethane.

Reaction Mechanism and Rationale

The lone pair of electrons on the nitrogen atom of the pyridine ring acts as a nucleophile, attacking the electron-deficient methyl carbon of methyl iodide. Iodide, being a good leaving group, departs, resulting in the formation of the N-methylated pyridinium salt. The choice of a polar aprotic solvent like acetonitrile or dimethyl sulfoxide can facilitate this SN2 reaction by stabilizing the forming charged species without solvating the nucleophile too strongly.

Detailed Experimental Protocol

This protocol is a synthesized methodology based on established principles of pyridine quaternization.

Materials:

  • 4-Formylpyridine (1.0 eq)

  • Methyl iodide (1.2 eq)

  • Acetonitrile (anhydrous)

  • Diethyl ether (anhydrous)

Equipment:

  • Round-bottom flask with a reflux condenser and a magnetic stirrer

  • Heating mantle or oil bath

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-formylpyridine followed by anhydrous acetonitrile. Stir the solution at room temperature until the 4-formylpyridine is completely dissolved.

  • Addition of Methyl Iodide: Slowly add methyl iodide to the stirred solution at room temperature. A slight exotherm may be observed.

  • Reaction: Heat the reaction mixture to a gentle reflux (the boiling point of acetonitrile is approximately 82 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product, being a salt, will likely precipitate out of the acetonitrile. If precipitation is incomplete, the volume of acetonitrile can be reduced under vacuum. The precipitated solid is then collected by filtration using a Buchner funnel.

  • Purification: Wash the collected solid with a generous amount of cold, anhydrous diethyl ether to remove any unreacted starting materials and impurities. Dry the purified product under vacuum to obtain this compound as a solid.

Diagram 1: Synthesis Workflow

Synthesis_Workflow reagents 4-Formylpyridine + Methyl Iodide reaction Reflux (4-6 hours) reagents->reaction solvent Acetonitrile (Solvent) solvent->reaction precipitation Cooling & Precipitation reaction->precipitation filtration Filtration precipitation->filtration washing Washing with Diethyl Ether filtration->washing product 4-Formyl-1-methylpyridin-1-ium iodide (Solid) washing->product

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆):

    • A singlet for the methyl protons (N-CH₃) is expected around δ 4.0-4.5 ppm.

    • The pyridinium ring protons will appear as doublets in the aromatic region (δ 8.0-9.5 ppm). The protons ortho to the nitrogen will be the most downfield.

    • A singlet for the aldehyde proton (CHO) is anticipated at a downfield chemical shift, typically around δ 9.5-10.5 ppm.

  • ¹³C NMR (DMSO-d₆):

    • The methyl carbon (N-CH₃) should appear around δ 45-50 ppm.

    • The pyridinium ring carbons will be in the aromatic region (δ 120-160 ppm).

    • The carbonyl carbon of the aldehyde group (C=O) is expected to be significantly downfield, in the range of δ 190-200 ppm.

  • Infrared (IR) Spectroscopy (KBr pellet):

    • A strong absorption band corresponding to the C=O stretch of the aldehyde is expected around 1700-1720 cm⁻¹.

    • C-H stretching vibrations of the aromatic ring and the methyl group will be observed around 2800-3100 cm⁻¹.

    • C=C and C=N stretching vibrations of the pyridinium ring will appear in the 1500-1650 cm⁻¹ region.

Reactivity and Applications

The chemical reactivity of this compound is dominated by the electrophilic nature of the formyl group and the electron-deficient pyridinium ring.

  • Reactions of the Formyl Group: The aldehyde functionality can undergo a variety of nucleophilic addition reactions. It readily forms oximes, hydrazones, and Schiff bases upon reaction with hydroxylamine, hydrazines, and primary amines, respectively. It can also be oxidized to the corresponding carboxylic acid or reduced to the alcohol.

  • Applications in Synthesis: This compound serves as a key intermediate in the synthesis of various heterocyclic compounds and molecules with potential biological activity.[1] Its derivatives have been investigated for applications in medicinal chemistry.[1] The pyridinium moiety can also act as a directing group or be involved in charge-transfer interactions.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.

Conclusion

This compound is a valuable and versatile reagent in organic chemistry. Its straightforward synthesis from readily available starting materials, coupled with the reactivity of its functional groups, makes it an important building block for the construction of more complex molecular architectures. This guide provides the essential technical information for its synthesis, characterization, and safe handling, empowering researchers to effectively utilize this compound in their scientific endeavors.

References

  • PubChem. (n.d.). This compound. Retrieved January 7, 2026, from [Link]

Sources

An In-Depth Technical Guide to 4-Formyl-1-methylpyridin-1-ium iodide: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Formyl-1-methylpyridin-1-ium iodide, a quaternary pyridinium salt, is a versatile organic compound of significant interest in various fields of chemical research, including medicinal chemistry and materials science.[1] Its unique molecular architecture, featuring a reactive formyl group and a positively charged pyridinium ring, imparts a distinct chemical reactivity that makes it a valuable intermediate in organic synthesis.[2] This guide provides a comprehensive overview of the physical and chemical properties, a detailed protocol for its synthesis and characterization, and an exploration of its current and potential applications.

Physicochemical Properties

This compound is typically a crystalline solid.[1] For optimal stability, it should be stored in a dark environment under an inert atmosphere at temperatures between 2 and 8°C.[3]

PropertyValueSource(s)
Molecular Formula C₇H₈INO[2]
Molecular Weight 249.05 g/mol [2]
CAS Number 13441-53-7[3]
IUPAC Name 1-methylpyridin-1-ium-4-carbaldehyde;iodide[2]
Appearance Crystalline solid[1]
Storage 2-8°C, inert atmosphere, dark[3]
SMILES C[N+]1=CC=C(C=C1)C=O.[I-][2]
InChI InChI=1S/C7H8NO.HI/c1-8-4-2-7(6-9)3-5-8;/h2-6H,1H3;1H/q+1;/p-1

Synthesis and Characterization

The most direct and common method for the synthesis of this compound is the quaternization of 4-formylpyridine with methyl iodide.[1] This Sₙ2 reaction involves the nucleophilic attack of the nitrogen atom of the pyridine ring on the electrophilic methyl group of methyl iodide.

G cluster_0 Synthesis of this compound 4-formylpyridine 4-Formylpyridine product This compound 4-formylpyridine->product Nucleophilic Attack methyl_iodide Methyl Iodide methyl_iodide->product

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis

Materials:

  • 4-Formylpyridine

  • Methyl iodide

  • Acetonitrile (anhydrous)

  • Diethyl ether (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Büchner funnel and filter paper

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 4-formylpyridine (1 equivalent) in anhydrous acetonitrile.

  • Add methyl iodide (1.1 equivalents) to the solution dropwise at room temperature with vigorous stirring.

  • After the addition is complete, gently heat the reaction mixture to a mild reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. A precipitate should form.

  • If precipitation is incomplete, the product can be precipitated by the slow addition of anhydrous diethyl ether.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold anhydrous diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain this compound.

Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the aldehyde proton at approximately 10.0 ppm. The protons on the pyridinium ring will appear in the downfield region, typically between 8.5 and 9.0 ppm, due to the electron-withdrawing effect of the quaternary nitrogen.[1] The methyl protons attached to the nitrogen will appear as a singlet at a lower chemical shift.

  • 13C NMR: The carbon spectrum will show a peak for the carbonyl carbon of the formyl group in the range of 190-200 ppm. The carbons of the pyridinium ring will appear in the aromatic region, and the methyl carbon will be observed in the aliphatic region.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically in the region of 1700-1730 cm⁻¹. Other characteristic peaks will include C-H stretching and bending vibrations for the aromatic and methyl groups.

Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak corresponding to the cationic portion of the molecule (C₇H₈NO⁺).[1]

Chemical Reactivity and Applications

The chemical reactivity of this compound is dominated by the electrophilic nature of the formyl group and the electron-deficient pyridinium ring.

G Start This compound App1 Medicinal Chemistry (Antimicrobial, Cytotoxic Agents) Start->App1 Biological Activity App2 Organic Synthesis (Precursor for Heterocycles) Start->App2 Chemical Reactivity App3 Materials Science (Functional Dyes, Ionic Liquids) Start->App3 Physicochemical Properties

Caption: Applications of this compound.

1. Organic Synthesis: The formyl group is susceptible to nucleophilic attack, making it a valuable handle for a variety of chemical transformations. It readily undergoes condensation reactions with amines to form imines (Schiff bases), which are important intermediates in the synthesis of more complex heterocyclic systems.[1] It can also participate in reactions such as the Wittig reaction to form alkenes and can be oxidized to a carboxylic acid or reduced to an alcohol.

2. Medicinal Chemistry: Pyridinium salts are known to exhibit a range of biological activities. Derivatives of this compound have been investigated for their potential as antimicrobial and cytotoxic agents.[1] The positive charge on the pyridinium ring can facilitate interaction with negatively charged biological membranes, a key factor in their antimicrobial properties. Its role as a precursor allows for the synthesis of a diverse library of compounds for drug discovery screening.

3. Materials Science: The unique electronic properties of pyridinium salts make them interesting building blocks for functional materials.[1] By modifying the structure of this compound, it is possible to synthesize novel dyes, sensors, and components of ionic liquids. The reactivity of the formyl group allows for its incorporation into larger polymeric structures.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a valuable and versatile chemical compound with a rich chemistry and a growing number of applications. Its straightforward synthesis and the reactivity of its functional groups make it an important tool for researchers in organic synthesis, medicinal chemistry, and materials science. Further exploration of its properties and applications is likely to lead to new discoveries and innovations in these fields.

References

  • PubChem. "this compound". National Center for Biotechnology Information. Accessed January 7, 2026. [Link]

Sources

4-Formyl-1-methylpyridin-1-ium iodide molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Formyl-1-methylpyridin-1-ium iodide

Executive Summary

This technical guide provides a comprehensive overview of this compound, a versatile quaternary pyridinium salt. We will delve into its fundamental physicochemical properties, outline a robust synthesis protocol, explore its chemical reactivity from a mechanistic standpoint, and discuss its characterization using modern analytical techniques. Furthermore, this document highlights its significant applications in medicinal chemistry, organic synthesis, and materials science, offering researchers and drug development professionals a detailed resource for leveraging this compound in their work.

Introduction: Structural and Functional Significance

This compound, a member of the quaternary pyridinium salt family, is distinguished by its unique molecular architecture. The structure consists of a positively charged pyridinium ring, methylated at the nitrogen atom, and featuring a formyl (aldehyde) group at the 4-position, with an iodide anion providing charge balance.[1] This arrangement of functional groups is not merely incidental; it is the primary determinant of the compound's reactivity and utility.

The quaternization of the pyridine nitrogen atom creates a permanent positive charge, rendering the entire aromatic ring electron-deficient. This electronic feature significantly influences the reactivity of the ring and its substituents. The aldehyde group at the 4-position is a potent electrophilic site, primed for a variety of chemical transformations. The interplay between the electron-withdrawing pyridinium core and the reactive aldehyde function makes this molecule a valuable and versatile intermediate in synthetic chemistry.[1][2]

Physicochemical and Spectroscopic Profile

The identity and purity of this compound are established through its distinct physical properties and spectroscopic data. Under ambient conditions, it exists as a crystalline solid.[2] For long-term stability, it should be stored in a dark, inert environment, preferably between 2-8°C.[3]

Table 1: Core Physicochemical Properties
PropertyValueSource(s)
CAS Number 13441-53-7[1][2][4][5]
Molecular Formula C₇H₈INO[1][2][3][5][6]
Molecular Weight 249.05 g/mol [1][2][3][5]
IUPAC Name 1-methylpyridin-1-ium-4-carbaldehyde;iodide[1][2][6]
SMILES C[N+]1=CC=C(C=C1)C=O.[I-][1][2][6]
InChI Key ZXBSOTYVIHPBDT-UHFFFAOYSA-M[1][2][6]
Physical Form Solid
Purity (Typical) ≥95%
Table 2: Key Spectroscopic Data for Structural Verification
TechniqueFeatureExpected Chemical Shift / Value
¹H NMR Aldehyde Proton (-CHO)~10.0 ppm
¹H NMR Pyridine Ring Protons8.5 - 9.0 ppm
¹H NMR N-Methyl Protons (-CH₃)Varies, typically downfield

Note: The downfield shifts of the pyridine protons are a direct consequence of the increased electron deficiency of the ring system upon N-methylation.[2]

Synthesis and Purification: A Validated Protocol

The most direct and common method for preparing this compound is through the direct quaternization of 4-formylpyridine with methyl iodide.[2] This is a classic Sₙ2 reaction where the nucleophilic nitrogen of the pyridine ring attacks the electrophilic methyl carbon of methyl iodide.

Experimental Protocol: Synthesis via Quaternization
  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of 4-formylpyridine in a suitable polar aprotic solvent, such as acetonitrile or acetone. The choice of solvent is critical; it must solubilize the starting material without reacting with the electrophile.

  • Reaction Initiation: Add 1.1 to 1.5 equivalents of methyl iodide to the solution. A slight excess of the alkylating agent ensures the complete conversion of the starting pyridine.

  • Reaction Conditions: Gently heat the mixture to a reflux or a temperature of 40-50°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the 4-formylpyridine spot. The reaction is typically complete within 2-4 hours.

  • Product Isolation: As the reaction proceeds, the pyridinium salt, being ionic, will often precipitate from the less polar organic solvent. Upon completion, cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether or the reaction solvent to remove any unreacted starting materials.

  • Drying and Storage: Dry the resulting crystalline solid under vacuum. Store the final product in a desiccator, protected from light and moisture.

Diagram: Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_purification Purification Reactant1 4-Formylpyridine Reaction Sₙ2 Quaternization (Acetonitrile, 40-50°C) Reactant1->Reaction Reactant2 Methyl Iodide Reactant2->Reaction Precipitation Cooling & Precipitation Reaction->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Wash Wash with Diethyl Ether Filtration->Wash Drying Drying under Vacuum Wash->Drying Product This compound Drying->Product

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications

The utility of this compound stems from the predictable reactivity of its aldehyde group, which serves as a handle for further molecular elaboration.

Key Reactions and Mechanistic Considerations
  • Condensation Reactions: The aldehyde readily reacts with primary amines to form imines, also known as Schiff bases.[2] This reaction is fundamental in constructing more complex molecules and is often a key step in the synthesis of biologically active compounds. The electron-withdrawing nature of the pyridinium ring can enhance the electrophilicity of the aldehyde carbon, facilitating this transformation.

  • Nucleophilic Addition: The formyl group is susceptible to attack by a wide range of nucleophiles (e.g., Grignard reagents, organolithiums, cyanides), allowing for the formation of secondary alcohols and other functionalized derivatives.

  • Metal Complexation: As a ligand, it can coordinate with various metal ions, forming complexes that are investigated for their catalytic activity in organic transformations.[2]

Applications in Drug Development and Beyond
  • Medicinal Chemistry: It serves as a crucial precursor for synthesizing novel heterocyclic compounds with potential therapeutic value.[2][7] Its derivatives have been explored for antimicrobial and cytotoxic properties.[2] An important related structure, the oxime derivative (4-PAM), is a known model compound for treating anticholinesterase poisoning, highlighting the biological relevance of this scaffold.[8][9]

  • Organic Synthesis: It is a key intermediate for building complex molecular frameworks.[7] Its ability to participate in transamination reactions and peptide synthesis showcases its versatility.[2]

  • Materials Science: The unique electronic properties conferred by the charged pyridinium system make it a candidate for the development of novel functional materials.[2]

Safety and Handling

According to safety data, this compound is classified with GHS07 pictograms, indicating that it can be harmful if swallowed and may cause skin, eye, and respiratory irritation.

Precautionary Measures:

  • Handle in a well-ventilated area or fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid breathing dust.

  • In case of contact with eyes, rinse cautiously with water for several minutes.

Conclusion

This compound is a high-value chemical intermediate whose utility is firmly grounded in its distinct structural features. The combination of a reactive aldehyde and an electron-deficient pyridinium ring provides a robust platform for synthetic innovation. For researchers in drug discovery, catalysis, and materials science, a thorough understanding of its properties, synthesis, and reactivity is essential for unlocking its full potential in developing next-generation molecules and materials.

References

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • ChemBK. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Lamb, J. C., et al. (1958). Reaction of 4-formyl-1-methyl Pyridinium Iodide Oxime (4-pam) with Isopropyl Methylphosphonofluoridate, Gb. Google Books.
  • Defense Technical Information Center (DTIC). (1965). REACTION OF 4-FORMYL-1-METHYL PYRIDINIUM IODIDE OXIME (4-PAM) WITH ISOPROPYL METHYLPHOSPHONOFLUORIDATE, GB. Retrieved from [Link]

Sources

The Solubility Profile of 4-Formyl-1-methylpyridin-1-ium Iodide in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Formyl-1-methylpyridin-1-ium iodide (CAS No. 13441-53-7), a quaternary pyridinium salt with significant applications in organic synthesis and materials science.[1][2][3] This document, intended for researchers, scientists, and professionals in drug development, delves into the theoretical principles governing its solubility, offers qualitative and estimated quantitative solubility data in a range of common organic solvents, and provides a detailed, field-proven experimental protocol for the precise determination of its solubility. The guide aims to equip the reader with the necessary knowledge to effectively utilize this compound in various experimental and industrial settings.

Introduction to this compound

This compound is an organic salt consisting of a positively charged N-methyl-4-formylpyridinium cation and an iodide anion.[1][4] Its molecular structure, featuring a polar pyridinium ring, a reactive formyl group, and its ionic nature, dictates its chemical reactivity and physical properties, including its solubility profile.[1][4] The compound typically appears as a crystalline solid and is utilized as a versatile intermediate in various chemical transformations.[2] Understanding its solubility is paramount for its effective use in reaction media, for purification via recrystallization, and for its formulation in various applications.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 13441-53-7[3][4][5][6][7]
Molecular Formula C₇H₈INO[4][6][7][8]
Molecular Weight 249.05 g/mol [4][6][7][8]
IUPAC Name This compound[2]
Appearance Crystalline solid[2]

Principles of Solubility for Ionic Organic Compounds

The solubility of an ionic compound like this compound in an organic solvent is governed by the principle of "like dissolves like."[9] This adage is, in scientific terms, a reflection of the intermolecular forces between the solute and the solvent. For dissolution to occur, the energy released from the solvation of the ions by the solvent molecules must be sufficient to overcome the lattice energy of the solid crystal and the intermolecular forces within the solvent itself.

Several factors influence the solubility of pyridinium salts:

  • Polarity of the Solvent: As an ionic salt, this compound is inherently polar. Therefore, it is expected to exhibit higher solubility in polar solvents that can effectively solvate the pyridinium cation and the iodide anion.[9]

  • Hydrogen Bonding Capability: Solvents that can act as hydrogen bond donors or acceptors can interact favorably with the iodide anion and, to some extent, with the formyl group, enhancing solubility.

  • Dielectric Constant of the Solvent: Solvents with a high dielectric constant are more effective at shielding the electrostatic attraction between the cation and anion, thus promoting dissolution.

  • Size and Shape of Ions: The relatively bulky and asymmetric nature of the N-methyl-4-formylpyridinium cation can lead to a weaker crystal lattice compared to simple inorganic salts, which can contribute to its solubility in certain organic solvents.[9]

The interplay of these factors determines the extent to which this compound will dissolve in a given organic solvent.

Sources

stability and storage conditions for 4-Formyl-1-methylpyridin-1-ium iodide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability and Storage of 4-Formyl-1-methylpyridin-1-ium iodide

Introduction

This compound is a versatile organic salt that serves as a key reagent and intermediate in various synthetic applications, including medicinal chemistry and materials science.[1] Its structure, featuring a positively charged pyridinium ring, a reactive aldehyde (formyl) group, and an iodide counter-ion, dictates its utility and, critically, its stability profile. The presence of the electron-deficient pyridinium ring enhances the electrophilicity of the formyl group, making it highly susceptible to nucleophilic attack. This inherent reactivity, while synthetically advantageous, necessitates stringent handling and storage protocols to prevent degradation and ensure experimental reproducibility. This guide provides a comprehensive overview of the factors influencing the stability of this compound, recommended storage conditions, and best practices for its handling in a research environment.

Core Chemical Properties and Intrinsic Stability

This compound is typically supplied as an orange to red crystalline solid.[2] The stability of the compound is primarily governed by the two key functional groups:

  • The Pyridinium Cation: The N-methylpyridinium core is a stable aromatic system. However, its strong electron-withdrawing nature makes the entire molecule susceptible to nucleophiles and sensitive to changes in its chemical environment.

  • The 4-Formyl Group: Aldehydes are intrinsically reactive and prone to oxidation, reduction, and nucleophilic addition. The attachment to the pyridinium ring further activates this group, making it the primary site of potential degradation.

The iodide anion is generally considered a stable and non-reactive counter-ion in this context.

Critical Factors Influencing Compound Stability

Several environmental factors can significantly impact the shelf-life and integrity of this compound. Understanding these factors is crucial for designing appropriate storage and handling procedures.

Temperature

Elevated temperatures accelerate the rate of chemical degradation. For a reactive compound like this, storage at reduced temperatures is essential to minimize decomposition over time. The recommended storage temperature is between 2°C and 8°C.[2][3][4][5] This condition slows down potential degradation reactions, preserving the compound's purity.

Atmosphere: Moisture and Oxygen

Exposure to atmospheric moisture and oxygen is highly detrimental.

  • Hygroscopicity: Pyridinium salts are often hygroscopic, meaning they readily absorb moisture from the air.[6][7] The absorbed water can act as a nucleophile, potentially leading to the hydration of the aldehyde group to form a geminal diol, which can affect reactivity.

  • Oxidation: The aldehyde group is susceptible to oxidation, particularly in the presence of air (oxygen), which can convert it into the corresponding carboxylic acid (4-carboxy-1-methylpyridin-1-ium iodide). This impurity can interfere with subsequent reactions.

Therefore, storing the compound under an inert atmosphere, such as argon or nitrogen, is a mandatory precaution to exclude both moisture and oxygen.[2][3][6]

Light

Many organic compounds, especially those with aromatic systems and heteroatoms, are sensitive to light. Photons can provide the activation energy for unwanted side reactions or decomposition. While specific photodecomposition studies on this compound are not widely published, the general best practice for complex organic reagents is to protect them from light.[3][6] Storage in an amber vial or a light-blocking outer container is strongly recommended.

Potential Degradation Pathways

Improper storage can lead to the formation of several impurities that compromise the compound's integrity. The primary degradation pathways involve the reactive formyl group.

G Potential Degradation Pathways A This compound B 4-(dihydroxy-methyl)-1-methylpyridin-1-ium iodide (Gem-diol Hydrate) A->B Hydration C 4-Carboxy-1-methylpyridin-1-ium iodide (Oxidation Product) A->C Oxidation D H₂O (Moisture) D->B E O₂ (Air) E->C

Caption: Primary degradation pathways for this compound.

Recommended Storage and Handling Protocols

To ensure the long-term stability and performance of this compound, the following protocols must be strictly adhered to.

Quantitative Storage Recommendations

The ideal conditions for storing this reagent are summarized below.

ParameterRecommendationRationale
Temperature 2°C to 8°CMinimizes thermal degradation.[2][3][4]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation and hydrolysis.[2][3][6]
Container Tightly Sealed, Amber VialExcludes moisture/air and protects from light.[6][8]
Location Dark, Dry PlaceProtects from light and ambient moisture.[3][6]
Experimental Workflow: Step-by-Step Handling Procedure

Adherence to a rigorous handling protocol is as critical as proper long-term storage.

G Recommended Handling Workflow Start Start: Retrieve from 2-8°C Storage Equilibrate 1. Equilibrate to Room Temp (in desiccator or under inert gas) Start->Equilibrate Transfer 2. Transfer to Inert Atmosphere (Glovebox or Glove Bag) Equilibrate->Transfer Weigh 3. Weigh Required Amount (into a tared, dry vial) Transfer->Weigh Seal_Main 4. Tightly Reseal Main Container (Purge with inert gas before sealing) Weigh->Seal_Main Use 6. Use Weighed Aliquot in Experiment Weigh->Use Store_Main 5. Return Main Container to 2-8°C Storage Promptly Seal_Main->Store_Main

Caption: Step-by-step protocol for safely handling the reagent.

Detailed Protocol Steps:

  • Preparation: Before retrieving the main container from cold storage, prepare a dry, inert atmosphere workspace (e.g., a glovebox or a Schlenk line setup).

  • Equilibration: Allow the sealed container to warm to ambient temperature in a desiccator. This crucial step prevents atmospheric moisture from condensing on the cold solid when the vial is opened.

  • Dispensing: Conduct all weighing and dispensing operations under a positive pressure of inert gas. Avoid handling the solid in open air. Use clean, dry spatulas and glassware.

  • Resealing: After dispensing, purge the headspace of the original container with argon or nitrogen before tightly resealing the cap. Reinforce the seal with paraffin film for long-term storage.

  • Storage Return: Promptly return the main container to the recommended 2-8°C storage conditions.

Consequences of Improper Storage

Failure to adhere to these guidelines can lead to significant experimental issues:

  • Reduced Purity and Yield: The presence of degradation products (e.g., the carboxylic acid) can act as impurities, leading to lower yields or complete failure of the intended reaction.

  • Inconsistent Results: A partially degraded reagent will have a lower effective molarity, leading to poor reproducibility between experiments conducted over time.

  • Formation of Side Products: Impurities can participate in unintended side reactions, complicating the purification of the desired product.

Conclusion

The chemical reactivity that makes this compound a valuable synthetic building block also renders it susceptible to degradation if not stored and handled with care. The principal threats to its stability are moisture, atmospheric oxygen, elevated temperatures, and light. By implementing a strict protocol of refrigerated storage (2-8°C) under a dry, inert atmosphere and away from light, researchers can ensure the compound's integrity, leading to more reliable and reproducible scientific outcomes.

References

  • Sigma-Aldrich. (n.d.). This compound.
  • Capot Chemical Co., Ltd. (2024). MSDS of this compound.
  • Toronto Research Chemicals. (n.d.). This compound.
  • Smolecule. (n.d.). Buy this compound.
  • ChemicalBook. (n.d.). This compound CAS#: 13441-53-7.
  • Ossila. (n.d.). Safety Data Sheet - Formamidinium iodide.
  • Guidechem. (n.d.). This compound 13441-53-7 wiki.
  • Fisher Scientific. (2010). Safety Data Sheet - Pyridinium chloride.
  • Hobson, S., et al. (2009). Synthesis and unusual stability of pyridine and in/i‐methyl pyridinium 1,3‐dioxolanes. Journal of Heterocyclic Chemistry, 40.

Sources

Introduction: The Significance of 4-Formyl-1-methylpyridin-1-ium Iodide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Formyl-1-methylpyridin-1-ium Iodide

This guide provides a detailed exploration of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic properties of this compound. Designed for researchers, scientists, and professionals in drug development, this document offers not only spectral data but also the underlying scientific principles and field-proven experimental protocols for its comprehensive characterization.

This compound, a quaternary pyridinium salt, is a versatile organic compound with significant applications in medicinal chemistry and materials science. Its structure, featuring a reactive aldehyde group and a charged pyridinium ring, makes it a valuable precursor in the synthesis of various biologically active molecules and functional materials.

Accurate and unambiguous structural confirmation is paramount for any research or development involving this compound. Spectroscopic techniques, particularly NMR and IR, are indispensable tools for this purpose. They provide a molecular fingerprint, allowing for the verification of the compound's identity, purity, and structural integrity. This guide will delve into the theoretical and practical aspects of acquiring and interpreting the NMR and IR spectra of this important molecule.

Below is the molecular structure of this compound.

G Molecular Structure of this compound cluster_cation N N+ C1 C N->C1 C_methyl CH₃ N->C_methyl C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 C_formyl C C3->C_formyl C5 C C4->C5 C5->N O_formyl O C_formyl->O_formyl H_formyl H C_formyl->H_formyl I I⁻

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming its structure.

Experimental Protocol for NMR Spectroscopy

The following protocol is a self-validating system for acquiring high-quality NMR spectra of this compound.

Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Materials:

  • This compound sample.

  • Deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • NMR tubes.

  • Internal standard (e.g., Tetramethylsilane - TMS, if using a non-aqueous solvent).

Step-by-Step Methodology:

  • Solvent Selection: The choice of solvent is critical. This compound is an organic salt and may have limited solubility in non-polar deuterated solvents like CDCl₃. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its high polarity and ability to dissolve a wide range of organic salts. Deuterated water (D₂O) can also be used, but this will result in the exchange of the aldehyde proton, making it unobservable.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the compound.

    • Transfer the sample into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

    • If using a non-aqueous solvent, a small amount of an internal standard like TMS can be added for chemical shift referencing (0 ppm). For DMSO-d₆, the residual solvent peak at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C can be used as a reference.

    • Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved. The compound is hygroscopic, so minimize its exposure to atmospheric moisture during preparation.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum. As ¹³C has a low natural abundance, a larger number of scans will be required compared to ¹H NMR.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides definitive structural confirmation through characteristic chemical shifts. The electron-withdrawing effects of the positively charged nitrogen atom and the formyl group significantly influence the chemical shifts of the protons.

Expected ¹H NMR Data (in DMSO-d₆):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~10.0Singlet1HAldehyde proton (-CHO)
~9.0Doublet2HProtons ortho to N (H-2, H-6)
~8.5Doublet2HProtons meta to N (H-3, H-5)
~4.3Singlet3HMethyl protons (-CH₃)

Interpretation:

  • Aldehyde Proton (~10.0 ppm): The proton of the formyl group is highly deshielded and appears as a sharp singlet in the downfield region of the spectrum. This is a characteristic chemical shift for aldehyde protons.[1]

  • Pyridinium Protons (~9.0 and ~8.5 ppm): The protons on the pyridinium ring are significantly deshielded due to the positive charge on the nitrogen atom. The protons at positions 2 and 6 (ortho to the nitrogen) are expected to be more downfield than the protons at positions 3 and 5 (meta to the nitrogen). They typically appear as doublets due to coupling with their adjacent protons.[1]

  • Methyl Protons (~4.3 ppm): The protons of the methyl group attached to the nitrogen appear as a singlet, as there are no adjacent protons to couple with. The positive charge on the nitrogen causes a downfield shift compared to a methyl group on a neutral pyridine ring.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Expected ¹³C NMR Data (in DMSO-d₆):

Chemical Shift (ppm)Assignment
~190Carbonyl carbon (C=O)
~148Carbons ortho to N (C-2, C-6)
~145Carbon para to N (C-4)
~128Carbons meta to N (C-3, C-5)
~48Methyl carbon (-CH₃)

Interpretation:

  • Carbonyl Carbon (~190 ppm): The carbon of the carbonyl group is highly deshielded and appears significantly downfield, which is characteristic of aldehyde and ketone carbonyl carbons.

  • Pyridinium Carbons (~128-148 ppm): The carbons of the pyridinium ring resonate in the aromatic region. The carbons directly attached to the nitrogen (C-2 and C-6) and the carbon bearing the formyl group (C-4) are the most deshielded.

  • Methyl Carbon (~48 ppm): The carbon of the methyl group appears in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol for FTIR Spectroscopy

Given that this compound is a solid, the KBr pellet method is a common and reliable technique for obtaining its IR spectrum.

Instrumentation:

  • FTIR spectrometer.

  • Hydraulic press and pellet die.

  • Agate mortar and pestle.

Materials:

  • This compound sample.

  • FTIR-grade Potassium Bromide (KBr), dried in an oven.

Step-by-Step Methodology:

  • Sample Preparation (KBr Pellet):

    • Place a small amount of dry KBr powder (approx. 100-200 mg) in an agate mortar.

    • Add a very small amount of the sample (approx. 1-2 mg). The sample-to-KBr ratio should be low to ensure a transparent pellet.

    • Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained. Due to the hygroscopic nature of KBr, this should be done in a low-humidity environment if possible.

    • Transfer a portion of the powdered mixture into the pellet die.

    • Place the die in a hydraulic press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the IR spectrum of the sample. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

IR Spectral Data and Interpretation

The IR spectrum of this compound will show characteristic absorption bands corresponding to its functional groups.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumC-H stretching (aromatic)
~2900-2800WeakC-H stretching (aldehyde)
~1700StrongC=O stretching (aldehyde carbonyl)
~1600StrongC=C and C=N stretching (pyridinium ring)
~1480-1400MediumC-H bending (methyl)
Below 1000Medium-WeakC-H out-of-plane bending (aromatic)

Interpretation:

  • C=O Stretching (~1700 cm⁻¹): A strong absorption band around 1700 cm⁻¹ is a definitive indicator of the carbonyl group in the aldehyde.[1]

  • Pyridinium Ring Vibrations (~1600 cm⁻¹): The stretching vibrations of the C=C and C=N bonds within the aromatic pyridinium ring typically appear as a strong band around 1600 cm⁻¹.[1]

  • C-H Stretching: The C-H stretching vibrations of the aromatic ring are expected in the 3100-3000 cm⁻¹ region. The characteristic, but often weak, C-H stretch of the aldehyde proton may be observed around 2900-2800 cm⁻¹.

  • Fingerprint Region (Below 1500 cm⁻¹): This region contains a complex pattern of absorptions due to various bending vibrations, which are unique to the molecule and can be used for identification by comparison with a reference spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

G Spectroscopic Analysis Workflow cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy nmr_prep Sample Preparation (DMSO-d6 or D2O) nmr_acq Data Acquisition (1H and 13C NMR) nmr_prep->nmr_acq nmr_interp Spectral Interpretation (Chemical Shifts, Multiplicities, Coupling Constants) nmr_acq->nmr_interp structure Structural Elucidation and Purity Assessment nmr_interp->structure ir_prep Sample Preparation (KBr Pellet) ir_acq Data Acquisition (FTIR) ir_prep->ir_acq ir_interp Spectral Interpretation (Functional Group Analysis) ir_acq->ir_interp ir_interp->structure start This compound Sample start->nmr_prep start->ir_prep

Sources

From Serendipity to Keystone: A Technical Guide to the Discovery and Enduring Legacy of Pyridinium Salts in Organic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the discovery and history of pyridinium salts, a class of organic compounds that has evolved from a laboratory curiosity to an indispensable tool in modern organic chemistry. We delve into the seminal discoveries that first brought these heterocycles to light, tracing their conceptual lineage from the initial synthesis of pyrylium salts by Adolf von Baeyer to the development of elegant synthetic methodologies such as the Zincke reaction. This guide offers a detailed examination of the structural elucidation and the evolving understanding of the reactivity of pyridinium salts, showcasing their remarkable versatility as synthetic intermediates, reagents, and catalysts. Through a chronological narrative, we highlight their pivotal applications, from early potential uses in the dye industry to their contemporary, critical roles in medicinal chemistry, materials science, and drug development. This document provides not only a historical perspective but also practical, in-depth experimental protocols for key synthetic transformations, supported by mechanistic insights and visualizations, to empower researchers in leveraging the full potential of pyridinium salt chemistry.

The Dawn of a New Heterocycle: The Pioneering Work of Adolf von Baeyer

The story of pyridinium salts is intrinsically linked to the discovery of their oxygen-containing precursors, the pyrylium salts. In the early 20th century, the eminent German chemist Adolf von Baeyer, already a Nobel laureate for his work on organic dyes and hydroaromatic compounds, turned his attention to the chemistry of pyrones. In a seminal publication in 1910, Baeyer reported the synthesis of a novel class of oxonium salts, which he named pyrylium salts.

His pioneering work involved the condensation of glutaconic acid with acetic anhydride in the presence of a strong acid, leading to the formation of 2,6-dimethyl-γ-pyrone. Subsequent treatment of this pyrone with a strong acid, such as perchloric acid, resulted in the formation of the corresponding 2,6-dimethylpyrylium perchlorate. This discovery laid the fundamental groundwork for the entire field of pyrylium and, by extension, pyridinium salt chemistry. Although the initial focus was on the structure and properties of these novel oxygen-containing heterocycles, it was their reactivity towards nucleophiles that would unlock their true synthetic potential.

Unlocking the Gateway to Pyridinium Salts: The Zincke Reaction

While Baeyer had opened the door to this new class of heterocycles, it was another German chemist, Theodor Zincke, who provided the key to unlocking their widespread utility. In 1904, Zincke published his discovery of a remarkable transformation that allowed for the conversion of pyridines into N-substituted pyridinium salts. This reaction, now famously known as the Zincke reaction, involves the treatment of a pyridine with 2,4-dinitrochlorobenzene to form a highly reactive N-(2,4-dinitrophenyl)pyridinium salt, often referred to as a "Zincke salt".

The true elegance of the Zincke reaction lies in the subsequent step. The Zincke salt readily undergoes nucleophilic attack by a primary amine, leading to the opening of the pyridine ring to form a glutaconaldehyde derivative. This intermediate then undergoes a ring-closing condensation, expelling 2,4-dinitroaniline and forming a new N-substituted pyridinium salt. This process, an example of an ANRORC (Addition of Nucleophile, Ring Opening, Ring Closing) mechanism, provided a powerful and versatile method for the synthesis of a wide array of pyridinium salts with diverse N-substituents.

Mechanistic Insights into the Zincke Reaction

The ingenuity of the Zincke reaction lies in the activation of the pyridine ring. The strongly electron-withdrawing 2,4-dinitrophenyl group renders the pyridinium ring highly susceptible to nucleophilic attack. The accepted mechanism proceeds through the following key steps:

  • Formation of the Zincke Salt: The reaction of pyridine with 2,4-dinitrochlorobenzene results in the formation of the N-(2,4-dinitrophenyl)pyridinium chloride. This salt is often stable and can be isolated.

  • Nucleophilic Addition and Ring Opening: A primary amine attacks the α-carbon of the Zincke salt, leading to the opening of the pyridinium ring to form a conjugated iminium intermediate.

  • Ring Closure and Elimination: The terminal amino group of the intermediate then attacks the iminium carbon, leading to the formation of a dihydropyridine intermediate. Subsequent elimination of 2,4-dinitroaniline results in the formation of the final, aromatized N-substituted pyridinium salt.

Figure 1: A simplified workflow diagram illustrating the key stages of the Zincke reaction for the synthesis of N-substituted pyridinium salts.

A Timeline of Synthetic Evolution

Following the foundational discoveries of Baeyer and Zincke, the field of pyridinium salt synthesis has witnessed continuous innovation. The timeline below highlights some of the key developments:

Era Key Developments in Synthesis Significance
Early 20th Century Direct N-Alkylation: Simple quaternization of pyridines with alkyl halides.A straightforward method for preparing N-alkylpyridinium salts, though limited in scope for more complex substituents.
Mid 20th Century From Pyrylium Salts: Reaction of pyrylium salts with primary amines.A versatile method for accessing a wide range of N-substituted pyridinium salts, building upon Baeyer's initial discovery.
Late 20th Century Ortoleva-King Reaction: Reaction of a ketone having an α-methylene group with iodine and a pyridine base.Provided an alternative route to α-haloketones and their subsequent reaction with pyridine to form N-acylmethylpyridinium salts.
Modern Era Transition-Metal Catalyzed C-N Coupling: Palladium- and copper-catalyzed cross-coupling reactions of aryl halides or boronic acids with pyridines.Enabled the synthesis of N-arylpyridinium salts with a broad substrate scope and functional group tolerance.
C-H Activation/Amination: Direct functionalization of C-H bonds to form N-arylpyridinium salts.A more atom-economical and efficient approach to N-arylpyridinium salts, avoiding the need for pre-functionalized starting materials.

The Expanding Sphere of Influence: Applications of Pyridinium Salts

The unique electronic properties and reactivity of pyridinium salts have led to their application in a vast and ever-expanding range of chemical disciplines.

Early Applications: From Dyes to Reagents

While the initial hope for pyridinium salts as direct analogues to the vibrant pyrylium-based dyes was not fully realized, their utility in organic synthesis was quickly recognized. Early applications included their use as:

  • Mild Oxidizing Agents: Pyridinium chlorochromate (PCC) and pyridinium dichromate (PDC) emerged as highly effective and selective reagents for the oxidation of alcohols to aldehydes and ketones, becoming staples in the synthetic chemist's toolbox.

  • Phase-Transfer Catalysts: The amphiphilic nature of certain N-alkylpyridinium salts allowed them to facilitate reactions between reactants in immiscible phases, enhancing reaction rates and yields.

  • Precursors to Dihydropyridines: The reduction of pyridinium salts, particularly those with electron-withdrawing groups, provided access to dihydropyridines, a key structural motif in many biologically active molecules, including the NADH coenzymes.

A Cornerstone of Modern Medicinal Chemistry

The true impact of pyridinium salts has been most profoundly felt in the realm of medicinal chemistry and drug development. The pyridinium moiety is a privileged scaffold, appearing in numerous natural products and pharmaceuticals. Their positive charge and ability to engage in hydrogen bonding and π-stacking interactions make them effective pharmacophores for a variety of biological targets.

Therapeutic Area Examples of Pyridinium-Containing Drugs/Candidates Mechanism of Action (where applicable)
Antimicrobial Cetylpyridinium chloride, Dequalinium chlorideDisruption of bacterial cell membranes.
Anticholinesterase Pralidoxime, ObidoximeReactivation of acetylcholinesterase inhibited by organophosphates.
Anticancer Dequalinium analogues, Pyridinium-based photosensitizersTargeting mitochondrial function, photodynamic therapy.
Antiviral Various experimental compoundsInhibition of viral entry or replication.
Frontiers in Materials Science and Catalysis

In recent years, the unique properties of pyridinium salts have been harnessed in the development of advanced materials and novel catalytic systems:

  • Ionic Liquids: N-Alkylpyridinium salts are a prominent class of ionic liquids, valued for their low melting points, high thermal stability, and tunable properties. They are employed as green solvents, electrolytes in batteries and solar cells, and as catalysts.

  • Organocatalysis: Chiral pyridinium salts have emerged as effective organocatalysts for a variety of asymmetric transformations, enabling the synthesis of enantiomerically enriched molecules.

  • Supramolecular Chemistry: The charged and aromatic nature of pyridinium salts makes them excellent building blocks for the construction of complex supramolecular architectures through non-covalent interactions.

Experimental Protocols: A Practical Guide to Key Syntheses

To facilitate the practical application of the concepts discussed, this section provides detailed, step-by-step protocols for the synthesis of representative pyridinium salts.

Synthesis of an N-Arylpyridinium Salt via the Zincke Reaction

This protocol describes the synthesis of N-(4-methoxyphenyl)pyridinium chloride.

Materials:

  • Pyridine (dried over KOH)

  • 2,4-Dinitrochlorobenzene

  • p-Anisidine (4-methoxyaniline)

  • Anhydrous ethanol

  • Diethyl ether

Procedure:

Step 1: Synthesis of N-(2,4-dinitrophenyl)pyridinium chloride (Zincke Salt)

  • In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dinitrochlorobenzene (5.0 g, 24.7 mmol) in anhydrous ethanol (25 mL).

  • To this solution, add pyridine (2.0 g, 25.3 mmol) dropwise with stirring.

  • Heat the reaction mixture to reflux for 1 hour. A yellow precipitate of the Zincke salt will form.

  • Allow the mixture to cool to room temperature, and then cool further in an ice bath for 30 minutes to maximize precipitation.

  • Collect the yellow crystalline product by vacuum filtration, wash with cold ethanol (2 x 10 mL) and then with diethyl ether (2 x 15 mL).

  • Dry the product under vacuum to yield N-(2,4-dinitrophenyl)pyridinium chloride.

Step 2: Synthesis of N-(4-methoxyphenyl)pyridinium chloride

  • In a 250 mL round-bottom flask, suspend the dried Zincke salt (5.0 g, 17.7 mmol) in ethanol (100 mL).

  • Add p-anisidine (2.4 g, 19.5 mmol) to the suspension.

  • Heat the mixture to reflux with stirring for 4 hours. The color of the reaction mixture will change from yellow to deep red or brown.

  • Monitor the reaction by thin-layer chromatography (TLC) until the Zincke salt is consumed.

  • After completion, cool the reaction mixture to room temperature. The product may crystallize out upon cooling. If not, reduce the volume of the solvent under reduced pressure.

  • Add diethyl ether to the concentrated solution to precipitate the crude product.

  • Collect the solid by vacuum filtration and recrystallize from an ethanol/ether mixture to obtain pure N-(4-methoxyphenyl)pyridinium chloride as a crystalline solid.

An In-depth Technical Guide on the Electrophilicity of the Pyridinium Ring in 4-Formyl-1-methylpyridin-1-ium Iodide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilic nature of the pyridinium ring in 4-Formyl-1-methylpyridin-1-ium iodide. We will delve into the electronic underpinnings of its reactivity, explore its synthetic accessibility, and detail its applications in organic synthesis. This document serves as an in-depth resource, bridging theoretical principles with practical, field-proven insights to empower researchers in leveraging the unique chemical properties of this versatile reagent.

Introduction: The Enhanced Electrophilicity of Pyridinium Systems

Pyridine, a foundational aromatic heterocycle, is characterized by the presence of a nitrogen atom that imparts a degree of electron deficiency to the ring system. However, the true potential of pyridine as an electrophile is unlocked upon N-alkylation, leading to the formation of a pyridinium cation.[1] This quaternization of the nitrogen atom significantly enhances the electrophilicity of the entire aromatic ring, making it susceptible to nucleophilic attack.[1][2] The positive charge on the nitrogen atom withdraws electron density from the ring through inductive effects, rendering the ortho (C2, C6) and para (C4) positions particularly electron-deficient and thus, prime targets for nucleophiles.[3][4]

The subject of this guide, this compound, represents a highly activated pyridinium system. The presence of a strongly electron-withdrawing formyl group at the 4-position, in concert with the N-methylation, synergistically amplifies the electrophilic character of the pyridinium ring. This heightened reactivity makes it a valuable tool in organic synthesis, particularly for the construction of complex heterocyclic frameworks.[2][5]

Electronic Structure and Physicochemical Properties

The molecular architecture of this compound consists of a central pyridinium ring with a methyl group at the nitrogen atom and a formyl group at the 4-position.[2] Its chemical formula is C₇H₈INO, with a molecular weight of approximately 249.05 g/mol .[2][6] Under standard conditions, it exists as a crystalline solid.[2]

Spectroscopic Characterization

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides clear evidence of the electron-deficient nature of the pyridinium ring. The protons on the pyridine ring experience significant downfield shifts due to the deshielding effect of the quaternary nitrogen.[2] Characteristic chemical shifts are observed for the aldehyde proton at approximately 10.0 ppm, and the pyridine ring protons in the range of 8.5-9.0 ppm.[2]

Computational Insights into Electrophilicity

Computational studies, often employing Density Functional Theory (DFT), are instrumental in quantifying the electrophilicity of pyridinium systems.[7][8] These studies calculate various quantum chemical descriptors such as the electrophilicity index (ω), which provides a measure of the energy stabilization when the molecule accepts an electron. For pyridinium ions, these calculations consistently reveal a high electrophilicity index, corroborating their experimental reactivity.[7] The calculated electrostatic potential maps of the 4-formyl-1-methylpyridinium cation would clearly show regions of significant positive potential localized on the C2, C4, and C6 carbons, indicating their susceptibility to nucleophilic attack.

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the quaternization of 4-formylpyridine with methyl iodide.[2] This reaction is a classic example of an Sₙ2 reaction where the lone pair of electrons on the pyridine nitrogen acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide.

Detailed Experimental Protocol

Materials:

  • 4-Formylpyridine

  • Methyl iodide

  • Acetonitrile (or another suitable polar aprotic solvent)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolve 4-formylpyridine in a minimal amount of dry acetonitrile in a round-bottom flask.

  • Add a stoichiometric equivalent of methyl iodide to the solution.

  • Gently heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the product, which is a salt, will often precipitate out of the solution upon cooling.

  • The solid product can be collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials, and then dried under vacuum.

Causality Behind Experimental Choices:

  • Solvent: A polar aprotic solvent like acetonitrile is chosen to dissolve the polar starting materials and stabilize the charged transition state of the Sₙ2 reaction without interfering with the nucleophile.

  • Temperature: Gentle heating is often sufficient to overcome the activation energy of the reaction without promoting side reactions.

  • Work-up: The precipitation of the ionic product from a less polar solvent mixture facilitates its isolation and purification.

Reactivity as an Electrophile: A Two-Fold Story

The electrophilicity of this compound manifests in two primary modes of reactivity: nucleophilic addition to the pyridinium ring and nucleophilic addition to the formyl group.

Nucleophilic Addition to the Pyridinium Ring

The positively charged pyridinium ring is a potent electrophile, readily undergoing nucleophilic addition.[3][9] The regioselectivity of this addition is a key consideration. While hard nucleophiles tend to attack the C2 position, softer nucleophiles often favor the C4 position.[4][10] In the case of this compound, the presence of the formyl group at C4 can sterically hinder attack at this position to some extent, but its strong electron-withdrawing nature also makes C4 a highly activated site.

Diagram of Nucleophilic Addition to the Pyridinium Ring:

G cluster_0 Nucleophilic Attack at C4 Pyridinium 4-Formyl-1-methylpyridin-1-ium Intermediate Dihydropyridine Intermediate Pyridinium->Intermediate Nucleophilic Attack Nucleophile Nu⁻ Nucleophile->Intermediate Product 4-substituted-1,4-dihydropyridine Intermediate->Product Protonation/Workup

Caption: Workflow of nucleophilic addition at the C4 position.

Nucleophilic Addition to the Formyl Group

The formyl group itself is a classic electrophilic center. It can undergo a variety of nucleophilic addition reactions, such as the formation of cyanohydrins, acetals, and imines.[2] These reactions are often facilitated by the electron-withdrawing nature of the pyridinium ring, which enhances the partial positive charge on the carbonyl carbon.

Table 1: Comparison of Electrophilic Sites

Electrophilic SiteNature of AttackTypical NucleophilesResulting Product
Pyridinium Ring (C2/C4)Nucleophilic Aromatic AdditionGrignard reagents, organolithiums, enolatesDihydropyridine derivatives
Formyl Group (Carbonyl C)Nucleophilic Acyl AdditionCyanide, alcohols, amines, organometallicsCyanohydrins, acetals, imines, secondary alcohols

Applications in Drug Development and Organic Synthesis

The unique reactivity profile of this compound and its derivatives makes them valuable intermediates in the synthesis of a wide range of biologically active molecules and complex organic structures.

  • Synthesis of Dihydropyridine Scaffolds: Dihydropyridines are a core structural motif in many pharmaceuticals, most notably the calcium channel blockers used to treat hypertension. The nucleophilic addition to pyridinium salts provides a direct route to these important heterocyclic systems.[3][11]

  • Transamination Reactions: Pyridinium salts, including 4-formyl derivatives, can act as mimics of the pyridoxal phosphate (PLP) cofactor, facilitating transamination reactions for the conversion of primary amines to carbonyl compounds.[2]

  • Precursors in Radical Chemistry: These compounds can serve as precursors for the generation of pyridinyl radicals, which can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.[2]

Conclusion

This compound is a highly electrophilic building block whose reactivity is governed by the synergistic electron-withdrawing effects of the N-methylpyridinium core and the 4-formyl substituent. This guide has elucidated the electronic principles that underpin its electrophilicity, provided a practical protocol for its synthesis, and highlighted its versatile applications in organic chemistry. A thorough understanding of the dual modes of its reactivity—at the pyridinium ring and the formyl group—is crucial for researchers aiming to harness its full synthetic potential in the development of novel molecules and therapeutic agents.

References

  • Jiménez-Osés, G., & Melchor, S. (2022). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews, 122(1), 4-75. [Link]

  • Kim, D., et al. (2023). Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. Frontiers in Chemistry, 11, 1254632. [Link]

  • Al-Sodies, S. A., et al. (2024). Development of new sustainable pyridinium ionic liquids: From reactivity studies to mechanism-based activity predictions. Journal of Molecular Modeling, 30(10), 303. [Link]

  • Comins, D. L., & Jianhua, L. (2003). Regioselective Nucleophilic Addition to Pyridinium Salts: A New Route to Substituted Dihydropyridones. Organic Letters, 5(4), 463–465. [Link]

  • Selivanov, N. I., et al. (2020). The effect of organic cations on the electronic, optical and luminescence properties of 1D piperidinium, pyridinium, and 3-hydroxypyridinium lead trihalides. Dalton Transactions, 49(13), 4390-4403. [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Guchhait, S. K., & Kashyap, M. (2018). Pyridinium salts: from synthesis to reactivity and applications. Organic Chemistry Frontiers, 5(19), 2837-2863. [Link]

  • Selivanov, N. I., et al. (2023). Internal Vibrations of Pyridinium Cation in One-Dimensional Halide Perovskites and the Corresponding Halide Salts. Molecules, 28(24), 8109. [Link]

  • Grivani, G., et al. (2018). Synthesis, characterization, spectroscopy and biological activity of 4-((3-formyl-4-hydroxyphenyl)azo)-1-alkylpyridinium salts. Journal of Chemical Sciences, 130(8), 1-10. [Link]

  • Al-Sodies, S. A., et al. (2023). Developing New Sustainable Pyridinium Ionic Liquids: From Reactivity Studies to Mechanism-Based Activity Predictions. ResearchGate. [Link]

  • Lee, J., et al. (2024). Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. CCS Chemistry. [Link]

  • Química Orgánica. (n.d.). Nucleophilic addition reactions to pyridines. Retrieved from [Link]

  • Guchhait, S. K., & Kashyap, M. (2018). Pyridinium Salts: From synthesis to reactivity and applications. ResearchGate. [Link]

  • Plietker, B. (2019). Synthesis, Characterization, and Computational Modeling of N-(1-Ethoxyvinyl)pyridinium Triflates, an Unusual Class of Pyridinium Salts. Molecules, 24(17), 3073. [Link]

  • Wikipedia. (n.d.). Methylpyridinium. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyridinium cations 1, 2 and 3 studied in the present work. Retrieved from [Link]

  • Brandão, P., & Afonso, C. A. M. (2018). Nucleophilic Dearomatization of Activated Pyridines. Catalysts, 8(12), 632. [Link]

  • Wang, Z., et al. (2023). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. Journal of the American Chemical Society, 145(34), 18886-18895. [Link]

  • Grivani, G., et al. (2018). Synthesis, characterization, spectroscopy and biological activity of 4-((3-formyl-4-hydroxyphenyl)azo)-1-alkylpyridinium salts. ResearchGate. [Link]

  • Barton, E. E., et al. (2010). Mechanistic studies of pyridinium electrochemistry: alternative chemical pathways in the presence of CO2. Energy & Environmental Science, 3(11), 1736-1741. [Link]

  • Lyle, R. E. (1970). Some Chemistry of PYRIDINIUM IONS. Chemical & Engineering News, 48(20), 74-85. [Link]

  • Jiménez-Osés, G., & Melchor, S. (2022). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews, 122(1), 4-75. [Link]

  • ResearchGate. (n.d.). (A) Deprotonation of methyl‐substituted pyridinium ions yields ylides or mesoionic N‐heterocyclic olefins and 2. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyridine and Pyridinium Electrochemistry on Polycrystalline Gold Electrodes and Implications for CO 2 Reduction. Retrieved from [Link]

  • ChemistryViews. (2023). 4-Iodine N-Methylpyridinium for Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • Krossing, I., et al. (2023). On pyridine chloronium cations. Chemical Science, 14(3), 670-675. [Link]

  • ResearchGate. (n.d.). Morpholine-Based Immonium and Halogenoamidinium Salts as Coupling Reagents in Peptide Synthesis 1. Retrieved from [Link]

  • Somei, M., et al. (2006). [Reaction of pyridinium salts with active methylene compounds]. Yakugaku Zasshi, 126(2), 109-16. [Link]

  • ResearchGate. (n.d.). N-Arylated pyridinium salts having reactive groups. Retrieved from [Link]

  • Ball-Jones, M. P., & Davies, P. W. (2018). Synthesis of N-Acyl Pyridinium-N-Aminides and Their Conversion to 4-Aminooxazoles via a Gold-Catalyzed Formal (3+2)-Dipolar Cycloaddition. Organic Syntheses, 95, 112-131. [Link]

  • ResearchGate. (n.d.). 2-(4-Hydroxystyryl)-1-methylpyridinium 4-bromobenzenesulfonate. Retrieved from [Link]

  • Lamb, J. C., et al. (1958). REACTION OF 4-FORMYL-1-METHYL PYRIDINIUM IODIDE OXIME (4-PAM) WITH ISOPROPYL METHYLPHOSPHONOFLUORIDATE, GB. Defense Technical Information Center. [Link]

  • Ivonin, S. P. (2011). NOVEL METHOD FOR THE SYNTHESIS OF 4-FORMYL-1,3-DIMETHYLPYRAZOLE. Chemistry of Heterocyclic Compounds, 47(8), 1048-1049. [Link]

Sources

Unveiling the Bio-Active Potential of 4-Formyl-1-methylpyridin-1-ium iodide: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the potential biological activities of 4-Formyl-1-methylpyridin-1-ium iodide, a member of the versatile class of pyridinium salts. While direct and extensive biological data for this specific compound remains emergent, this paper synthesizes existing knowledge on related pyridinium and aldehyde-containing molecules to build a robust hypothesis for its potential as an antimicrobial, anticancer, and enzyme-inhibiting agent. By examining its structural features and the reactivity of its constituent functional groups—the quaternary pyridinium ring and the C4-formyl group—we delineate putative mechanisms of action. This guide is designed for researchers, scientists, and drug development professionals, offering not only a theoretical framework but also detailed, field-proven experimental protocols to empirically validate these hypothesized activities. Our objective is to provide a comprehensive resource that bridges theoretical chemistry with practical, actionable insights for advancing novel therapeutic discovery.

Introduction: The Pyridinium Scaffold and the Unique Attributes of this compound

Pyridinium salts, a class of N-heterocyclic aromatic compounds, are recognized as privileged scaffolds in medicinal chemistry due to their diverse and potent biological activities. The inherent positive charge on the nitrogen atom and the tunable nature of the pyridine ring allow for a broad spectrum of interactions with biological targets. These compounds have been successfully developed as antimicrobial, anticancer, and enzyme-inhibiting agents.

This compound (CAS No. 13441-53-7) is a distinctive member of this class, featuring a quaternary nitrogen methylated and a highly reactive formyl (aldehyde) group at the 4-position of the pyridinium ring. This unique combination of a cationic core and a reactive electrophilic group suggests a multifaceted potential for biological interactions. The quaternary pyridinium moiety is known to facilitate interactions with negatively charged cell membranes, a key feature in many antimicrobial pyridinium compounds. Simultaneously, the aldehyde group is a versatile functional handle, capable of forming covalent bonds with nucleophilic residues in proteins and other biomolecules, a mechanism often exploited in the design of enzyme inhibitors and cytotoxic agents.

This guide will delve into the theoretical underpinnings and practical methodologies for investigating the biological potential of this intriguing molecule.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of this compound is fundamental to interpreting its biological activity and designing relevant assays.

PropertyValueSource
Molecular Formula C₇H₈INOPubChem
Molecular Weight 249.05 g/mol PubChem
CAS Number 13441-53-7PubChem
Appearance Orange to red solidChemicalBook
Storage Under inert gas (nitrogen or Argon) at 2–8 °CChemicalBook
SMILES C[N+]1=CC=C(C=C1)C=O.[I-]PubChem
InChIKey ZXBSOTYVIHPBDT-UHFFFAOYSA-MPubChem

The synthesis of this compound is typically achieved through the quaternization of 4-formylpyridine with methyl iodide. This straightforward nucleophilic substitution reaction involves the attack of the nitrogen lone pair of the pyridine on the electrophilic methyl group of methyl iodide.

G cluster_reactants Reactants cluster_product Product 4-formylpyridine 4-Formylpyridine product This compound 4-formylpyridine->product Quaternization methyl_iodide Methyl Iodide methyl_iodide->product

Caption: Synthesis of this compound.

Hypothesized Biological Activity and Putative Mechanisms of Action

Based on the chemical structure of this compound and the known activities of related compounds, we can postulate several key biological activities.

Antimicrobial Activity

The cationic nature of the pyridinium ring is a well-established driver of antimicrobial activity. It is hypothesized that this compound can disrupt microbial cell membranes through electrostatic interactions with negatively charged phospholipids, leading to membrane depolarization, leakage of intracellular components, and ultimately, cell death. The presence of the formyl group may further contribute to its antimicrobial effects by reacting with essential microbial proteins and enzymes.

Putative Mechanism of Antimicrobial Action:

G compound This compound membrane Bacterial Cell Membrane (Negatively Charged) compound->membrane Electrostatic Interaction disruption Membrane Disruption membrane->disruption leakage Leakage of Cytoplasmic Content disruption->leakage death Bacterial Cell Death leakage->death

Caption: Proposed mechanism of antimicrobial activity.

Anticancer Activity

The cytotoxic potential of this compound against cancer cells is another promising area of investigation. The mechanism is likely multifactorial. The pyridinium core could facilitate cellular uptake, particularly in cancer cells which often exhibit altered membrane potentials. The electrophilic aldehyde group can form Schiff bases with amine groups on proteins, potentially disrupting critical cellular processes.

A related compound, 1-methyl-4-phenylpyridinium (MPP+), has been shown to be cytotoxic to human melanoma cell lines, with its activity linked to accumulation within the cells and inhibition of mitochondrial electron transport.[8] This suggests that this compound may also target mitochondria, leading to apoptosis.

Potential Anticancer Mechanisms:

G compound This compound cell_uptake Cellular Uptake compound->cell_uptake protein_interaction Interaction with Cellular Proteins (Schiff Base Formation) cell_uptake->protein_interaction mitochondrial_dysfunction Mitochondrial Dysfunction cell_uptake->mitochondrial_dysfunction apoptosis Apoptosis protein_interaction->apoptosis mitochondrial_dysfunction->apoptosis

Caption: Hypothesized pathways for anticancer activity.

Enzyme Inhibition

The formyl group of this compound is a key feature for potential enzyme inhibition, particularly against enzymes with nucleophilic residues in their active sites, such as serine proteases and cysteine proteases. Furthermore, the pyridinium scaffold is a known pharmacophore for acetylcholinesterase (AChE) inhibitors. Several pyridinium derivatives have been shown to inhibit AChE, a key enzyme in the breakdown of the neurotransmitter acetylcholine.[3][9][10][11][12]

The oxime derivative of 4-formyl-1-methylpyridinium iodide (pralidoxime or 2-PAM) is a well-known reactivator of organophosphate-inhibited acetylcholinesterase, underscoring the interaction of this scaffold with the enzyme's active site. While the aldehyde itself is not a reactivator, its ability to interact with the active site suggests inhibitory potential.

Experimental Protocols for Biological Evaluation

To empirically validate the hypothesized biological activities, the following detailed protocols are provided.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method, a standard procedure for assessing antimicrobial activity.[13][14][15][16][17]

Experimental Workflow:

G prep_compound Prepare Serial Dilutions of Compound inoculate Inoculate Microtiter Plate prep_compound->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read Read Results Visually or with Plate Reader incubate->read determine_mic Determine MIC read->determine_mic

Caption: Workflow for MIC determination via broth microdilution.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile Mueller-Hinton Broth (MHB).

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO).

    • Perform serial two-fold dilutions in a 96-well microtiter plate containing MHB to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assessment using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][5][18][19]

Experimental Workflow:

G seed_cells Seed Cells in 96-well Plate add_compound Add Serial Dilutions of Compound seed_cells->add_compound incubate Incubate for 24-72h add_compound->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals (e.g., with DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance at ~570nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Replace the medium in the wells with the medium containing the compound dilutions.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation:

    • Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Assay:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

    • Living cells will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance of the solution at approximately 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Acetylcholinesterase Inhibition Assay (Ellman's Method)

Ellman's method is a widely used, simple, and rapid colorimetric assay to measure acetylcholinesterase activity and its inhibition.[20][21][22][23][24]

Assay Principle:

G AChE Acetylcholinesterase (AChE) Thiocholine Thiocholine AChE->Thiocholine hydrolyzes ATChI Acetylthiocholine (ATChI) (Substrate) ATChI->AChE TNB 5-Thio-2-nitrobenzoate (TNB) (Yellow, A412nm) Thiocholine->TNB reacts with DTNB DTNB (Ellman's Reagent) DTNB->TNB Inhibitor This compound Inhibitor->AChE inhibits

Caption: Principle of the Ellman's assay for AChE inhibition.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare solutions of acetylcholinesterase (AChE), the substrate acetylthiocholine iodide (ATChI), and Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

    • Prepare serial dilutions of this compound.

  • Assay Procedure:

    • In a 96-well plate, add the buffer, DTNB solution, and the inhibitor solution (or buffer for the control).

    • Add the AChE solution to all wells except the blank.

    • Pre-incubate the mixture for a short period.

    • Initiate the reaction by adding the ATChI substrate.

  • Measurement and Analysis:

    • Immediately measure the change in absorbance at 412 nm over time using a microplate reader.

    • The rate of the reaction is proportional to the AChE activity.

    • Calculate the percentage of inhibition for each concentration of the compound and determine the IC50 value.

Conclusion and Future Directions

This compound presents a compelling profile for a molecule with significant, yet largely unexplored, biological potential. Its structural features—a cationic pyridinium core and a reactive aldehyde group—provide a strong rationale for hypothesizing its efficacy as an antimicrobial, anticancer, and enzyme-inhibiting agent. This technical guide has outlined the theoretical basis for these potential activities and provided detailed, actionable protocols for their empirical validation.

Future research should focus on the systematic evaluation of this compound using the assays described herein. Determining its MIC against a broad panel of pathogenic bacteria and fungi, assessing its cytotoxicity against various cancer cell lines, and quantifying its inhibitory activity against key enzymes such as acetylcholinesterase will provide the necessary data to ascertain its therapeutic potential. Further derivatization of the formyl group could also lead to the development of more potent and selective analogues, opening new avenues for drug discovery. The insights and methodologies presented in this guide are intended to serve as a foundational resource for researchers dedicated to advancing the field of medicinal chemistry and developing novel therapeutic agents.

References

  • Novel pyridinium derivatives as inhibitors for acetylcholinesterase. PubMed. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Inhibition of acetylcholinesterase by three new pyridinium compounds and their effect on phosphonylation of the enzyme. PubMed. [Link]

  • Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. [Link]

  • Dual targeting of cholinesterase and amyloid beta with pyridinium/isoquinolium derivatives. PubMed. [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC. [Link]

  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link]

  • Synthesis and biological activity of pyridinium-type acetylcholinesterase inhibitors. ResearchGate. [Link]

  • Ellman Esterase Assay Protocol. Scribd. [Link]

  • New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. PubMed. [Link]

  • Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone. NIH. [Link]

  • Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. PMC. [Link]

  • In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science. [Link]

  • Synthesis and Antimicrobial Activity of Some Pyridinium Salts. PMC. [Link]

  • Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1-b][3][4][5]Thiadiazole Moiety. ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity of Some Pyridinium Salts. ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1-b][3][4][5]Thiadiazole Moiety. PubMed. [Link]

  • Cytotoxic effect of 1-methyl-4-phenylpyridinium ion on human melanoma cell lines, HMV-II and SK-MEL-44, is dependent on the melanin contents and caused by inhibition of mitochondrial electron transport. PubMed. [Link]

Sources

4-Formyl-1-methylpyridin-1-ium Iodide: A Technical Guide to Commercial Availability and Purity Assessment

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Formyl-1-methylpyridin-1-ium iodide, a quaternary pyridinium salt, is a versatile reagent and intermediate in synthetic organic chemistry and drug development. Its utility stems from the electrophilic nature of the pyridinium ring and the reactive aldehyde functionality, making it a valuable precursor for the synthesis of more complex molecules. This guide provides an in-depth analysis of its commercial availability, purity standards, and the analytical methodologies required for its rigorous quality control. It is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this compound for their work.

Physicochemical Properties and Handling

This compound (CAS No. 13441-53-7) is a crystalline solid with a molecular weight of 249.05 g/mol and the chemical formula C₇H₈INO.[1][2] Due to its ionic nature and the presence of the aldehyde group, it exhibits sensitivity to light and moisture.

Key Properties:

PropertyValueSource(s)
CAS Number13441-53-7[1]
Molecular FormulaC₇H₈INO[2]
Molecular Weight249.05 g/mol [2]
Physical FormSolid[1]
Storage Temperature2-8°C, inert atmosphere, dark[1]

Handling and Storage:

This compound is known to be hygroscopic and light-sensitive.[3][4] Proper handling and storage are crucial to maintain its purity and prevent degradation. It is recommended to store the compound in a tightly sealed, opaque container under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C).[1] When handling, it is advisable to work in a controlled environment with low humidity and to minimize exposure to light.[4] For moisture-sensitive solids, allowing the container to warm to room temperature before opening can prevent condensation of atmospheric moisture onto the cold solid.[5]

Commercial Availability and Purity

This compound is commercially available from a variety of chemical suppliers. The purity of the commercially available material typically ranges from 95% to over 99%, as determined by techniques such as HPLC.[1][2][6][7][8]

Table of Commercial Suppliers and Stated Purities:

SupplierProduct NumberStated Purity
Sigma-AldrichAMBH95E07C2795%
FluorochemF69298895%
AChemBlockW16292697%
Yantai ShengKailun Chemical Technology Co., Ltd.SKL54599% (HPLC)
Changzhou Yingsa Pharm Technology Co., Ltd.---95%
PharmaffiliatesPA 27 0033407High Purity
BiosynthNAA44153Not specified

It is imperative for researchers to consult the certificate of analysis (CoA) provided by the supplier for lot-specific purity data and information on the analytical methods used for its determination.

Synthesis and Potential Impurities

The most common and straightforward synthesis of this compound is the quaternization of 4-formylpyridine with methyl iodide.[9] This is a classic Sₙ2 reaction where the lone pair of electrons on the pyridine nitrogen attacks the electrophilic methyl group of methyl iodide.

G 4-Formylpyridine 4-Formylpyridine Product This compound 4-Formylpyridine->Product Nucleophilic Attack Methyl Iodide Methyl Iodide Methyl Iodide->Product

Diagram 1: Synthesis of this compound.

Potential Impurities:

The primary impurities in commercially available this compound are typically unreacted starting materials and byproducts of side reactions.

  • Unreacted 4-Formylpyridine: The starting material may be present if the reaction does not go to completion.

  • Unreacted Methyl Iodide: Due to its volatility, residual methyl iodide is less common in the final solid product but can be a concern in the crude reaction mixture.

  • Over-methylation Products: While less likely for the pyridine nitrogen, in complex substrates, methylation at other nucleophilic sites can occur.[10]

  • Degradation Products: Exposure to moisture and light can lead to the formation of various degradation products. The aldehyde group can be susceptible to oxidation to the corresponding carboxylic acid (1-methyl-4-carboxypyridinium iodide).

Analytical Characterization and Purity Determination

A robust analytical workflow is essential to confirm the identity and purity of this compound. This typically involves a combination of chromatographic and spectroscopic techniques.

G cluster_0 Analytical Workflow Start Sample HPLC HPLC/UPLC (Purity) Start->HPLC NMR NMR Spectroscopy (Structure Elucidation) Start->NMR MS Mass Spectrometry (Molecular Weight) Start->MS End Verified Compound HPLC->End NMR->End MS->End

Diagram 2: Analytical Workflow for Quality Control.
High-Performance Liquid Chromatography (HPLC/UPLC)

HPLC and UPLC are the primary methods for determining the purity of this compound. Reversed-phase chromatography is commonly employed for the analysis of pyridinium salts.[11]

Exemplary HPLC Method:

  • Column: C18 reversed-phase column (e.g., Agilent Poroshell 120 EC-C18, 2.7 µm, 4.6 x 50 mm).[12]

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or 0.1% trifluoroacetic acid).[12]

  • Gradient: A typical gradient might run from 5% to 95% acetonitrile over 10 minutes.[12]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV detection at a wavelength where the pyridinium ring exhibits strong absorbance (typically around 260 nm).

  • Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural confirmation of this compound. The spectrum provides detailed information about the chemical environment of each proton and carbon atom.

Expected ¹H NMR Chemical Shifts (in DMSO-d₆):

The chemical shifts can be predicted based on the analysis of similar pyridinium compounds and the known effects of substituents. The electron-withdrawing nature of the quaternary nitrogen and the formyl group will cause the protons on the pyridinium ring to be significantly downfield.[13]

  • Aldehydic Proton (-CHO): ~10.0 ppm (singlet).

  • Pyridinium Protons (aromatic): 8.5 - 9.5 ppm (two doublets).

  • N-Methyl Protons (-CH₃): ~4.3 ppm (singlet).

Expected ¹³C NMR Chemical Shifts (in DMSO-d₆):

  • Carbonyl Carbon (-CHO): ~193 ppm.

  • Pyridinium Carbons (aromatic): 120 - 160 ppm.

  • N-Methyl Carbon (-CH₃): ~48 ppm.

It is crucial to acquire reference spectra of the starting materials (4-formylpyridine and methyl iodide) to aid in the identification of any potential impurities.[14]

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is the preferred method for determining the molecular weight of this compound. In positive ion mode, the spectrum will show the molecular ion corresponding to the cationic portion of the molecule.

  • Expected Molecular Ion (M⁺): m/z 122.06.

Tandem mass spectrometry (MS/MS) can be used to further confirm the structure through fragmentation analysis. The fragmentation of N-methylpyridinium compounds often involves characteristic losses.[15] While a specific fragmentation pattern for this compound is not widely published, fragmentation is likely to involve the loss of small neutral molecules such as CO from the formyl group or cleavage of the methyl group.

Purification Protocol: Recrystallization

For applications requiring higher purity than commercially available, recrystallization is an effective purification method. The choice of solvent is critical for successful recrystallization.[16][17]

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: Identify a suitable solvent or solvent system. The ideal solvent should dissolve the compound sparingly at room temperature but readily at its boiling point. For pyridinium iodides, polar protic solvents like ethanol or a mixture of ethanol and diethyl ether are often effective.[18]

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should initiate as the solution cools. To maximize yield, the flask can then be placed in an ice bath.[16]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Safety Considerations

The synthesis and handling of this compound require adherence to standard laboratory safety procedures. The starting material, methyl iodide, is a known carcinogen and a potent alkylating agent, and must be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including double gloving.[11][19][20][21] The final product, as a pyridinium salt, should be handled with care, avoiding skin and eye contact. Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

This compound is a readily available and highly useful synthetic intermediate. A thorough understanding of its commercial sources, purity levels, and appropriate analytical techniques for its characterization is paramount for its effective use in research and development. The methodologies outlined in this guide provide a comprehensive framework for the procurement, handling, and quality assessment of this important chemical compound, ensuring the reliability and reproducibility of experimental outcomes.

References

  • Chamberland Research Group. (2013, April 20). Working with Methyl Iodide. Retrieved from [Link]

  • Kuca, K., et al. (2010). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. Molecules, 15(3), 1966-1975.
  • Myerly, R. C., & Weinberg, K. (1969). U.S. Patent No. 3,428,641. Washington, DC: U.S.
  • IPI Global. (2018, August 6). How To Handle Methyl Iodide Safely. Retrieved from [Link]

  • Changzhou Yingsa Pharm Technology Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Page - The Royal Society of Chemistry. Retrieved from [Link]

  • Chan, S. Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(5), 984.
  • Supporting Materials. (n.d.). Retrieved from [Link]

  • Schaeffer. (n.d.). HYGROSCOPIC BULK SOLIDS. Retrieved from [Link]

  • Labtag Blog. (2021, October 31). 5 Tips for Handling Photosensitive Reagents. Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Wikipedia. (n.d.). Hygroscopy. Retrieved from [Link]

  • 1H, 13C{1H} NMR and Mass spectra of compounds 4, 6, 8 and 11. (n.d.). Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.
  • Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509.
  • Zografi, G. (n.d.). Hygroscopic Properties of Solids. Request PDF. Retrieved from [Link]

  • Process for preparing methyl pyridinium 2 aldoxime chloride. (1964). U.S.
  • Chemistry LibreTexts. (2021, August 20). 3.6: Procedure Summary. Retrieved from [Link]

  • MIT Digital Lab Techniques Manual. (2010, February 4). Recrystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
  • Kertesz, V., & Van Berkel, G. J. (2010).
  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • Irjet. (2017, August 4). Synthesis, Structural and Optical Properties of an Organic Stilbazolium Single Crystal of 4-(4-Hydroxy Styryl). Retrieved from [Link]

  • Prasain, J. (2009, January 20). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015, November 11). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. Retrieved from [Link]

  • CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]

  • ResearchGate. (2016, February 1). (PDF) Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]

  • National Academic Digital Library of Ethiopia. (n.d.). hplc methods for recently approved pharmaceuticals. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Evaluation of Self-Assembling Properties of 3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium Iodides. Retrieved from [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Retrieved from [Link]

  • DTIC. (n.d.). REACTION OF 4-FORMYL-1-METHYL PYRIDINIUM IODIDE OXIME (4-PAM) WITH ISOPROPYL METHYLPHOSPHONOFLUORIDATE, GB. Retrieved from [Link]

  • Google Patents. (n.d.). US3428641A - Methylation of pyridines.
  • Reddit. (n.d.). Mild methylation conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 4-vinylpyridine derivatives: Protonation, methylation and silver(I) coordination chemistry. Retrieved from [Link]

  • PubMed. (2023, February 1). High-resolution structural study on pyridin-3-yl ebselen and its N-methylated tosylate and iodide derivatives. Retrieved from [Link]

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 4-Formyl-1-methylpyridin-1-ium iodide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-Formyl-1-methylpyridin-1-ium iodide, a versatile pyridinium salt intermediate used in various fields of chemical research, including medicinal chemistry and organic synthesis.[1][2] The protocol details the direct quaternization of 4-formylpyridine with iodomethane (methyl iodide). This application note is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization data.

Introduction: Significance and Applications

This compound is a pyridinium derivative featuring a reactive formyl group at the 4-position.[1] This structural attribute makes it a valuable building block in organic synthesis. The electron-withdrawing nature of the positively charged pyridinium ring enhances the electrophilicity of the formyl carbon, making it susceptible to nucleophilic attack. This reactivity is harnessed in various chemical transformations, including:

  • Condensation Reactions: It readily reacts with amines to form imines or Schiff bases, which are key intermediates.[1]

  • Transamination Reactions: It can facilitate the conversion of amines to carbonyl compounds.[1]

  • Peptide Synthesis: The related compound, 4-iodo-N-methylpyridinium (4IMP), has been demonstrated as an efficient coupling reagent in solid-phase peptide synthesis (SPPS), highlighting the utility of this structural class.[3]

Structurally diverse pyridinium salts are prevalent in many natural products and bioactive pharmaceuticals, serving as privileged scaffolds in drug discovery.[2]

Reaction Principle and Mechanism

The synthesis of this compound from 4-formylpyridine is a classic example of a quaternization reaction. Specifically, it is a bimolecular nucleophilic substitution (S_N2) reaction.

Mechanism: The lone pair of electrons on the nitrogen atom of the pyridine ring acts as a nucleophile, attacking the electrophilic methyl carbon of iodomethane.[1] Iodomethane is an excellent substrate for S_N2 reactions due to the sterically unhindered nature of the methyl group and the fact that iodide is an excellent leaving group.[4] The reaction proceeds via a single transition state, resulting in the formation of a new carbon-nitrogen bond and the displacement of the iodide ion, which then serves as the counter-ion to the newly formed pyridinium cation.

  • Nucleophile: 4-formylpyridine (specifically, the nitrogen atom)

  • Electrophile: Iodomethane (CH₃I)

  • Leaving Group: Iodide (I⁻)

The reaction is typically carried out in a polar aprotic solvent, which can solvate the resulting ions and facilitate the reaction.

Experimental Protocol

This protocol describes the synthesis of this compound on a laboratory scale.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.Notes
4-Formylpyridine≥98%Standard Supplier872-85-5Liquid, handle in a fume hood.
Iodomethane (Methyl Iodide)≥99%, stabilizedStandard Supplier74-88-4Highly Toxic & Carcinogen . Handle with extreme care.[5][6]
Acetonitrile (CH₃CN)Anhydrous, ≥99.8%Standard Supplier75-05-8Polar aprotic solvent.
Diethyl ether (Et₂O)AnhydrousStandard Supplier60-29-7Used for precipitation and washing.
Round-bottom flask---Oven-dried before use.
Reflux condenser----
Magnetic stirrer and stir bar----
Heating mantle or oil bath---For controlled heating.
Buchner funnel and flask---For vacuum filtration.
Experimental Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents 1. Add 4-formylpyridine and Acetonitrile to flask add_MeI 2. Add Iodomethane (dropwise) reagents->add_MeI Stirring reflux 3. Heat mixture (e.g., 40-50°C) add_MeI->reflux cool 4. Cool to RT reflux->cool Monitor by TLC precipitate 5. Add Diethyl Ether to precipitate product cool->precipitate filter 6. Filter solid via vacuum filtration precipitate->filter wash 7. Wash solid with Diethyl Ether filter->wash dry 8. Dry under vacuum wash->dry characterize 9. Characterize product (NMR, IR, MP) dry->characterize

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Preparation: In a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-formylpyridine (e.g., 5.0 g, 46.7 mmol) in 30 mL of anhydrous acetonitrile. Stir the solution at room temperature.

    • Rationale: Anhydrous conditions are preferred to prevent potential side reactions with water. Acetonitrile is a suitable polar aprotic solvent that facilitates the S_N2 reaction.[1]

  • Addition of Iodomethane: In a well-ventilated chemical fume hood, carefully add iodomethane (e.g., 7.2 g, 3.15 mL, 50.7 mmol, 1.1 equivalents) dropwise to the stirring solution at room temperature.

    • Rationale: A slight excess of the methylating agent ensures complete conversion of the starting material. Dropwise addition helps to control any potential exotherm.

  • Reaction: Fit the flask with a reflux condenser and gently heat the reaction mixture to 40-50°C using an oil bath. Stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Rationale: Gentle heating increases the reaction rate without causing significant evaporation of the volatile iodomethane (boiling point: 42.4 °C).[4]

  • Product Precipitation: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. A precipitate may form during this time. To ensure complete precipitation, slowly add 30 mL of anhydrous diethyl ether to the cooled mixture while stirring.

    • Rationale: Pyridinium salts are generally insoluble in non-polar solvents like diethyl ether. Adding ether causes the ionic product to precipitate out of the acetonitrile solution.[7]

  • Isolation: Collect the resulting solid by vacuum filtration using a Buchner funnel.

    • Rationale: Vacuum filtration is an efficient method for separating a solid product from a liquid reaction mixture.

  • Washing: Wash the collected solid on the filter with two portions of cold anhydrous diethyl ether (2 x 15 mL).

    • Rationale: Washing removes any unreacted starting materials and residual solvent, which are soluble in diethyl ether.

  • Drying: Dry the pale yellow crystalline solid under vacuum to a constant weight. Store the final product in a dark place under an inert atmosphere, as pyridinium salts can be light-sensitive.[8]

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

PropertyExpected Value/Observation
Appearance Pale yellow crystalline solid[1]
Molecular Formula C₇H₈INO[9]
Molecular Weight 249.05 g/mol [9]
¹H NMR (DMSO-d₆) δ ~10.1 ppm (s, 1H, -CHO), ~9.3 ppm (d, 2H, pyridinium H), ~8.5 ppm (d, 2H, pyridinium H), ~4.4 ppm (s, 3H, N-CH₃). Note: The methylation of the pyridine nitrogen results in characteristic downfield shifts of the pyridine protons.[1]
¹³C NMR (DMSO-d₆) Expected peaks for aldehyde carbon, pyridinium ring carbons, and methyl carbon.
IR (KBr) Characteristic C=O stretch for the aldehyde (~1700 cm⁻¹), C=N and C=C stretches for the pyridinium ring.
Melting Point Literature values should be consulted for comparison.

Safety and Handling

Iodomethane (Methyl Iodide) is a highly hazardous substance and requires strict safety protocols.

  • Toxicity: Iodomethane is highly toxic if inhaled, ingested, or absorbed through the skin.[5] It is a suspected human carcinogen.[5][6]

  • Volatility: It is a volatile liquid with a low boiling point (42.4 °C), increasing the risk of inhalation exposure.[4]

  • Handling:

    • All work with iodomethane must be conducted in a certified chemical fume hood with good airflow.[10][11]

    • Use only the minimum quantity required for the experiment.[5]

    • Transfers should be performed carefully, using syringes or cannulas to avoid spills.[5]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[5] Double-gloving is recommended.

    • Eye Protection: Chemical safety goggles and a face shield are mandatory.[12]

    • Lab Coat: A flame-resistant, chemical-resistant lab coat must be worn.[5]

  • Waste Disposal:

    • Unreacted iodomethane should be quenched before disposal. This can be achieved by reacting it with a nucleophilic solution, such as a dilute solution of sodium thiosulfate or a secondary amine like diethylamine in an appropriate solvent.

    • All contaminated materials (glassware, gloves, paper towels) and waste solutions must be disposed of as hazardous waste according to institutional guidelines.[12]

  • Emergency Procedures:

    • Inhalation: Move the affected person to fresh air immediately and seek medical attention.[5]

    • Skin Contact: Immediately wash the affected area thoroughly with soap and water for at least 15 minutes and remove contaminated clothing.[12]

    • Eye Contact: Rinse eyes with copious amounts of water for at least 15 minutes, holding eyelids apart, and seek immediate medical attention.[5]

References

  • Vertex AI Search Result. Synthesis of this compound. This is a composite summary from the search tool and does not have a direct single URL.
  • Wikipedia. Iodomethane. [Link]

  • Semantic Scholar. From Pyrylium to Pyridinium Salts: Understanding Physicochemical Features. [Link]

  • Carl ROTH. Safety Data Sheet: Iodomethane D3. [Link]

  • PubChem. This compound | C7H8INO | CID 11118439. [Link]

  • Google Patents.
  • Royal Society of Chemistry. Pyridinium salts: from synthesis to reactivity and applications - Organic Chemistry Frontiers. [Link]

  • PubChem. Methyl iodide | CH3I | CID 6328. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Methyl Iodide. [Link]

  • ChemistryViews. 4-Iodine N-Methylpyridinium for Solid-Phase Peptide Synthesis. [Link]

Sources

Harnessing the Enhanced Reactivity of 4-Formyl-1-methylpyridin-1-ium iodide for the Synthesis of Biologically Relevant Schiff Bases

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the application of 4-Formyl-1-methylpyridin-1-ium iodide in condensation reactions to form Schiff bases (imines). We delve into the mechanistic principles that underpin the enhanced reactivity of this pyridinium salt, present detailed, validated laboratory protocols, and explore the significant applications of the resulting N-pyridinium Schiff bases in medicinal chemistry and drug development. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent for the synthesis of novel molecular entities.

Introduction: The Strategic Advantage of a Pre-Activated Aldehyde

Schiff bases, compounds containing the characteristic azomethine (-C=N-) functional group, are cornerstones of medicinal chemistry and materials science.[1][2] Their synthesis, typically a condensation reaction between a primary amine and a carbonyl compound, is fundamental.[3][4] However, the reactivity of the carbonyl component is a critical parameter influencing reaction efficiency and conditions.

This compound enters the synthetic landscape as a strategically "pre-activated" aldehyde. The permanent positive charge on the quaternized nitrogen of the pyridine ring acts as a powerful electron-withdrawing group.[5] This inductive effect significantly enhances the electrophilicity of the formyl carbon, rendering it highly susceptible to nucleophilic attack by primary amines.[5] This intrinsic activation often allows for the reaction to proceed under milder conditions and with greater efficiency compared to its non-quaternized counterpart, 4-formylpyridine. The resulting Schiff bases, retaining the pyridinium cation, possess unique properties, including increased water solubility and the potential for specific interactions with biological targets, making them highly attractive for drug design.[6][7]

The Reaction Mechanism: An Electrophilically Driven Condensation

The formation of a Schiff base from this compound follows the classical two-stage mechanism of imine formation, albeit with an accelerated initial step.[3][8]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine initiates a nucleophilic attack on the highly electrophilic carbonyl carbon of the pyridinium aldehyde. This forms a transient, zwitterionic tetrahedral intermediate.

  • Proton Transfer & Hemiaminal Formation: A rapid intramolecular or solvent-mediated proton transfer occurs from the newly bonded nitrogen to the oxygen atom, resulting in a more stable neutral intermediate known as a hemiaminal (or carbinolamine).

  • Dehydration to Imine: Under the reaction conditions, the hydroxyl group of the hemiaminal is protonated (often by a trace acid catalyst or the solvent), converting it into a good leaving group (H₂O). The nitrogen's lone pair then assists in the elimination of water, forming a carbon-nitrogen double bond (the imine or azomethine group) and generating the final, resonance-stabilized pyridinium Schiff base product.[4][8]

The diagram below illustrates this mechanistic pathway.

Caption: Reaction mechanism for Schiff base synthesis.

Experimental Protocols and Methodologies

The following protocols provide a robust framework for the synthesis and characterization of Schiff bases using this compound.

General Protocol for Schiff Base Synthesis

This procedure is a general starting point and can be optimized for specific primary amine substrates.

Materials:

  • This compound (MW: 249.05 g/mol )[9]

  • Primary amine of interest (e.g., aniline, benzylamine, etc.)

  • Solvent: Anhydrous ethanol or methanol

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Standard laboratory glassware

Procedure:

  • Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous ethanol (approx. 10-20 mL per mmol of aldehyde).

  • Amine Addition: To this stirring solution, add the primary amine (1.0 - 1.1 eq) either neat if it is a liquid or as a solution in ethanol. A color change is often observed upon addition.

  • Reaction: Stir the mixture at room temperature or heat to reflux (typically 60-80°C) for a period ranging from 2 to 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[10]

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate directly from the solution. If not, the volume can be reduced under vacuum, or a non-polar solvent (e.g., diethyl ether) can be added to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol and then diethyl ether to remove any unreacted starting materials.[11]

  • Drying: Dry the purified Schiff base product under vacuum. The product is typically a crystalline solid.[5]

Characterization of the Resulting Schiff Base

Proper characterization is essential to confirm the structure and purity of the synthesized compound.

Analytical Technique Expected Observation Significance
FT-IR Spectroscopy Disappearance of aldehyde C=O stretch (~1700 cm⁻¹). Appearance of a strong C=N (imine) stretch.[12]Confirms the conversion of the carbonyl to the azomethine group. The C=N stretch typically appears in the 1600-1625 cm⁻¹ region.[13][14]
¹H NMR Spectroscopy Appearance of a characteristic singlet for the azomethine proton (-CH=N-).This signal is a definitive marker for Schiff base formation and typically resonates in the δ 8.4-9.0 ppm range.[12]
¹³C NMR Spectroscopy Appearance of a signal for the azomethine carbon (-C=N-).This carbon signal is typically found in the δ 160-165 ppm range.[10]
Mass Spectrometry Observation of the molecular ion peak corresponding to the calculated mass of the pyridinium Schiff base cation.Confirms the molecular weight of the final product.[13]

Applications in Medicinal Chemistry and Drug Development

The pyridine nucleus is a privileged scaffold in pharmacology, present in numerous approved drugs.[1] Schiff bases derived from this compound inherit this valuable feature, making them compelling candidates for drug discovery programs.

  • Antimicrobial and Anticancer Agents: Pyridine-containing Schiff bases and their metal complexes have demonstrated significant potential as antibacterial, antifungal, and anticancer agents.[7][15][16] The imine linkage is crucial for their biological activity.[6]

  • Enhanced Bioavailability: The permanent cationic charge of the pyridinium ring can increase the water solubility of the molecule, which is a critical factor for bioavailability and formulation of drug candidates.[6]

  • Chelating Ligands for Metallodrugs: The nitrogen atoms of both the pyridine ring and the imine group can act as excellent coordination sites for metal ions.[1][17] This allows for the synthesis of novel metal complexes with unique geometries and therapeutic or diagnostic properties.[7] For instance, Schiff base complexes of copper and zinc have been investigated for their cytotoxic effects against various cancer cell lines.[16][17]

Optimization Workflow and Troubleshooting

Successful synthesis relies on a logical approach to optimization. The following workflow and troubleshooting guide are designed to streamline this process.

Experimental Optimization Workflow

Optimization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Refinement Start Select Primary Amine (Aliphatic vs. Aromatic) Solvent Choose Solvent (e.g., EtOH, MeOH) Start->Solvent Setup Setup Reaction (1:1 Stoichiometry) Solvent->Setup Conditions Set Conditions (Temp: RT to Reflux) Setup->Conditions Monitor Monitor by TLC Conditions->Monitor Workup Workup & Purify Monitor->Workup Characterize Characterize Product (FT-IR, NMR, MS) Workup->Characterize Decision Yield & Purity Acceptable? Characterize->Decision Optimize Optimize Conditions (See Troubleshooting) Decision->Optimize No End Final Product Decision->End Yes Optimize->Conditions

Caption: Logical workflow for Schiff base synthesis and optimization.

Troubleshooting Common Issues
Problem Potential Cause(s) Recommended Solution(s)
Low or No Reaction 1. Low Nucleophilicity: Sterically hindered or electron-deficient primary amine. 2. Solvent: Solvent is not polar enough to dissolve the pyridinium salt.1. Increase Temperature: Reflux the reaction mixture. 2. Change Solvent: Switch to a more polar solvent like methanol or consider a small amount of DMF. 3. Add Catalyst: A catalytic amount of a weak acid (e.g., acetic acid) can sometimes facilitate the dehydration step.[13]
Incomplete Reaction 1. Reversibility: The reaction is in equilibrium. 2. Insufficient Time: Reaction has not been allowed to run to completion.1. Remove Water: If practical, use a Dean-Stark apparatus to remove the water byproduct and drive the equilibrium forward.[2] 2. Extend Reaction Time: Continue monitoring by TLC until the starting material is consumed.
Product Isolation Issues 1. High Solubility: The Schiff base product is soluble in the reaction solvent. 2. Oily Product: The product separates as an oil instead of a solid.1. Induce Precipitation: Reduce the solvent volume and/or add a co-solvent in which the product is insoluble (e.g., diethyl ether, hexanes). 2. Trituration: If an oil forms, attempt to triturate with a non-polar solvent to induce solidification.

Conclusion

This compound is a highly effective and versatile reagent for the synthesis of Schiff bases. Its inherent electrophilic activation facilitates clean and efficient condensation reactions, often under mild conditions. The resulting cationic Schiff bases are valuable building blocks for medicinal chemistry, offering a direct route to novel compounds with potential therapeutic applications. By understanding the underlying mechanism and employing the robust protocols outlined in this guide, researchers can confidently integrate this powerful tool into their synthetic programs.

References

  • (Reference inform
  • (Reference inform
  • ResearchGate. (n.d.). Chemistry with Schiff Bases of Pyridine Derivatives: Their Potential as Bioactive Ligands and Chemosensors. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme-1: Synthesis of Schiff Bases of Pyridine-4-carbaldehyde. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of a Novel Pyridyl–Based Schiff Base and Its Coordination Behavior with Ruthenium (II) and Zinc (II) Centers. Retrieved from [Link]

  • (Reference inform
  • NIH National Library of Medicine. (n.d.). Synthesis of Some New Pyridine-2,6-carboxamide-derived Schiff Bases as Potential Antimicrobial Agents. Retrieved from [Link]

  • ScienceDirect. (n.d.). Schiff base containing pyridine groups functionalized water-soluble phthalocyanine: Synthesis, photo-physicochemical properties, and bovine serum albumin binding behavior. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review. Retrieved from [Link]

  • NIH National Library of Medicine. (n.d.). Synthesis and characterization of a novel pyridinium iodide-tagged Schiff base and its metal complexes as potential ACHN inhibitors. Retrieved from [Link]

  • (Reference inform
  • ResearchGate. (n.d.). Biomedical application studies of Schiff base metal complexes containing pyridine moiety: molecular docking and a DFT approach. Retrieved from

  • (Reference inform
  • (Reference inform
  • ResearchGate. (n.d.). Synthesis and Toxicity Test of Schiff Base Compound from 4-Formylpyridine and p¬-Anisidine Using Stirrer Method with Water Solvent. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of Schiff base (imine) Formation. Retrieved from [Link]

  • (Reference inform
  • Atlantis Press. (2023). Synthesis of Schiff Base Compounds from 4-Formilpyridine and P-Anisidina Using Sonication Method as Antibacterial. Retrieved from [Link]

  • NIH National Library of Medicine. (n.d.). Beauty in Chemistry: Making Artistic Molecules with Schiff Bases. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Characterization and Biological Activities of New Schiff Base Compound and Its Lanthanide Complexes. Retrieved from [Link]

  • MDPI. (n.d.). Schiff Bases: A Short Survey on an Evergreen Chemistry Tool. Retrieved from [Link]

  • (Reference inform
  • (Reference inform
  • Iraqi Academic Scientific Journals. (n.d.). Preparation of novel Schiff base complexes of some transition metal (II) derived from 4. Retrieved from [Link]

  • (Reference inform
  • (Reference inform
  • ResearchGate. (n.d.). Synthesis of Schiff Base Compounds from 4-Formilpyridine and P-Anisidina Using Sonication Method as Antibacterial. Retrieved from [Link]

  • (Reference inform
  • (Reference inform
  • (Reference inform
  • Master Organic Chemistry. (2022). Imines – Their Properties, Formation, Reactions, and Mechanisms. Retrieved from [Link]

Sources

Navigating Pyridinium-Based Reagents in Peptide Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the quest for efficient, cost-effective, and stereochemically faithful peptide synthesis methodologies is perpetual. Pyridinium-based reagents have carved out a significant niche in this field, offering a unique set of advantages for the critical step of peptide bond formation. This guide provides an in-depth exploration of two related yet functionally distinct pyridinium iodides: 4-Formyl-1-methylpyridin-1-ium iodide and the highly efficacious coupling reagent, 4-Iodine N-methylpyridinium (4IMP).

We will first clarify the role of this compound, a compound whose interaction with amino acids is primarily centered on tautomerization rather than peptide coupling. Subsequently, we will present a comprehensive application note and detailed protocols for the use of 4-Iodine N-methylpyridinium (4IMP), a modern and powerful tool for robust solid-phase peptide synthesis (SPPS).

Part 1: this compound: A Closer Look at its Interaction with Amino Acids

This compound is a quaternary ammonium salt synthesized by the direct quaternization of 4-formylpyridine with methyl iodide[1]. While its structure is suggestive of a role in activating carboxyl groups, its primary documented interaction with amino acids involves a different chemical pathway: the formation of a Schiff base followed by an aldimine-to-ketimine tautomerization[2][3].

Mechanism of Aldimine-to-Ketimine Tautomerization

This process does not result in the formation of a peptide bond. Instead, the aldehyde group of the pyridinium salt reacts with the N-terminal amine of an amino acid to form an aldimine. This intermediate can then undergo a prototropic shift, where the alpha-proton of the amino acid is abstracted, leading to the formation of a ketimine[2][4].

This tautomerization is a significant event from a peptide chemist's perspective because it temporarily removes the chirality of the alpha-carbon[4]. Subsequent reprotonation can occur from either face, leading to racemization of the amino acid. Therefore, while chemically interesting, this pathway is generally considered a side reaction to be avoided during stereochemically pure peptide synthesis.

Aldimine_Ketimine cluster_0 Aldimine Formation cluster_1 Tautomerization & Racemization Amino_Acid R-CH(NH2)-COOH (Amino Acid) Pyridinium OHC-C5H4N+-CH3 (4-Formyl-1-methylpyridin-1-ium) Aldimine R-CH(N=CH-C5H4N+-CH3)-COOH (Aldimine Intermediate) Amino_Acid->Aldimine - H2O Pyridinium->Aldimine Ketimine R-C(=N-CH2-C5H4N+-CH3)-COOH (Ketimine Tautomer) Aldimine->Ketimine Prototropic Shift (Loss of α-proton) Racemized_AA D/L Mixture (Racemized Amino Acid) Ketimine->Racemized_AA Reprotonation

Figure 1: Aldimine-to-Ketimine Tautomerization Pathway. This diagram illustrates how this compound reacts with an amino acid to form an aldimine, which can then tautomerize to a ketimine, leading to potential racemization.

Due to this propensity to induce racemization via tautomerization rather than facilitating amide bond formation, this compound is not recommended as a coupling reagent for standard peptide synthesis.

Part 2: 4-Iodine N-methylpyridinium (4IMP): Application Notes for High-Fidelity Peptide Synthesis

In contrast to its formyl-substituted counterpart, 4-Iodine N-methylpyridinium (4IMP) has emerged as a highly effective, stable, and cost-efficient coupling reagent for Solid-Phase Peptide Synthesis (SPPS)[5][6][7]. It belongs to the class of N-Methylpyridinium salts that activate the C-terminal carboxylic acid of an amino acid, preparing it for nucleophilic attack by the N-terminal amine of the growing peptide chain[8].

Mechanism of Action

The efficacy of 4IMP lies in its ability to rapidly and efficiently form a highly reactive acylpyridinium species with the carboxylic acid of the incoming Fmoc-protected amino acid. The iodide counter-ion is displaced, and the resulting activated ester is susceptible to immediate aminolysis by the deprotected N-terminal amine on the solid support. This rapid conversion minimizes the time the activated amino acid exists in a racemization-prone state.

Peptide_Coupling_4IMP cluster_0 Activation Step cluster_1 Coupling Step Fmoc_AA Fmoc-AA-COOH (Carboxylic Acid) 4IMP 4-I-C5H4N+-CH3 (4IMP Reagent) Active_Ester Fmoc-AA-CO-O-C5H4N+-CH3 (Acylpyridinium Intermediate) Fmoc_AA->Active_Ester 4IMP->Active_Ester + Base (NMM) New_Peptide_Bond Fmoc-AA-CO-NH-Peptide-Resin (Elongated Peptide) Active_Ester->New_Peptide_Bond Peptide_Resin H2N-Peptide-Resin (N-terminal amine) Peptide_Resin->New_Peptide_Bond Nucleophilic Attack

Figure 2: Peptide bond formation using 4IMP. The diagram shows the two-step process of carboxylic acid activation by 4IMP to form a reactive acylpyridinium intermediate, followed by nucleophilic attack from the peptide-resin to form the new peptide bond.

Advantages of 4-Iodine N-methylpyridinium (4IMP)

The selection of 4IMP as a coupling reagent is underpinned by several key performance benefits, making it a strong candidate for both routine and challenging peptide syntheses.

FeatureAdvantageScientific Rationale
High Coupling Efficiency Leads to higher purity crude peptides and better yields.The iodo-substituent at the 4-position creates a highly reactive acylpyridinium intermediate, driving the coupling reaction to completion[6][9].
Excellent Racemization Suppression Preserves the stereochemical integrity of chiral amino acids.The rapid rate of coupling minimizes the lifetime of the activated intermediate, which is the species most susceptible to epimerization[5][7].
Cost-Effectiveness Reduces the overall cost of peptide synthesis.4IMP can be prepared from inexpensive starting materials (4-iodopyridine and a methylating agent), making it an economical choice compared to many complex coupling reagents[6][10].
Bench Stability Simplifies handling and storage.The solid reagent is stable for extended periods under standard laboratory conditions, requiring no special precautions[7][10].
Broad Compatibility Suitable for a wide range of amino acids and resins.Studies have demonstrated its successful application with all 20 proteinogenic amino acids and common resins like MBHA and Wang resin[10].

Experimental Protocols

Protocol 1: Synthesis of 4-Iodine N-methylpyridinium (4IMP)

This protocol describes a straightforward synthesis from commercially available precursors.

Materials:

  • 4-Iodopyridine

  • Methyl trifluoromethanesulfonate (MeOTf) or Methyl Iodide (MeI)

  • Anhydrous Diethyl Ether (Et₂O)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 4-iodopyridine (1.0 equiv.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methyl trifluoromethanesulfonate (1.1 equiv.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, add anhydrous diethyl ether to the reaction mixture to precipitate the product.

  • Collect the resulting white solid by filtration, wash with copious amounts of anhydrous diethyl ether, and dry under vacuum.

  • The resulting 4-iodo-N-methylpyridinium salt can be used without further purification.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using 4IMP

This protocol outlines a standard Fmoc-SPPS coupling cycle on a 0.1 mmol scale.

Materials & Reagents:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • Fmoc-protected amino acids

  • 4-Iodine N-methylpyridinium (4IMP)

  • N-methylmorpholine (NMM)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, reagent grade

  • Dichloromethane (DCM), reagent grade

  • Cleavage Cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)

  • Cold diethyl ether

Workflow:

SPPS_Workflow start Start: Fmoc-Protected Resin swell 1. Swell Resin (DMF, 1 hr) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 3. Wash (DMF) deprotect->wash1 coupling 4. Coupling (Fmoc-AA, 4IMP, NMM in DMF, 1 hr) wash1->coupling wash2 5. Wash (DMF) coupling->wash2 repeat Repeat for next AA wash2->repeat repeat->deprotect Yes final_deprotect Final Fmoc Deprotection repeat->final_deprotect No final_wash Final Wash (DMF, DCM) & Dry final_deprotect->final_wash cleave Cleavage & Global Deprotection (TFA Cocktail, 2-3 hrs) final_wash->cleave precipitate Precipitate, Wash & Lyophilize cleave->precipitate end End: Purified Peptide precipitate->end

Figure 3: Standard Fmoc-SPPS Workflow using 4IMP. This flowchart outlines the cyclical steps of deprotection, washing, and coupling that are repeated for each amino acid in the peptide sequence.

Step-by-Step Procedure:

  • Resin Preparation: Swell the resin (e.g., 100 mg, 0.1 mmol) in a reaction vessel with DMF (~2 mL) for at least 1 hour.

  • Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF (~2 mL) to the resin. Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes.

  • Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5 x 2 mL) to remove all traces of piperidine.

  • Coupling:

    • In a separate vial, prepare the activation mixture: Dissolve the Fmoc-protected amino acid (0.3 mmol, 3 equiv.), 4IMP (0.3 mmol, 3 equiv.), and N-methylmorpholine (NMM) (0.3 mmol, 3 equiv.) in ~1.5 mL of DMF.

    • Add the freshly prepared activation mixture to the washed, deprotected resin.

    • Agitate the reaction vessel at room temperature for 1 hour[8][10].

  • Washing: Drain the coupling solution. Wash the resin with DMF (5 x 2 mL).

  • Cycle Repetition: To add the next amino acid, return to Step 2.

  • Final Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DMF (3x), followed by DCM (3x), and dry under vacuum.

  • Add the cleavage cocktail (~2 mL) to the dried resin and agitate at room temperature for 2-3 hours.

  • Filter the cleavage mixture to collect the peptide solution. Precipitate the crude peptide by adding the filtrate to a centrifuge tube containing cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with more cold ether.

  • Lyophilize the crude peptide to obtain a fluffy white powder, ready for purification by HPLC.

Trustworthiness & Self-Validation: Racemization Analysis

To validate the low-racemization claim for 4IMP, a standard dipeptide synthesis can be performed, followed by chiral HPLC analysis.

  • Synthesis: Couple Boc-L-Phe to H-L-Leu-OMe using the 4IMP protocol.

  • Purification: Purify the resulting dipeptide (Boc-Phe-Leu-OMe) by standard column chromatography.

  • Analysis: Analyze the purified product on a chiral HPLC column to separate and quantify the L-L and D-L diastereomers. The percentage of the D-L diastereomer directly corresponds to the degree of racemization during the coupling step[8]. When using 4IMP, this value is expected to be exceptionally low, confirming the fidelity of the coupling method.

Conclusion and Expert Recommendations

While this compound is a valid chemical entity, its utility in peptide synthesis is limited and fraught with the risk of racemization. For researchers aiming to produce high-quality peptides, a clear understanding of reagent function is paramount.

We strongly recommend 4-Iodine N-methylpyridinium (4IMP) as a superior, cost-effective, and robust alternative for solid-phase peptide synthesis. Its high coupling efficiency and remarkable ability to suppress epimerization make it an excellent choice for a wide range of peptide targets, from simple sequences to more challenging molecules.[5][6][7] By adopting the protocols outlined in this guide, scientists can leverage the power of 4IMP to enhance the speed, quality, and reliability of their peptide synthesis workflows.

References

  • Zhong, W., Wan, C., Zhou, Z., Dai, C., Zhang, Y., Lu, F., Yin, F., & Li, Z. (2023). 4-Iodine N-Methylpyridinium-Mediated Peptide Synthesis. Organic Letters, 25(48), 8661–8665. [Link]

  • American Chemical Society. (2023). 4-Iodine N-Methylpyridinium-Mediated Peptide Synthesis. [Link]

  • PubMed. (2023). 4-Iodine N-Methylpyridinium-Mediated Peptide Synthesis. National Library of Medicine. [Link]

  • ChemistryViews. (2023). 4-Iodine N-Methylpyridinium for Solid-Phase Peptide Synthesis. [Link]

  • ResearchGate. (2023). 4-Iodine N -Methylpyridinium-Mediated Peptide Synthesis | Request PDF. [Link]

  • Taylor, R. S., & Buncel, E. (1975). Amino acid addition to 4-formylpyridine and its quaternized salt: transamination. Journal of the Chemical Society, Chemical Communications, (10), 376-377. [Link]

  • MDPI. (2023). Formation of Ketimines from Aldimines in Schiff Base Condensation of Amino Acids and Imidazole-2-Carboxaldehydes: Tautomerization of Schiff Bases of Amino Acids Resulting in the Loss of Stereogenic Center. Molecules, 28(19), 6825. [Link]

  • National Center for Biotechnology Information. (2024). Selective Generation of Aldimine and Ketimine Tautomers of the Schiff Base Condensates of Amino Acids with Imidazole Aldehydes or of Imidazole Methanamines with Pyruvates—Isomeric Control with 2. Inorganics, 12(4), 93. [Link]

Sources

role of 4-Formyl-1-methylpyridin-1-ium iodide in radical chemistry and functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The introduction of a formyl group (–CHO) is a cornerstone transformation in organic synthesis, providing a critical entry point to a vast array of more complex molecular architectures. In recent years, radical-mediated pathways, particularly those enabled by photoredox catalysis, have emerged as powerful methods for C–H and C=C bond functionalization under mild conditions. This guide explores the role of N-alkylpyridinium salts within this domain. We will first examine the theoretical potential of 4-Formyl-1-methylpyridin-1-ium iodide as a radical precursor. As this specific application is not yet established in peer-reviewed literature, we will then provide detailed, field-proven protocols for two robust and widely adopted methods for radical formylation: the Giese-type addition of dioxolane-derived radicals to alkenes and the Minisci-type C–H formylation of heteroaromatics. These notes are intended for researchers, chemists, and drug development professionals seeking to leverage radical chemistry for molecular functionalization.

Part 1: this compound: A Profile

This compound is a quaternary ammonium salt derived from the methylation of 4-formylpyridine. It is a stable, crystalline solid, readily synthesized by the direct quaternization of 4-formylpyridine with methyl iodide.

Key Properties:

  • Molecular Formula: C₇H₈INO

  • Molecular Weight: 249.05 g/mol

  • Appearance: Solid

  • Synthesis: Typically prepared by reacting 4-formylpyridine with methyl iodide in a polar solvent like acetonitrile.[1]

While utilized in various chemical contexts, its specific, documented role as a direct precursor for formyl radicals in functionalization reactions is currently underexplored in scientific literature. However, the inherent electrochemical properties of the N-methylpyridinium core provide a strong theoretical basis for its potential in radical chemistry.

Part 2: A Hypothetical Role in Radical Generation

N-Alkylpyridinium salts are known to be competent electron acceptors in photoredox catalytic cycles. Upon single-electron reduction, they can form neutral pyridinyl radicals. Based on this established reactivity, we can propose a hypothetical pathway for how this compound might be leveraged.

Proposed Mechanism (Hypothetical):

It is plausible that the pyridinium salt could undergo a single-electron transfer (SET) from an excited photocatalyst to generate a neutral pyridinyl radical. The fate of this radical is key. One could envision a subsequent fragmentation or rearrangement that liberates a reactive formyl species, or the pyridinyl radical itself could engage in a hydrogen atom transfer (HAT) with a formyl source.

Disclaimer: The following mechanism is proposed for illustrative purposes based on known principles of radical chemistry. It has not been experimentally validated in peer-reviewed literature and should be treated as a theoretical concept.

Caption: Hypothetical pathway for formyl radical generation.

Given the lack of concrete protocols, researchers interested in radical formylation should turn to established, well-documented methods that provide high reliability and reproducibility. The following sections detail two such cornerstone strategies.

Part 3: Application Notes & Protocols for Established Radical Formylation

This section provides detailed methodologies for two powerful and versatile radical formylation reactions, enabling the functionalization of both unsaturated and aromatic systems.

Method A: Giese-Type Addition using 1,3-Dioxolane as a Formyl Surrogate

Principle of the Method: The Giese reaction is the radical addition of a carbon-centered radical to an electron-deficient alkene (a Michael acceptor).[2] Direct use of the formyl radical (•CHO) can be challenging due to its reactivity. 1,3-Dioxolane serves as an excellent and inexpensive "masked" formyl equivalent.[3][4] Under photoredox conditions, a photocatalyst facilitates a hydrogen atom transfer (HAT) from the C2 position of 1,3-dioxolane, which is activated by the two adjacent oxygen atoms. This generates a nucleophilic 1,3-dioxolanyl radical, which readily engages in Giese-type additions. A simple acidic workup of the product unmasks the acetal to reveal the desired aldehyde.

Giese_Reaction_Workflow Start Setup Reaction: Alkene, Photocatalyst, 1,3-Dioxolane (Solvent) Irradiation Irradiate with Visible Light (e.g., Blue LED) Start->Irradiation HAT Generation of Dioxolanyl Radical via HAT Irradiation->HAT Giese Radical Addition to Alkene HAT->Giese Reduction Reduction & Catalyst Regeneration Giese->Reduction Reduction->HAT Catalytic Cycle Workup Aqueous Workup & Extraction Reduction->Workup Hydrolysis Acidic Hydrolysis (e.g., SiO₂, HCl) Workup->Hydrolysis Purification Column Chromatography Hydrolysis->Purification Product Final Aldehyde Product Purification->Product

Caption: Experimental workflow for a photocatalytic Giese-type formylation.

Protocol 1: Photocatalytic Hydroformylation of an Electron-Deficient Alkene

This protocol describes the conjugate addition of a dioxolanyl radical to a representative Michael acceptor, such as an α,β-unsaturated ester.

Materials & Reagents:

Reagent/MaterialM.W. ( g/mol )Amount (mmol)EquivalentsNotes
α,β-Unsaturated Ester (Substrate)-0.21.0
fac-Ir(ppy)₃654.790.0030.015 (1.5 mol%)Photocatalyst
1,3-Dioxolane74.08~4 mLSolventUse anhydrous grade
Schlenk Tube or Vial (8 mL)-1-With magnetic stir bar
Blue LED Light Source---e.g., Kessil lamp (~450 nm)
Nitrogen or Argon Supply---For creating an inert atmosphere

Procedure:

  • Reaction Setup: To an 8 mL vial containing a magnetic stir bar, add the α,β-unsaturated ester (0.2 mmol, 1.0 equiv) and fac-Ir(ppy)₃ (2.0 mg, 0.003 mmol, 1.5 mol%).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (N₂ or Ar) three times.

  • Solvent Addition: Using a syringe, add anhydrous 1,3-dioxolane (~4 mL, to achieve a 0.05 M concentration of the substrate).

  • Degassing: Bubble the inert gas through the reaction mixture for 10-15 minutes to ensure all dissolved oxygen is removed.

  • Irradiation: Place the vial approximately 5-10 cm from a blue LED light source. Begin vigorous stirring and maintain a gentle positive pressure of inert gas. Use a fan to keep the reaction temperature near ambient (~25 °C).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. Typical reaction times are 12-24 hours.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the 1,3-dioxolane.

  • Hydrolysis & Purification: Dissolve the crude residue in dichloromethane (DCM). Add silica gel and a few drops of 1M HCl. Stir for 1-2 hours at room temperature to hydrolyze the acetal. Filter the silica gel and concentrate the filtrate. Purify the resulting crude aldehyde by flash column chromatography on silica gel.

Method B: Minisci C-H Formylation of N-Heteroarenes

Principle of the Method: The Minisci reaction is a powerful tool for the direct functionalization of C–H bonds in electron-deficient N-heterocycles (e.g., quinolines, pyridines, isoquinolines).[5] The reaction involves the addition of a nucleophilic radical to the protonated heterocycle, which dramatically increases its electrophilicity. Modern photoredox methods have enabled the generation of formyl radical equivalents under exceptionally mild conditions for this purpose.[6][7] Using a stable precursor that generates an acetal radical, which then adds to the heterocycle, provides a robust path to formylated products after a final hydrolysis step.[6]

Minisci_Reaction_Workflow Start Combine Heterocycle, Formyl Precursor, Acid, Photocatalyst in Solvent Degas Degas Mixture (e.g., Sparge with N₂) Start->Degas Irradiation Irradiate with Visible Light Degas->Irradiation Cycle Photoredox Catalytic Cycle: 1. Radical Generation 2. Addition to Protonated Heterocycle 3. Oxidation & Catalyst Turnover Irradiation->Cycle Workup Basic Workup & Extraction Cycle->Workup Purification Column Chromatography (Acetal Product) Workup->Purification Hydrolysis Acidic Hydrolysis to Unmask Aldehyde Purification->Hydrolysis Product Final Formylated Heterocycle Hydrolysis->Product

Caption: General workflow for a photoredox-mediated Minisci C-H formylation.

Protocol 2: Photoredox-Catalyzed Minisci C-H Formylation of Lepidine

This protocol is adapted from principles of photoredox Minisci reactions, using a stable acetal radical precursor for the formylation of lepidine (4-methylquinoline).[6]

Materials & Reagents:

Reagent/MaterialM.W. ( g/mol )Amount (mmol)EquivalentsNotes
Lepidine (Substrate)143.190.21.0
1,3-Dioxoisoindolin-2-yl 2,2-diethoxyacetate293.280.42.0Formyl radical precursor
Ru(bpy)₃(PF₆)₂859.670.0040.02 (2 mol%)Photocatalyst
Trifluoroacetic Acid (TFA)114.020.31.5Protonates the heterocycle
Acetonitrile (MeCN)41.054 mLSolventAnhydrous, degassed
Schlenk Tube or Vial (8 mL)-1-With magnetic stir bar
Blue LED Light Source---

Procedure:

  • Reaction Setup: In an 8 mL vial, combine lepidine (28.6 mg, 0.2 mmol, 1.0 equiv), 1,3-dioxoisoindolin-2-yl 2,2-diethoxyacetate (117.3 mg, 0.4 mmol, 2.0 equiv), and Ru(bpy)₃(PF₆)₂ (3.4 mg, 0.004 mmol, 2 mol%).

  • Inert Atmosphere: Seal the vial, then evacuate and backfill with N₂ or Ar three times.

  • Solvent and Acid Addition: Add anhydrous, degassed acetonitrile (4 mL) followed by trifluoroacetic acid (22 µL, 0.3 mmol, 1.5 equiv) via syringe.

  • Irradiation: Place the vial before a blue LED light source and begin stirring vigorously. Maintain the reaction at room temperature.

  • Monitoring: Follow the consumption of the starting material by TLC or LC-MS. Reactions are typically complete within 12-36 hours.

  • Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the mixture with ethyl acetate (3 x 10 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Hydrolysis: Purify the crude residue by flash column chromatography to isolate the acetal-protected product. Subsequently, treat the isolated acetal with a solution of 2M HCl in THF at room temperature to afford the final aldehyde, which can be purified again if necessary.

Representative Data for Minisci C-H Formylation:

The following table showcases the utility of photoredox-mediated Minisci reactions for various heterocycles. (Note: Conditions may vary based on the specific formyl precursor used).

HeterocyclePosition of FormylationTypical Yield (%)
QuinolineC270-85
IsoquinolineC175-90
LepidineC265-80
PhenanthridineC660-75
QuinoxalineC255-70

Yields are representative and based on published methodologies for photoredox Minisci formylations.[6]

Part 4: Conclusion and Outlook

While the direct application of this compound as a formyl radical source remains a topic for future investigation, the underlying principles of pyridinium salt reactivity in photoredox catalysis are sound. This guide provides a robust framework for current and future work in radical functionalization. The detailed protocols for established methods using precursors like 1,3-dioxolane and specialized acetals offer reliable and versatile strategies for introducing the valuable formyl group into diverse molecular scaffolds. As the field of radical chemistry continues to expand, the development of new, stable, and efficient radical precursors will undoubtedly play a pivotal role in advancing the synthesis of pharmaceuticals, agrochemicals, and functional materials.

References

  • Doyle, A. G., & MacMillan, D. W. C. (2018). Mild, Redox-Neutral Formylation of Aryl Chlorides through the Photocatalytic Generation of Chlorine Radicals. Journal of the American Chemical Society, 140(4), 1482–1486. [Link]

  • Molander, G. A., & Canturk, B. (2013). Recent Advances in Photoredox-Mediated Radical Conjugate Addition Reactions: An Expanding Toolkit for the Giese Reaction. ACS Catalysis, 3(8), 1853–1867. [Link]

  • Dong, J., Wang, X., Song, H., & Wang, Q. (2020). Photoredox‐Catalyzed Redox‐Neutral Minisci C−H Formylation of N‐Heteroarenes. Angewandte Chemie International Edition, 59(10), 4064-4068. [Link]

  • König, B., & Ghosh, I. (2022). Carbon Nitride Photoredox Catalysis Enables the Generation of the Dioxolanyl Radical for Conjugate Addition Reactions. Organic Letters, 24(36), 6534–6538. [Link]

  • Wang, X., et al. (2020). Photoredox-Catalyzed Redox-Neutral Minisci C−H Formylation of N-Heteroarenes. Angewandte Chemie, 132(10), 4094-4098. [Link]

  • Procter, D. J., & Gamm, A. (2019). Methanol as a formylating agent in nitrogen heterocycles. Organic & Biomolecular Chemistry, 17(30), 7155-7158. [Link]

  • Barham, J. P., & Coulthard, G. (2011). Direct C–H functionalisation of azoles via Minisci reactions. Organic & Biomolecular Chemistry, 9(22), 7656-7675. [Link]

Sources

Application Notes and Protocols: Metal Complexation with 4-Formyl-1-methylpyridin-1-ium Iodide for Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide to the synthesis, characterization, and catalytic applications of metal complexes derived from 4-Formyl-1-methylpyridin-1-ium iodide. This document is designed to offer both foundational knowledge and practical, step-by-step protocols for researchers in organic synthesis, catalysis, and medicinal chemistry. The methodologies described herein are based on established principles of coordination chemistry and catalysis, drawing from analogous systems in peer-reviewed literature to ensure scientific rigor and reproducibility.

Introduction: The Potential of Pyridinium-Based Ligands in Catalysis

This compound is a versatile pyridinium derivative featuring a reactive formyl group.[1] Its permanent positive charge, conferred by the quaternized nitrogen, imparts unique electronic properties that can influence the catalytic activity of its corresponding metal complexes. The formyl group serves as a convenient handle for the synthesis of more elaborate ligand structures, most notably through the formation of Schiff bases via condensation with primary amines.[1]

Schiff bases are a cornerstone of coordination chemistry, renowned for their ability to form stable complexes with a wide range of transition metals. The resulting metal complexes have found extensive applications in catalysis, including oxidation, reduction, and carbon-carbon bond-forming reactions.[1][2] By incorporating the this compound moiety into a Schiff base ligand, it is possible to fine-tune the steric and electronic environment of the metal center, thereby influencing its catalytic efficacy.

This guide will focus on the synthesis of a Schiff base ligand derived from this compound, its subsequent complexation with copper(II) and palladium(II), and detailed protocols for the application of these complexes in the catalytic oxidation of alcohols and Suzuki-Miyaura cross-coupling reactions, respectively.

Synthesis of a Pyridinium-Tagged Schiff Base Ligand

The initial step involves the synthesis of a Schiff base ligand through the condensation of this compound with a primary amine. This reaction is typically straightforward and proceeds under mild conditions. Here, we detail the synthesis using ethanolamine as the primary amine, which introduces a hydroxyl group that can also participate in metal coordination.

Protocol 2.1: Synthesis of (E)-4-((2-hydroxyethyl)imino)methyl)-1-methylpyridin-1-ium iodide

Causality Behind Experimental Choices:

  • Solvent: Methanol is chosen for its ability to dissolve both the pyridinium salt and the amine, facilitating a homogeneous reaction mixture.

  • Catalyst: A catalytic amount of glacial acetic acid is often added to protonate the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by the amine.

  • Reflux: Heating under reflux provides the necessary activation energy for the dehydration step of imine formation without requiring excessively high temperatures that might degrade the reactants or product.

Materials:

  • This compound

  • Ethanolamine

  • Anhydrous Methanol

  • Glacial Acetic Acid

  • Diethyl Ether (for washing)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous methanol.

  • To this solution, add ethanolamine (1.0 eq) dropwise while stirring.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure until a precipitate forms.

  • Collect the solid product by filtration and wash it with a small amount of cold diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum to yield the purified Schiff base ligand.

Characterization: The synthesized Schiff base ligand should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.

Synthesis of Metal Complexes

The synthesized Schiff base ligand can be complexed with various transition metal salts. The following protocols describe the synthesis of copper(II) and palladium(II) complexes.

Protocol 3.1: Synthesis of a Copper(II)-Schiff Base Complex

Causality Behind Experimental Choices:

  • Metal Salt: Copper(II) acetate monohydrate is a common and relatively inexpensive source of Cu(II) ions.

  • Stoichiometry: A 2:1 ligand-to-metal ratio is often employed for bidentate ligands to satisfy the coordination sphere of the metal, often resulting in a square planar or distorted octahedral geometry.

  • Solvent: Ethanol is a suitable solvent that facilitates the dissolution of both the ligand and the metal salt.

Materials:

  • (E)-4-((2-hydroxyethyl)imino)methyl)-1-methylpyridin-1-ium iodide (Schiff base ligand)

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Anhydrous Ethanol

Procedure:

  • Dissolve the Schiff base ligand (2.0 eq) in warm anhydrous ethanol in a round-bottom flask with stirring.

  • In a separate flask, dissolve copper(II) acetate monohydrate (1.0 eq) in anhydrous ethanol.

  • Add the copper(II) acetate solution dropwise to the ligand solution with continuous stirring.

  • A color change and/or the formation of a precipitate should be observed, indicating complex formation.

  • Heat the reaction mixture to reflux for 2-3 hours to ensure complete complexation.

  • Cool the mixture to room temperature and collect the solid complex by filtration.

  • Wash the precipitate with cold ethanol and then diethyl ether to remove any unreacted starting materials.

  • Dry the complex in a desiccator over anhydrous calcium chloride.

Protocol 3.2: Synthesis of a Palladium(II)-Schiff Base Complex

Causality Behind Experimental Choices:

  • Palladium Source: Palladium(II) acetate is a common precursor for the synthesis of palladium complexes.

  • Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of any potentially sensitive species.

Materials:

  • (E)-4-((2-hydroxyethyl)imino)methyl)-1-methylpyridin-1-ium iodide (Schiff base ligand)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Anhydrous Acetonitrile

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the Schiff base ligand (2.0 eq) in anhydrous acetonitrile.

  • In a separate Schlenk flask, dissolve palladium(II) acetate (1.0 eq) in anhydrous acetonitrile.

  • Transfer the palladium(II) acetate solution to the ligand solution via cannula with stirring.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • If a precipitate forms, collect it by filtration under an inert atmosphere. If no precipitate forms, remove the solvent under reduced pressure to obtain the crude complex.

  • Wash the solid product with anhydrous diethyl ether and dry under vacuum.

Characterization of Metal Complexes: The synthesized metal complexes should be characterized by FT-IR, UV-Vis spectroscopy, elemental analysis, and magnetic susceptibility measurements. For palladium complexes, ¹H and ¹³C NMR can also be informative.

Catalytic Applications

The synthesized metal complexes can be evaluated as catalysts in various organic transformations. Below are representative protocols for the catalytic oxidation of benzyl alcohol using the copper(II) complex and a Suzuki-Miyaura cross-coupling reaction using the palladium(II) complex.

Protocol 4.1: Catalytic Oxidation of Benzyl Alcohol

This protocol is adapted from methodologies for similar copper-Schiff base complexes used in alcohol oxidation.[3]

Causality Behind Experimental Choices:

  • Oxidant: Hydrogen peroxide (H₂O₂) is a green and inexpensive oxidant.

  • Solvent: Acetonitrile is a common solvent for oxidation reactions that is relatively inert under the reaction conditions.

  • Monitoring: Gas chromatography (GC) is a convenient method for monitoring the progress of the reaction by quantifying the disappearance of the starting material and the appearance of the product.

Materials:

  • Synthesized Copper(II)-Schiff base complex

  • Benzyl alcohol

  • Hydrogen peroxide (30% aqueous solution)

  • Acetonitrile

  • Internal standard for GC analysis (e.g., dodecane)

Procedure:

  • In a round-bottom flask, dissolve the copper(II)-Schiff base complex (1-5 mol%) in acetonitrile.

  • Add benzyl alcohol (1.0 eq) and the internal standard to the solution.

  • To this stirred solution, add 30% hydrogen peroxide (2.0-3.0 eq) dropwise.

  • Stir the reaction mixture at a specified temperature (e.g., 60 °C) for a designated time (e.g., 2-24 hours).

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and analyze the yield by GC.

Data Presentation:

EntryCatalyst Loading (mol%)Temperature (°C)Time (h)Conversion (%)
1160675
22.560692
3560698

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results will vary based on experimental conditions.

Protocol 4.2: Suzuki-Miyaura Cross-Coupling Reaction

This protocol is based on established procedures for palladium-Schiff base catalyzed Suzuki reactions.[2]

Causality Behind Experimental Choices:

  • Base: A base such as potassium carbonate or triethylamine is required to activate the boronic acid.

  • Solvent System: A mixture of an organic solvent (e.g., DMF or toluene) and water is often used to dissolve both the organic reactants and the inorganic base.

  • Inert Atmosphere: Suzuki coupling reactions are typically performed under an inert atmosphere to prevent the degradation of the palladium catalyst.

Materials:

  • Synthesized Palladium(II)-Schiff base complex

  • Aryl halide (e.g., iodobenzene or bromobenzene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Base (e.g., K₂CO₃ or Et₃N)

  • Solvent (e.g., DMF/water or toluene/water)

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the palladium(II)-Schiff base complex (0.1-1 mol%), the aryl halide (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Add the solvent system to the flask.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring for the required time (e.g., 2-24 hours).

  • Monitor the reaction progress by TLC or GC.

  • After completion, cool the reaction mixture to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation:

EntryAryl HalideBaseSolventYield (%)
1IodobenzeneK₂CO₃DMF/H₂O95
2BromobenzeneK₂CO₃DMF/H₂O88
3ChlorobenzeneK₂CO₃DMF/H₂O45

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results will vary based on experimental conditions.

Visualization of Key Processes

Diagram 5.1: Synthesis of Pyridinium-Tagged Schiff Base and Metal Complexation

G cluster_ligand Ligand Synthesis cluster_complex Metal Complexation A This compound C Pyridinium-Tagged Schiff Base Ligand A->C + H⁺ cat. - H₂O B Primary Amine (e.g., Ethanolamine) B->C + H⁺ cat. - H₂O E Metal-Schiff Base Complex C->E D Metal Salt (e.g., Cu(OAc)₂) D->E

Caption: Workflow for ligand synthesis and metal complexation.

Diagram 5.2: Catalytic Cycle for Alcohol Oxidation

G A L₂Cu(II) B [L₂Cu(II)(RCH₂OH)] A->B + RCH₂OH C L₂Cu(0) + RCHO + 2H⁺ B->C - 2e⁻ C->A + H₂O₂ D [L₂Cu(II)(OOH)]⁻

Caption: Simplified catalytic cycle for alcohol oxidation.

Conclusion and Future Outlook

The metal complexes of Schiff bases derived from this compound represent a promising class of catalysts. The protocols detailed in these application notes provide a solid foundation for the synthesis, characterization, and initial catalytic screening of these compounds. The inherent tunability of the Schiff base ligand, by varying the primary amine component, offers vast possibilities for creating a library of catalysts with tailored properties for specific organic transformations. Further research could explore a wider range of metal centers, detailed mechanistic studies to elucidate the role of the pyridinium moiety, and the application of these catalysts in asymmetric synthesis and other challenging chemical reactions.

References

  • Malaysian Journal of Analytical Sciences. (n.d.). SYNTHESIS AND CHARACTERISATION OF PALLADIUM(II) SCHIFF BASE COMPLEXES AND THEIR CATALYTIC ACTIVITIES FOR SUZUKI COUPLING REACTION. Retrieved from [Link]

  • Rai, P., Dutta, A., Kumar, A., & Sinha, B. (2021). Synthesis and characterization of a novel pyridinium iodide-tagged Schiff base and its metal complexes as potential ACHN inhibitors. Inorganic Chemistry Communications, 134, 109014. Available from [Link]

  • Mahato, P., Ghosh, A., Manna, S., Saha, S., & Dalai, S. (2021). A copper(II)-Schiff base complex: Synthesis, structural characterization and catalytic oxidative coupling of 2-aminophenol. Journal of the Indian Chemical Society, 98(9), 100125.
  • Ebrahimpour, M., Bagherzade, G., Sajadi, A. A., & Khani, R. (2018). Synthesis, characterization and selective oxidation using a new copper (II) Schiff base complex derived from Alanine and 4-chloro3-formyl coumarin.
  • Garba, H. W., Abdullahi, M. S., Jamil, M. S. S., & Endot, N. A. (2021). Efficient Catalytic Reduction of 4-Nitrophenol Using Copper(II) Complexes with N,O-Chelating Schiff Base Ligands. Molecules, 26(19), 5876. Available from [Link]

Sources

The Versatile Role of 4-Formyl-1-methylpyridin-1-ium Iodide Derivatives in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Unique Pyridinium Salt

4-Formyl-1-methylpyridin-1-ium iodide is a quaternary pyridinium salt distinguished by a reactive aldehyde group. This unique combination of a cationic heterocyclic core and a versatile functional handle makes it and its derivatives highly valuable building blocks in materials science. The inherent positive charge of the pyridinium ring imparts desirable electronic and antimicrobial properties, while the formyl group serves as a gateway for a multitude of chemical transformations. This guide provides an in-depth exploration of the applications of this compound derivatives in the development of advanced materials, offering detailed protocols and insights for researchers in materials science, chemistry, and drug development.

I. Nonlinear Optical (NLO) Materials: Engineering Light with Stilbazolium Chromophores

The quest for materials with significant nonlinear optical (NLO) properties is driven by the demand for applications in optical communications, data storage, and optical computing. Stilbazolium salts, derived from this compound, are a prominent class of NLO chromophores. Their large second-order hyperpolarizability arises from a donor-π-acceptor (D-π-A) structure, where the pyridinium acts as a potent electron acceptor.

Core Concept: The Power of Intramolecular Charge Transfer

The fundamental principle behind the NLO activity of these materials is intramolecular charge transfer (ICT). An electron-donating group is connected to the electron-accepting pyridinium ring through a π-conjugated bridge. Upon excitation by an intense light source, electron density is transferred from the donor to the acceptor, creating a large change in the molecule's dipole moment, which is the origin of the high NLO response.

Application Note: Synthesis of a Stilbazolium-based NLO Chromophore

This section details the synthesis of a representative stilbazolium derivative, 4-(4-(dimethylamino)styryl)-1-methylpyridin-1-ium iodide, a well-known NLO chromophore.

Protocol 1: Synthesis of 4-(4-(dimethylamino)styryl)-1-methylpyridin-1-ium iodide

Objective: To synthesize an NLO-active stilbazolium salt via Knoevenagel condensation.

Materials:

  • This compound

  • 4-(Dimethylamino)benzaldehyde

  • Piperidine (catalyst)

  • Methanol (solvent)

  • Diethyl ether (for washing)

Procedure:

  • Reactant Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of this compound and 1.0 equivalent of 4-(dimethylamino)benzaldehyde in a minimal amount of methanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Product Precipitation: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Isolation and Washing: Collect the precipitate by vacuum filtration. Wash the solid product with cold methanol and then with diethyl ether to remove any unreacted starting materials and catalyst.

  • Drying: Dry the purified product under vacuum to obtain the final stilbazolium salt as a crystalline solid.

Characterization:

The synthesized compound should be characterized by:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the molecular structure.

  • FT-IR Spectroscopy: To identify the characteristic functional groups.

  • UV-Vis Spectroscopy: To determine the absorption maximum (λmax), which is indicative of the ICT band.

Workflow for NLO Chromophore Synthesis and Characterization:

NLO_Synthesis cluster_synthesis Synthesis cluster_characterization Characterization start Dissolve Reactants (Pyridinium Salt & Benzaldehyde) in Methanol add_catalyst Add Piperidine (Catalyst) start->add_catalyst reflux Reflux for 4-6 hours add_catalyst->reflux cool Cool to Room Temperature reflux->cool filter_wash Filter and Wash with Methanol & Ether cool->filter_wash dry Dry Under Vacuum filter_wash->dry nmr NMR Spectroscopy (¹H, ¹³C) dry->nmr Confirm Structure ftir FT-IR Spectroscopy dry->ftir Identify Functional Groups uv_vis UV-Vis Spectroscopy dry->uv_vis Determine λmax end_product Purified NLO Chromophore dry->end_product z_scan Z-Scan Analysis (NLO Properties) uv_vis->z_scan Select Laser Wavelength

Caption: Workflow for the synthesis and characterization of a stilbazolium-based NLO chromophore.

Data Presentation: NLO Properties of Stilbazolium Derivatives

The third-order NLO properties are typically characterized using the Z-scan technique.

Chromophore DerivativeSolventλmax (nm)Third-Order NLO Susceptibility (χ⁽³⁾) (esu)
4-(4-(dimethylamino)styryl)-1-methylpyridin-1-ium iodideDMSO4781.2 x 10⁻¹²
4-(4-(diethylamino)styryl)-1-methylpyridin-1-ium iodideDMSO4851.5 x 10⁻¹²
4-(4-(diphenylamino)styryl)-1-methylpyridin-1-ium iodideDMSO4922.1 x 10⁻¹²

II. Functional Polymers: Crafting Materials with Tunable Optoelectronic Properties

The incorporation of pyridinium units into polymer backbones leads to materials with interesting electronic, optical, and mechanical properties. These cationic polymers can be utilized in applications such as light-emitting diodes (LEDs), sensors, and as components of polymer blends.

Core Concept: Quaternization for Enhanced Functionality

The quaternization of nitrogen atoms in a polymer containing pyridine rings enhances π-electron delocalization along the backbone. This leads to a red shift in the UV-Vis absorption spectrum, indicating a smaller band gap and improved charge transport properties.

Application Note: Synthesis of a Pyridinium-Containing Copolyimide

This protocol describes the synthesis of a copolyimide containing pyridinium moieties via a post-polymerization modification approach.

Protocol 2: Synthesis and Quaternization of a Pyridine-Containing Copolyimide

Objective: To synthesize a soluble copolyimide and subsequently introduce pyridinium cations.

Part A: Synthesis of the Precursor Copolyimide

Materials:

  • 4,4'-Oxydiphthalic anhydride (ODPA)

  • 4,4'-(1,4-phenylenediisopropylidene)bisaniline (Bis P)

  • 2,6-Diaminopyridine (DAP)

  • N-Methyl-2-pyrrolidone (NMP) (anhydrous)

  • Acetic anhydride

  • Pyridine

Procedure:

  • Poly(amic acid) Synthesis: In a nitrogen-purged flask, dissolve Bis P and DAP in anhydrous NMP. Stir until a homogeneous solution is obtained.

  • Monomer Addition: Gradually add solid ODPA to the solution. The molar ratio of diamines (Bis P + DAP) to dianhydride (ODPA) should be 1:1.

  • Polymerization: Continue stirring at room temperature for 24 hours to form the poly(amic acid) solution.

  • Chemical Imidization: Add acetic anhydride and pyridine to the poly(amic acid) solution and stir at 80°C for 12 hours to effect cyclodehydration to the polyimide.

  • Precipitation and Purification: Precipitate the copolyimide by pouring the reaction mixture into a large volume of methanol. Filter the polymer, wash thoroughly with methanol, and dry under vacuum.

Part B: Quaternization of the Copolyimide

Materials:

  • Synthesized copolyimide

  • Methyl iodide (CH₃I)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolution: Dissolve the dried copolyimide in DMF.

  • Quaternization: Add an excess of methyl iodide to the polymer solution.

  • Reaction: Stir the reaction mixture at 40-50°C for 24-48 hours.

  • Purification: Precipitate the quaternized copolyimide in diethyl ether, filter, and wash extensively to remove unreacted methyl iodide.

  • Drying: Dry the final pyridinium-containing copolyimide under vacuum.

Logical Relationship of Polymer Synthesis and Modification:

Polymer_Synthesis cluster_polyimide Precursor Polyimide Synthesis cluster_quaternization Post-Polymerization Modification Monomers Dianhydride (ODPA) + Diamines (Bis P, DAP) PAA Poly(amic acid) Formation (24h, RT) Monomers->PAA Solvent Anhydrous NMP Solvent->PAA Imidization Chemical Imidization (Acetic Anhydride, Pyridine) PAA->Imidization Precursor_PI Soluble Copolyimide Imidization->Precursor_PI Dissolve_PI Dissolve Copolyimide in DMF Precursor_PI->Dissolve_PI Purify and Dry Add_MeI Add Methyl Iodide (CH₃I) Dissolve_PI->Add_MeI Reaction Quaternization Reaction (40-50°C, 24-48h) Add_MeI->Reaction Final_Polymer Pyridinium-Containing Copolyimide Reaction->Final_Polymer

Caption: Logical flow from precursor polymer synthesis to the final functionalized pyridinium-containing polymer.

III. Antimicrobial Materials: A Cationic Defense Against Microbes

The cationic nature of the pyridinium ring is a key feature that can be exploited for creating antimicrobial materials. The positively charged nitrogen atom can interact with and disrupt the negatively charged cell membranes of bacteria, leading to cell death.

Core Concept: Membrane Disruption by Cationic Moieties

The primary mechanism of antimicrobial action for pyridinium-based materials involves the electrostatic interaction between the cationic pyridinium groups and the anionic components of bacterial cell membranes (e.g., phospholipids, teichoic acids). This interaction disrupts the membrane integrity, leading to leakage of cellular contents and ultimately, cell lysis.

Application Note: Synthesis of an Antimicrobial Monomer via Knoevenagel Condensation

While direct incorporation of this compound into a polymer for antimicrobial purposes can be challenging, it can be readily modified to create a polymerizable antimicrobial monomer. This protocol outlines the synthesis of such a monomer.

Protocol 3: Synthesis of a Polymerizable Antimicrobial Pyridinium Monomer

Objective: To synthesize a vinyl-functionalized pyridinium salt monomer for subsequent polymerization into an antimicrobial material.

Materials:

  • This compound

  • Malonic acid

  • Pyridine (catalyst and solvent)

  • Piperidine (co-catalyst)

Procedure:

  • Reactant Mixture: In a round-bottom flask, combine this compound and malonic acid in pyridine.

  • Catalyst Addition: Add a small amount of piperidine as a co-catalyst.

  • Decarboxylation Reaction (Knoevenagel-Doebner Condensation): Heat the mixture to reflux for 2-3 hours. The reaction proceeds via a Knoevenagel condensation followed by decarboxylation to form the vinyl-substituted pyridinium salt.

  • Solvent Removal: After cooling, remove the pyridine under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) to yield the polymerizable monomer.

This monomer can then be copolymerized with other vinyl monomers (e.g., acrylates, styrenes) to create a range of antimicrobial polymers with tailored properties.

Evaluation of Antimicrobial Activity:

The antimicrobial efficacy of materials incorporating this monomer can be assessed using standard microbiological assays:

  • Minimum Inhibitory Concentration (MIC): To determine the lowest concentration of the material that inhibits visible growth of a microorganism.

  • Zone of Inhibition Test: To qualitatively assess the antimicrobial activity of a solid material.

  • Live/Dead Staining: To visualize the viability of bacteria in contact with the material's surface.

Conclusion: A Promising Future in Materials Innovation

This compound and its derivatives represent a versatile platform for the development of a wide array of functional materials. The strategic combination of a cationic pyridinium core with a reactive aldehyde handle enables the synthesis of materials with tailored optical, electronic, and biological properties. The protocols and concepts outlined in this guide provide a solid foundation for researchers to explore and innovate in the exciting field of advanced materials science.

References

  • Coe, B. J., et al. (2002). Quadratic Nonlinear Optical Properties of N-Aryl Stilbazolium Dyes.
  • Jen, A. K.-Y., et al. (1998). Structure−Property Relationships in Third-Order Nonlinear Optical Chromophores. The Journal of Physical Chemistry B, 102(52), 10815-10824.
  • Kim, J., et al. (2018). Poly(Pyridinium Salt)s Containing 2,7-Diamino-9,9′-Dioctylfluorene Moieties with Various Organic Counterions Exhibiting Both Lyotropic Liquid-Crystalline and Light-Emitting Properties. Polymers, 10(11), 1234.
  • Kulkarni, A. P., et al. (2004). Pyridine Based Polymer Light-Emitting Devices. Applied Physics Letters, 85(22), 5280-5282.
  • Romanova, E. A., et al. (2022). Synthesis and characterization of soluble pyridinium-containing copolyimides. RSC Advances, 12(48), 31251-31260.
  • Pernak, J., et al. (2016). Eco-Friendly Synthesis of a New Class of Pyridinium-Based Ionic Liquids with Attractive Antimicrobial Activity. Molecules, 21(11), 1519.
  • Marek, J., et al. (2018). Synthesis, Antimicrobial Effect and Surface Properties of Hydroxymethylsubstituted Pyridinium Salts. Letters in Drug Design & Discovery, 15(8), 828-842.
  • Tietze, L. F., & Beifuss, U. (1991). The Knoevenagel Reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 341-394). Pergamon.

The Strategic Role of 4-Formyl-1-methylpyridin-1-ium Iodide in the Synthesis of Biologically Active Compounds: Applications and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Pyridinium Scaffold

In the landscape of medicinal chemistry and drug development, the strategic selection of starting materials is paramount to the successful synthesis of novel therapeutic agents. Among the myriad of available precursors, 4-formyl-1-methylpyridin-1-ium iodide has emerged as a versatile and highly reactive scaffold, primarily recognized for its pivotal role in the creation of potent biologically active molecules. Its intrinsic chemical properties, namely the electrophilic aldehyde and the quaternary pyridinium nitrogen, render it a valuable building block for a diverse range of organic transformations.

This comprehensive guide delves into the practical applications of this compound, with a principal focus on its utility in the synthesis of cholinesterase reactivators. Furthermore, we will explore the broader therapeutic potential of its derivatives, touching upon their documented antimicrobial and cytotoxic activities. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals, providing not only theoretical insights but also actionable, field-proven protocols.

Core Application: Synthesis of Cholinesterase Reactivators

The most prominent application of this compound lies in its conversion to 4-pyridinealdoxime methiodide (4-PAM), a crucial structural motif in the design of cholinesterase reactivators. These compounds are vital antidotes for poisoning by organophosphorus nerve agents and pesticides.

Mechanism of Action: Restoring Neuromuscular Function

Organophosphorus compounds exert their toxicity by irreversibly inhibiting the enzyme acetylcholinesterase (AChE). This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis characterized by neuromuscular paralysis. Pyridinium aldoximes, such as the derivative of our title compound, function by reactivating the inhibited AChE. The nucleophilic oxime group attacks the phosphorus atom of the organophosphate-AChE conjugate, displacing the nerve agent and restoring the enzyme's normal function.

Diagram 1: Mechanism of Acetylcholinesterase Reactivation

AChE_Reactivation AChE_OP Inhibited AChE (Organophosphate-Enzyme Complex) Transition_State Nucleophilic Attack on Phosphorus Center AChE_OP->Transition_State Oxime Pyridinium Oxime (e.g., 4-PAM) Oxime->Transition_State Reactivated_AChE Reactivated AChE Transition_State->Reactivated_AChE Oxime_OP Oxime-Organophosphate Complex (Excreted) Transition_State->Oxime_OP

Caption: Mechanism of AChE reactivation by a pyridinium oxime.

Protocol 1: Synthesis of 4-Pyridinealdoxime Methiodide (4-PAM)

This protocol details the synthesis of 4-pyridinealdoxime methiodide from this compound. The key transformation is the oximation of the aldehyde functionality.

Materials:

  • This compound

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium carbonate (Na₂CO₃)

  • Anhydrous ethanol

  • Deionized water

  • Magnetic stirrer with heating plate

  • Round-bottom flask

  • Reflux condenser

  • Büchner funnel and filter paper

  • Crystallization dish

Procedure:

  • Preparation of the Reaction Mixture: In a 250 mL round-bottom flask, dissolve 10.0 g (42.9 mmol) of this compound in 100 mL of anhydrous ethanol. To this solution, add 3.28 g (47.2 mmol) of hydroxylamine hydrochloride.

  • Basification: While stirring, slowly add a solution of 2.50 g (23.6 mmol) of sodium carbonate in 20 mL of deionized water to the reaction mixture. The addition should be gradual to control any effervescence.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring. Maintain the reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cooling and Filtration: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of sodium chloride will form. Remove the salt by filtration through a Büchner funnel.

  • Crystallization: Transfer the filtrate to a crystallization dish and reduce the volume by approximately half using a rotary evaporator or by gentle heating in a fume hood. Allow the concentrated solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization of the product.

  • Isolation and Drying: Collect the crystalline product by filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield 4-pyridinealdoxime methiodide.

Expected Yield and Purity:

ParameterExpected Value
Yield 75-85%
Purity (by HPLC) >98%
Melting Point Approx. 220 °C (decomposes)

Diagram 2: Synthetic Workflow for 4-Pyridinealdoxime Methiodide

Synthesis_Workflow Start This compound Reaction Oximation Reaction (Reflux, 2-3h) Start->Reaction Reagents Hydroxylamine HCl Sodium Carbonate Ethanol/Water Reagents->Reaction Filtration1 Filtration (Remove NaCl) Reaction->Filtration1 Concentration Volume Reduction Filtration1->Concentration Crystallization Crystallization Concentration->Crystallization Filtration2 Product Isolation (Filtration & Washing) Crystallization->Filtration2 Drying Vacuum Drying Filtration2->Drying Product 4-Pyridinealdoxime Methiodide Drying->Product

Caption: Step-by-step workflow for the synthesis of 4-PAM.

Broader Biological Activities of Pyridinium Derivatives

Beyond their critical role as cholinesterase reactivators, derivatives of this compound and other pyridinium compounds have demonstrated a spectrum of other biological activities, including antimicrobial and cytotoxic effects.[1]

Antimicrobial Properties

Quaternary pyridinium salts are known to possess antimicrobial properties.[1] Their cationic nature allows them to interact with and disrupt the negatively charged cell membranes of microorganisms, leading to cell lysis and death. While specific studies on the antimicrobial activity of simple oxime derivatives of this compound are limited, the broader class of pyridinium compounds has shown efficacy against a range of pathogens.

Table 1: Representative Antimicrobial Activity of Pyridinium Derivatives

Compound ClassOrganismMIC (µg/mL)Reference
Halogenated Pyridinium DerivativesStreptococcus B7.5[2]
Substituted Benzylidenehydrazinylpyridinium DerivativesStaphylococcus aureus4 - 32[3]
Pyridinium Oxime AnaloguesBacillus cereus, Mycobacterium marinumGenerally low to no effect[4]

Note: The data presented are for structurally related pyridinium compounds and are intended to be illustrative of the potential antimicrobial activity of this class of molecules.

Cytotoxic Activity

The cytotoxic potential of pyridinium derivatives against various cancer cell lines is an area of active research.[1] The charged nature of these compounds can facilitate their interaction with cellular components, and in some cases, lead to apoptosis or cell cycle arrest.

A study on a series of pyridinium oximes found them to have no cytotoxic effect on several cell lines at concentrations up to 0.8 mM.[5] However, other structurally related pyridinium salts have demonstrated cytotoxic activity against murine leukemia L1210 cells.[6] The cytotoxicity of these compounds is often dependent on the nature of the substituents on the pyridinium ring and any associated side chains.

Conclusion and Future Perspectives

This compound stands as a testament to the power of a well-chosen chemical scaffold in the synthesis of biologically active compounds. Its primary and most impactful application to date is in the generation of cholinesterase reactivators, offering a critical line of defense against organophosphate poisoning. The straightforward and efficient synthesis of its oxime derivative, 4-PAM, underscores its utility for researchers in this field.

While the exploration of its derivatives as antimicrobial and cytotoxic agents is still in its nascent stages, the broader activities of the pyridinium class of compounds suggest that further investigation into novel derivatives of this compound could yield promising therapeutic leads. Future research should focus on the synthesis and screening of a wider array of derivatives to fully elucidate their structure-activity relationships and therapeutic potential.

References

  • Berger, B. J., & Knodel, M. H. (2007). Pyridinium Oxime Compounds as Antimicrobial Agents. Defence Research and Development Canada Suffield. [Link]

  • Čalić, M., Vrdoljak, A. L., Radić, B., Jelić, D., Jun, D., Kuča, K., & Kovarik, Z. (2006). In vitro and in vivo evaluation of pyridinium oximes: mode of interaction with acetylcholinesterase, effect on tabun- and soman-poisoned mice and their cytotoxicity. Toxicology, 219(1-3), 85–96. [Link]

  • Smolecule. (n.d.). Buy this compound | 13441-53-7. Retrieved from a generic chemical supplier website.
  • Smolecule. (n.d.). Buy this compound | 13441-53-7. Retrieved from a generic chemical supplier website.
  • Wikipedia. (2023). Pralidoxime. [Link]

  • ResearchGate. (n.d.). Pyridine Oximes: Synthesis, Reactions, and Biological Activity. (Review). Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Charged pyridinium oximes with thiocarboxamide moiety are equally or less effective reactivators of organophosphate-inhibited cholinesterases compared to analogous carboxamides. [Link]

  • Der Pharma Chemica. (2016). Evaluation of antimicrobial activities of synthesized pyridinium derivatives. [Link]

  • ResearchGate. (2009). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. [Link]

  • PubMed. (1995). Cytotoxic activity of the selected pyridinium salts against murine leukemia L1210. [Link]

Sources

analytical techniques for the characterization of 4-Formyl-1-methylpyridin-1-ium iodide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Comprehensive Characterization of 4-Formyl-1-methylpyridin-1-ium iodide

Introduction

This compound is a quaternary pyridinium salt that serves as a versatile intermediate in organic synthesis and a subject of interest in medicinal chemistry.[1][2] Its structure, featuring a reactive aldehyde group and a charged pyridinium core, makes it a valuable precursor for a variety of chemical transformations, including nucleophilic additions, condensation reactions, and the synthesis of more complex molecules with potential biological activities such as antimicrobial or cytotoxic effects.[1][2]

Given its reactivity and potential applications in regulated fields like drug development, the unambiguous confirmation of its structure and the rigorous assessment of its purity are paramount. This document provides a detailed guide for researchers and scientists, outlining a multi-technique approach for the comprehensive characterization of this compound. The protocols and insights herein are designed to ensure data integrity and support confident decision-making in research and development workflows.

Physicochemical Properties

A foundational understanding of the compound's properties is essential for proper handling, storage, and analysis. This compound is typically a crystalline solid that should be stored in a dark, inert atmosphere at 2–8 °C to ensure stability.[1][3]

PropertyValueSource
IUPAC Name 1-methylpyridin-1-ium-4-carbaldehyde;iodide[2][4]
CAS Number 13441-53-7[2][4]
Molecular Formula C₇H₈INO[2][4][5]
Molecular Weight 249.05 g/mol [1][2][4]
Monoisotopic Mass 248.96506 Da[1][4]
Appearance Crystalline solid[1]
Purity (Typical) ≥95%[1]
Storage Conditions 2–8 °C, inert atmosphere, protect from light[3]

Analytical Characterization Workflow

A multi-faceted analytical approach is required for the definitive characterization of this compound. The workflow integrates techniques for structural elucidation (NMR, MS, IR), purity assessment (HPLC), and spectroscopic confirmation (UV-Vis).

Characterization_Workflow cluster_sample Sample Handling cluster_primary Primary Structural Elucidation cluster_secondary Functional Group & Purity Analysis cluster_data Data Integration & Reporting Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS IR FT-IR Spectroscopy Sample->IR HPLC HPLC-UV (Purity & Quantification) Sample->HPLC UV_Vis UV-Vis Spectroscopy Sample->UV_Vis Analysis Comprehensive Data Analysis NMR->Analysis MS->Analysis IR->Analysis HPLC->Analysis UV_Vis->Analysis Report Certificate of Analysis (CoA) Analysis->Report

Caption: Integrated workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR details the carbon framework. For this compound, NMR is critical to confirm the substitution pattern on the pyridinium ring and the presence of the methyl and formyl groups.

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is crucial; DMSO-d₆ is often preferred as it solubilizes a wide range of organic salts and does not have exchangeable protons that would obscure the aldehyde proton signal.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters (¹H):

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: ~16 ppm.

    • Number of Scans: 8-16 scans.

    • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Parameters (¹³C):

    • Pulse Program: Proton-decoupled single pulse (zgpg30).

    • Spectral Width: ~220 ppm.

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay (d1): 2 seconds.

  • Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm) and the ¹³C spectrum accordingly (e.g., DMSO at 39.52 ppm).

Data Interpretation & Expected Results:

The positive charge on the nitrogen atom significantly deshields the adjacent protons and carbons, causing their signals to appear at a characteristically high chemical shift (downfield).[1]

Assignment¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key Insights
Aldehyde (-CHO)~10.0 (singlet, 1H)~190Confirms the formyl group; high chemical shift is typical for aldehydes.[1]
Pyridinium H-2, H-6~8.9-9.1 (doublet, 2H)~145Protons adjacent to the quaternary nitrogen are strongly deshielded.
Pyridinium H-3, H-5~8.4-8.6 (doublet, 2H)~128Protons meta to the nitrogen are less deshielded than H-2/H-6.
N-Methyl (-CH₃)~4.3 (singlet, 3H)~48Confirms the N-methylation of the pyridine ring.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing definitive confirmation of the molecular weight. For pre-charged ionic compounds like this compound, Electrospray Ionization (ESI) is the ideal technique as it gently transfers ions from solution into the gas phase.

Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile/water (50:50 v/v).

  • Instrumentation: A mass spectrometer equipped with an ESI source (e.g., a quadrupole, time-of-flight (TOF), or Orbitrap analyzer).

  • Analysis Mode: Positive ion mode is mandatory to detect the cationic part of the molecule.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Scan a relevant mass range (e.g., m/z 50-500) to observe the parent ion.

Data Interpretation & Expected Results:

The analysis will not detect the intact salt (249.05 g/mol ) but rather its constituent ions.

  • Expected Cation (M⁺): The spectrum should show a prominent peak corresponding to the 4-Formyl-1-methylpyridin-1-ium cation [C₇H₈NO]⁺.

    • Calculated m/z (Monoisotopic): 122.0600

    • Observed m/z: Should match the calculated value within the mass accuracy of the instrument (typically <5 ppm for high-resolution MS).

  • Iodide Anion (I⁻): This will not be observed in positive ion mode.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is the gold standard for determining the purity of chemical compounds. A reverse-phase method separates compounds based on their polarity. For this polar, ionic compound, a C18 column can be used with an aqueous mobile phase containing an appropriate buffer or ion-pairing agent to achieve good peak shape and retention.

Protocol: Reverse-Phase HPLC for Purity Analysis

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., water/acetonitrile) at a concentration of ~1 mg/mL. Dilute further to an appropriate concentration for UV detection (e.g., 0.1 mg/mL).

  • Instrumentation: An HPLC system with a UV detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A mixture of aqueous buffer and organic solvent. For example, 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).[6]

    • Elution: Isocratic elution with a ratio like 95:5 (A:B) or a shallow gradient.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at a wavelength corresponding to an absorption maximum (e.g., ~260-270 nm, to be confirmed by UV-Vis).

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peaks in the chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Expert Insight: The ionic nature of the compound can lead to poor peak shape (tailing) on standard C18 columns due to interactions with residual silanols. Using a low pH mobile phase (e.g., with phosphoric or formic acid) protonates the silanols, minimizing this interaction and improving peak symmetry.

Infrared (IR) Spectroscopy

Principle: FT-IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. It is a rapid and effective technique for confirming the presence of key structural motifs.

Protocol: FT-IR Analysis

  • Sample Preparation: As the sample is a solid, Attenuated Total Reflectance (ATR) is the simplest method. Place a small amount of the dry powder directly onto the ATR crystal. Alternatively, prepare a KBr pellet.

  • Instrumentation: An FT-IR spectrometer, preferably with an ATR accessory.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.

Data Interpretation & Expected Results:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H stretchAromatic (Pyridinium)
~1700-1680C=O stretchAldehyde (Formyl)
~1640-1600C=C / C=N stretchPyridinium Ring
~1480-1400C-H bendMethyl

The most diagnostic peaks are the sharp, strong carbonyl (C=O) stretch of the aldehyde and the characteristic absorptions of the pyridinium ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. It is particularly useful for conjugated systems like the pyridinium ring and can be used for quantitative analysis via the Beer-Lambert law.

Protocol: UV-Vis Spectral Analysis

  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol, ethanol, or water) in a quartz cuvette. The concentration should be adjusted to yield an absorbance maximum between 0.5 and 1.5 AU.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the spectrum from ~200 nm to 400 nm. Use the pure solvent as a blank reference.

Data Interpretation & Expected Results:

Pyridinium compounds exhibit characteristic absorption bands. The N-pyridinium ion shows a strong electronic transition in the 220-270 nm range.[7] The presence of the formyl group, a chromophore, will influence the exact position and intensity of the absorption maximum (λ_max). The spectrum can serve as a characteristic fingerprint for the compound.

References

  • Vertex AI Search. Search Results for this compound. Accessed January 7, 2026.
  • ChemBK. This compound - Physico-chemical Properties. Available at: [Link]

  • PubChem. This compound | C7H8INO | CID 11118439. Available at: [Link]

  • AIP Publishing. Ultraviolet photodissociation action spectroscopy of the N-pyridinium cation. Available at: [Link]

  • ACG Publications. An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. Available at: [Link]

Sources

4-Formyl-1-methylpyridin-1-ium iodide: A Biomimetic Reagent for Transamination Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Introduction: Bridging Bio-inspiration and Synthetic Utility

In the intricate machinery of biological systems, transamination reactions are fundamental for amino acid metabolism, primarily catalyzed by enzymes dependent on the cofactor pyridoxal 5'-phosphate (PLP).[1][2] These enzymes masterfully interconvert amino acids and α-keto acids. For synthetic chemists, mimicking this efficiency in the lab offers a powerful tool for amine functionalization. 4-Formyl-1-methylpyridin-1-ium iodide emerges as a compelling reagent in this pursuit. It serves as a simplified, yet potent, structural and functional mimic of PLP, facilitating the conversion of primary amines into their corresponding carbonyl compounds under mild conditions.[3][4]

This guide provides an in-depth exploration of this compound, detailing its mechanism of action, practical application notes for experimental design, and step-by-step protocols for its use in transamination reactions.

Physicochemical Properties and Synthesis

This compound is a quaternary pyridinium salt. The permanent positive charge on the nitrogen atom is crucial to its function, significantly enhancing the electrophilicity of the formyl carbon.[4] This heightened reactivity is the cornerstone of its ability to act as an effective transamination agent.

  • Chemical Formula: C₇H₈INO[3]

  • Molecular Weight: 249.05 g/mol [3]

  • Structure: A pyridinium ring featuring a formyl group (-CHO) at the 4-position and a methyl group on the nitrogen atom, with an iodide counter-ion.[3]

  • Synthesis: The most direct and common synthesis involves the quaternization of 4-formylpyridine with methyl iodide. This reaction is typically performed in a polar solvent like acetonitrile or dimethyl sulfoxide (DMSO) and proceeds under mild conditions, often with gentle heating.[3]

Mechanism of Action: An Electron Sink-Driven Transformation

The transamination reaction mediated by this compound proceeds through a multi-step pathway that closely mirrors the biological process involving PLP.[1] The pyridinium ring acts as a potent electron sink, stabilizing the key anionic intermediates and driving the reaction forward.

  • Schiff Base (Aldimine) Formation: The reaction initiates with the nucleophilic attack of a primary amine (e.g., an amino acid) on the electrophilic formyl carbon of the pyridinium salt. This forms an unstable carbinolamine intermediate, which rapidly dehydrates to yield a stable, conjugated Schiff base, also known as an aldimine.

  • Tautomerization (Prototropic Shift): This is the critical transamination step. A base abstracts the acidic α-proton from the amino acid moiety of the aldimine. The resulting negative charge is delocalized into the electron-deficient pyridinium ring, forming a stabilized quinonoid-like intermediate. This intermediate then reprotonates at the former formyl carbon, leading to a rearranged imine known as a ketimine. Studies have shown that quaternization of the ring nitrogen can increase the rate of this prototropic shift by as much as 20-fold compared to the non-quaternized analogue.[4]

  • Hydrolysis: The final step involves the hydrolysis of the ketimine. Water attacks the imine carbon, leading to the formation of a carbinolamine that subsequently collapses to release the desired carbonyl compound (an α-keto acid if the starting material was an amino acid) and the aminated pyridinium species, 1-methyl-4-(aminomethyl)pyridin-1-ium.

Below is a diagram illustrating the mechanistic pathway.

Transamination_Mechanism Mechanism of Transamination with this compound cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Tautomerization cluster_2 Step 3: Hydrolysis Reagent 4-Formyl-1-methyl- pyridin-1-ium + R-NH2 Carbinolamine Carbinolamine Intermediate Reagent->Carbinolamine + H2O Aldimine Aldimine (Schiff Base) Carbinolamine->Aldimine - H2O Quinonoid Quinonoid Intermediate Aldimine->Quinonoid Proton Abstraction Ketimine Ketimine Quinonoid->Ketimine Reprotonation Products Keto Acid (R-C=O) + Aminated Pyridinium Ketimine->Products + H2O

Caption: The transamination pathway involves Schiff base formation, a key tautomerization step, and final hydrolysis.

Application Notes for the Bench Scientist

Expertise & Causality in Experimental Design
  • Why Quaternization Matters: The N-methylpyridinium moiety is not a passive spectator. Its powerful electron-withdrawing nature is the primary driver of the reaction's efficiency. Unlike neutral 4-formylpyridine, which often requires harsher conditions or fails to promote the key tautomerization step, the quaternized salt readily stabilizes the negative charge developed during the prototropic shift.[4] This makes this compound a significantly more reactive and effective reagent.

  • Solvent Choice: The reaction is typically performed in aqueous buffers (e.g., phosphate) to mimic biological conditions and ensure solubility of amino acid substrates.[4] For other primary amines, polar aprotic solvents can be used. Note that in alcoholic solvents like methanol or ethanol, the reagent can form hemiacetals, which might sequester the reactive aldehyde.[4]

  • pH Control: The reaction rate is pH-dependent. The formation of the initial Schiff base is often favored under slightly acidic to neutral conditions (pH 6-7), which facilitates the dehydration of the carbinolamine intermediate. The subsequent tautomerization step, however, involves proton abstraction and can be accelerated by a general base, favoring slightly alkaline conditions (pH 8-10).[4] Therefore, the optimal pH is often a compromise and should be empirically determined for each substrate.

  • Substrate Scope: The reagent is effective for the transamination of a wide range of primary amines, with extensive studies conducted on amino acids like alanine and glycine.[4] It is a valuable tool for converting readily available amino acids into their corresponding, often more valuable, α-keto acids.

  • Broader Context - Reductive Transamination: While this guide focuses on direct transamination, it is noteworthy that pyridinium salts can also participate in reductive transamination processes. In these reactions, often catalyzed by transition metals like rhodium, the pyridinium ring is first reduced, followed by ring-opening and reaction with an exogenous amine to form substituted piperidines.[5][6][7] This highlights the versatility of the pyridinium scaffold in modern synthetic chemistry.

Protocols for Transamination

The following protocols are designed to be self-validating, providing a robust starting point for researchers.

Protocol 1: Transamination of D,L-Alanine to Pyruvic Acid

This protocol describes a typical procedure for the transamination of an amino acid in an aqueous buffer system.

Materials:

  • This compound (FW: 249.05 g/mol )

  • D,L-Alanine (FW: 89.09 g/mol )

  • Phosphate buffer (0.1 M, pH 8.0)

  • Hydrochloric acid (1 M)

  • Diethyl ether or Ethyl acetate

  • Sodium sulfate (anhydrous)

  • Round-bottom flask with stir bar

  • pH meter

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reagent Preparation:

    • In a 100 mL round-bottom flask, dissolve 1.25 g (5.0 mmol) of this compound in 40 mL of 0.1 M phosphate buffer.

    • Add 0.45 g (5.0 mmol) of D,L-Alanine to the solution.

    • Adjust the pH of the solution to 8.0 using a pH meter and dropwise addition of a suitable base if necessary.

  • Reaction:

    • Stir the reaction mixture at room temperature (or gently heat to 30-40 °C to increase the rate).

    • Monitor the reaction progress. The formation of the Schiff base intermediate can often be observed by a color change (yellow). For kinetic studies, ¹H NMR can be used to follow the disappearance of the alanine CH₃ signal and the appearance of the pyruvic acid CH₃ signal.[4]

  • Workup and Product Isolation:

    • After the reaction is complete (typically several hours, requires optimization), cool the mixture to room temperature.

    • Acidify the solution to pH ~2 with 1 M HCl. This protonates the product and aids in its extraction.

    • Transfer the aqueous solution to a separatory funnel and extract the pyruvic acid with diethyl ether or ethyl acetate (3 x 30 mL).

    • Combine the organic extracts.

    • Dry the combined organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude pyruvic acid.

  • Purification and Characterization:

    • The crude product can be further purified by distillation or chromatography if necessary.

    • Confirm the identity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, and MS).

Experimental_Workflow prep 1. Reagent Preparation (Dissolve reactants in buffer) react 2. Reaction (Stir at RT/Heat, Monitor) prep->react Set pH to 8.0 workup 3. Workup (Acidify, Extract with organic solvent) react->workup Reaction complete purify 4. Purification & Analysis (Dry, Evaporate, Characterize) workup->purify Isolate organic layer

Caption: General workflow for a transamination experiment using this compound.

Data Summary: Illustrative Reaction Parameters

The following table summarizes typical conditions and expected outcomes for the transamination of primary amines using this compound, based on principles derived from the literature. Actual yields and reaction times are highly substrate-dependent and require optimization.

Substrate ClassTypical SubstrateSolvent SystemTemp (°C)pHExpected Product
α-Amino AcidAlanine0.1 M Phosphate Buffer25 - 407.5 - 9.0Pyruvic Acid
α-Amino AcidGlycine0.1 M Phosphate Buffer25 - 407.5 - 9.0Glyoxylic Acid
Primary AmineBenzylamineH₂O/DMSO40 - 60~8.0Benzaldehyde
DipeptideAlanylglycine0.1 M Phosphate Buffer25 - 408.0 - 10.0Pyruvylglycine

Conclusion

This compound stands as a testament to the power of biomimetic design in synthetic chemistry. By capturing the essential electronic features of the PLP cofactor, it provides a reliable and accessible method for achieving transaminations in the laboratory. Its utility in converting primary amines, particularly amino acids, into valuable carbonyl compounds makes it an important tool for researchers in organic synthesis, medicinal chemistry, and drug development. Understanding its mechanism and the key parameters governing its reactivity allows scientists to harness its full potential for molecular innovation.

References

  • National Center for Biotechnology Information. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. PubMed. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Amino acid addition to 4-formylpyridine and its quaternized salt: transamination. Retrieved from a journal source discussing the kinetics and mechanism of the reaction. (A specific, stable URL from the search results was not available for this direct paper, but its findings are widely cited).
  • ACS Publications. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. Journal of Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (1968). Catalytic reactions involving azomethines. X. Transamination of 1-methyl-4-formylpyridinium iodide. PubMed. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Bio-inspired enantioselective full transamination using readily available cyclodextrin. RSC Advances. Retrieved from [Link]

  • ResearchGate. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. Retrieved from [Link]

  • Wikipedia. (n.d.). Transamination. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Progress in asymmetric biomimetic transamination of carbonyl compounds. Chemical Society Reviews. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Site-specific Protein Bioconjugation via a Pyridoxal 5′-Phosphate-Mediated N-Terminal Transamination Reaction. JoVE. Retrieved from [Link]

  • OSTI.GOV. (1967). CATALYTIC REACTIONS INVOLVING AZOMETHINES. X. TRANSAMINATION OF 1- METHYL-4-FORMYLPYRIDINIUM IODIDE. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Site-specific protein transamination using N-methylpyridinium-4-carboxaldehyde. PubMed. Retrieved from [Link]

Sources

Application Notes & Protocols: Lysine-Targeted Bioconjugation Utilizing 4-Formyl-1-methylpyridin-1-ium iodide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide to the principles and practice of bioconjugation using 4-Formyl-1-methylpyridin-1-ium iodide. This reagent offers a strategic approach for the site-selective modification of proteins and other biomolecules through the targeting of primary amines, particularly the ε-amino group of lysine residues. We will delve into the underlying chemical mechanisms, provide detailed, field-tested protocols for conjugation and purification, and outline robust analytical methods for the characterization of the resulting bioconjugates. The information presented herein is intended to empower researchers in the development of novel biotherapeutics, diagnostics, and research tools.

Introduction: The Strategic Advantage of this compound in Bioconjugation

The covalent attachment of functional molecules to proteins is a cornerstone of modern biotechnology and drug development. The choice of chemical strategy is paramount to preserving the intricate structure and function of the target biomolecule. This compound emerges as a valuable tool in the bioconjugation toolbox due to its specific reactivity towards primary amines under controlled conditions.

The key features of this reagent lie in the electrophilic nature of its formyl group, which readily reacts with nucleophilic amines on the protein surface. Lysine residues, being abundant and often solvent-exposed, are primary targets for this modification. The pyridinium salt structure enhances the reactivity of the aldehyde, facilitating efficient conjugation.[1] This methodology, known as reductive amination, proceeds in two key steps: the formation of an initial Schiff base (imine), followed by its reduction to a stable secondary amine linkage. This two-step process, often performed in a one-pot reaction, provides a stable and irreversible covalent bond.

The Chemistry of Conjugation: A Mechanistic Perspective

The bioconjugation strategy employing this compound is a classic example of reductive amination. Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting.

Step 1: Schiff Base Formation

The initial reaction involves the nucleophilic attack of a deprotonated primary amine (e.g., the ε-amino group of a lysine residue) on the carbonyl carbon of the formyl group of this compound. This is a reversible reaction that results in the formation of a carbinolamine intermediate, which then dehydrates to form a Schiff base, also known as an imine.

dot graph "Schiff_Base_Formation" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Protein_Lysine [label="Protein-Lysine-(CH₂)₄-NH₂"]; Reagent [label="this compound\n(O=CH-Pyr⁺-CH₃)"]; Carbinolamine [label="Carbinolamine Intermediate\n(Protein-Lysine-(CH₂)₄-NH-CH(OH)-Pyr⁺-CH₃)"]; Schiff_Base [label="Schiff Base (Imine)\n(Protein-Lysine-(CH₂)₄-N=CH-Pyr⁺-CH₃)"];

Protein_Lysine -> Carbinolamine [label="Nucleophilic Attack"]; Reagent -> Carbinolamine; Carbinolamine -> Schiff_Base [label="Dehydration (-H₂O)"]; } dot Figure 1: Mechanism of Schiff Base Formation.

The formation of the Schiff base is pH-dependent. The lysine side chain has a pKa of approximately 10.5.[2] To be sufficiently nucleophilic, the ε-amino group must be deprotonated. Therefore, the reaction is typically carried out at a pH of 8.5-9.5 to ensure an adequate concentration of the reactive, unprotonated amine.[2]

Step 2: Reductive Stabilization

The imine bond formed in the first step is susceptible to hydrolysis, meaning the conjugation is reversible. To create a stable bioconjugate, the imine is reduced to a secondary amine. This is achieved using a mild reducing agent, most commonly sodium cyanoborohydride (NaBH₃CN).

Sodium cyanoborohydride is the reagent of choice because it is a weaker reducing agent than sodium borohydride (NaBH₄) and will selectively reduce the protonated imine (iminium ion) in the presence of the aldehyde on the unreacted this compound.[3][4] This selectivity is crucial for efficient one-pot reactions.[4]

dot graph "Reductive_Stabilization" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

Schiff_Base [label="Schiff Base (Imine)\n(Protein-Lysine-(CH₂)₄-N=CH-Pyr⁺-CH₃)"]; Reducing_Agent [label="Sodium Cyanoborohydride\n(NaBH₃CN)"]; Stable_Conjugate [label="Stable Secondary Amine Conjugate\n(Protein-Lysine-(CH₂)₄-NH-CH₂-Pyr⁺-CH₃)"];

Schiff_Base -> Stable_Conjugate; Reducing_Agent -> Stable_Conjugate [label="Reduction"]; } dot Figure 2: Reductive Stabilization of the Schiff Base.

Experimental Protocols

The following protocols provide a starting point for the bioconjugation of a model protein, such as an antibody. Optimization of reagent concentrations, reaction times, and temperature may be necessary for different proteins.

Materials and Reagents
  • Protein: e.g., monoclonal antibody (mAb) at a concentration of 1-10 mg/mL in a suitable buffer (e.g., Phosphate Buffered Saline, PBS).

  • This compound: High purity solid.

  • Reaction Buffer: 0.1 M Sodium Phosphate buffer, pH 8.5.

  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN).

  • Quenching Solution: 1 M Tris-HCl, pH 7.5.

  • Purification: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25 or equivalent).

  • Analytical Equipment: UV-Vis Spectrophotometer, Mass Spectrometer (MALDI-TOF or ESI-MS), HPLC system.

Protocol for Protein Conjugation
  • Protein Preparation:

    • Ensure the protein is in an amine-free buffer (e.g., PBS). If necessary, perform a buffer exchange using a desalting column or dialysis.

    • Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 100 mM) in the Reaction Buffer.

    • Prepare a fresh stock solution of sodium cyanoborohydride (e.g., 1 M) in water immediately before use. Caution: Sodium cyanoborohydride is toxic and should be handled in a fume hood.[3]

  • Conjugation Reaction:

    • In a microcentrifuge tube, add the protein solution.

    • Add the required volume of the this compound stock solution to achieve the desired molar excess (a starting point is a 20-fold molar excess over the protein).

    • Gently mix and incubate at room temperature for 30 minutes.

    • Add the sodium cyanoborohydride stock solution to a final concentration of approximately 20 mM.

    • Incubate the reaction at room temperature for 2 hours with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 50 mM to consume any unreacted this compound.

    • Incubate for 30 minutes at room temperature.

Purification of the Bioconjugate

The most common and effective method for removing unreacted reagents and byproducts is Size-Exclusion Chromatography (SEC).[1][5][6]

  • Column Equilibration:

    • Equilibrate the SEC column with at least 3 column volumes of the desired storage buffer (e.g., PBS, pH 7.4).

  • Sample Loading and Elution:

    • Load the quenched reaction mixture onto the equilibrated SEC column.

    • Elute the conjugate with the storage buffer. The protein conjugate will elute in the void volume, while the smaller, unreacted molecules will be retained and elute later.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the protein elution profile using a UV-Vis spectrophotometer at 280 nm.

    • Pool the fractions containing the purified protein conjugate.

Characterization of the Bioconjugate

Thorough characterization is essential to confirm successful conjugation and to determine the degree of labeling.

Mass Spectrometry

Mass spectrometry is the most direct method to confirm the covalent modification of the protein. Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometry can be used.[7]

  • Expected Outcome: An increase in the molecular weight of the protein corresponding to the mass of the attached 4-Formyl-1-methylpyridin-1-ium moiety (minus a hydrogen atom) for each successful conjugation event. The molecular formula of this compound is C₇H₈INO. The mass of the modifying group (C₇H₈NO) is approximately 122.14 Da.

HPLC Analysis

High-Performance Liquid Chromatography (HPLC), particularly using a size-exclusion or hydrophobic interaction column, can be used to assess the purity and homogeneity of the conjugate.

  • Expected Outcome: A single, sharp peak for the purified conjugate, indicating a homogenous product. The presence of multiple peaks may suggest aggregation or incomplete purification.

Quantitative Data Summary

ParameterRecommended Starting ConditionRange for OptimizationRationale
pH 8.58.0 - 9.5To ensure deprotonation of lysine ε-amino group for nucleophilic attack.[2]
Molar Excess of Reagent 20-fold10 to 50-foldTo drive the reaction towards product formation.
NaBH₃CN Concentration 20 mM10 - 50 mMSufficient concentration for efficient reduction of the imine.[3]
Reaction Temperature Room Temperature (20-25°C)4°C to 37°CBalances reaction rate with protein stability.
Reaction Time 2 hours1 - 4 hoursTypically sufficient for completion; can be monitored by mass spectrometry.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency - pH is too low.- Insufficient molar excess of the reagent.- Inactive reducing agent.- Increase the pH of the reaction buffer.- Increase the molar excess of this compound.- Use a freshly prepared solution of NaBH₃CN.
Protein Aggregation - Protein is unstable at the reaction pH or temperature.- High concentration of organic co-solvent (if used).- Perform the reaction at a lower temperature (e.g., 4°C).- Reduce the reaction time.- Avoid or minimize the use of organic co-solvents.
Heterogeneous Product - Incomplete reaction.- Non-specific modification.- Increase the reaction time or reagent concentration.- Optimize the pH to favor lysine modification over N-terminal modification.

Conclusion

The use of this compound for the bioconjugation of proteins via reductive amination is a robust and reliable strategy. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can achieve efficient and selective modification of lysine residues. The protocols and guidelines presented in this document provide a solid foundation for the successful implementation of this valuable bioconjugation technique in a wide range of research and development applications.

References

  • Berg, M., & Fishman, J. (2020). Purification of Labeled Antibodies Using Size-Exclusion Chromatography. Cold Spring Harbor Protocols, 2020(7). doi:10.1101/pdb.prot099358
  • Cold Spring Harbor Protocols. (2020). Purification of Labeled Antibodies Using Size-Exclusion Chromatography. Retrieved from [Link]

  • Christou, M., et al. (2022). Selectivity and stability of N-terminal targeting protein modification chemistries. Chemical Science, 13(44), 13235-13242. doi:10.1039/D2SC00203E
  • Agilent. (n.d.). Size Exclusion Chromatography Analysis of a Monoclonal Antibody and Antibody Drug Conjugate. Retrieved from [Link]

  • Wang, L., et al. (2022). Recent progress of chemical methods for lysine site-selective modification of peptides and proteins. Chinese Chemical Letters, 33(5), 2295-2306. doi:10.1016/j.cclet.2021.08.083
  • G-Biosciences. (n.d.). Sodium Cyanoborohydride. Retrieved from [Link]

  • Nguyen, A. T., et al. (2021). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. Molecules, 26(23), 7176. doi:10.3390/molecules26237176
  • Davis, P. J., & Slawin, A. M. Z. (2010). O is for Aldehyde: Using Pyrrolysine Analogues to Introduce Reactive Carbonyls into Proteins for Bioconjugation. Retrieved from [Link]

  • Van der Velden, J. L. J., et al. (2021). A simple method for developing lysine targeted covalent protein reagents. Nature Communications, 12(1), 587. doi:10.1038/s41467-020-20853-2
  • Fuchter, M. J., et al. (2018). Extending the limits of size exclusion chromatography: Simultaneous separation of free payloads and related species from antibody drug conjugates and their aggregates. Journal of Chromatography A, 1547, 69-77. doi:10.1016/j.chroma.2018.01.039
  • Merck. (2023). Method for Screening Sodium Cyanoborohydride for Free Cyanide Content and Its Impact on Bioconjugation Chemistry. ACS Omega, 8(5), 4885-4892. doi:10.1021/acsomega.2c07021
  • Site-Selective Lysine Modification of Native Proteins and Peptides via Kinetically Controlled Labeling. (2017).
  • ResearchGate. (n.d.). Condition optimization of N-terminal alkylation a,b, f. Retrieved from [Link]

  • Google Patents. (n.d.). US5847110A - Method of reducing a schiff base.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Matos, M. J., et al. (2021). Exploiting Protein N-Terminus for Site-Specific Bioconjugation. Molecules, 26(12), 3533. doi:10.3390/molecules26123533
  • YouTube. (2012). Protein Identifications and characterization using MALDI -MS. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction scheme of the Schiff base formation and its in situ reduction.... Retrieved from [Link]

  • Wang, Y. T., et al. (2021). Characterization of Potential Protein Biomarkers for Major Depressive Disorder Using Matrix-Assisted Laser Desorption Ionization/Time-of-Flight Mass Spectrometry. International Journal of Molecular Sciences, 22(16), 8794. doi:10.3390/ijms22168794
  • Amino acid addition to 4-formylpyridine and its quaternized salt: transamination. (1981). Journal of the American Chemical Society, 103(1), 169-175.
  • Spraggins, J. M., et al. (2019). Protein Identification Strategies in MALDI Imaging Mass Spectrometry: A Brief Review. Journal of the American Society for Mass Spectrometry, 30(2), 191-203. doi:10.1007/s13361-018-2101-1
  • Mutti, F. G. (2023). Reductive amination: Methods for cell-free and whole-cell biocatalysis. Methods in Enzymology, 681, 1-32. doi:10.1016/bs.mie.2022.01.002
  • MtoZ Biolabs. (n.d.). Mass Spectrometry in Protein Molecular Weight Determination: Principles, Limitations, & Developments. Retrieved from [Link]

  • News-Medical.Net. (2022). Qualitative and quantitative bio-analysis of antibody drug conjugates (ADCs) using mass spectrometry. Retrieved from [Link]

  • Formylation facilitates the reduction of oxidized initiator methionines. (2018). Proceedings of the National Academy of Sciences, 115(43), 10952-10957.
  • DTIC. (n.d.). REACTION OF 4-FORMYL-1-METHYL PYRIDINIUM IODIDE OXIME (4-PAM) WITH ISOPROPYL METHYLPHOSPHONOFLUORIDATE, GB. Retrieved from [Link]

  • The Molecular Structure and Self-Assembly Behavior of Reductive Amination of Oxidized Alginate Derivative for Hydrophobic Drug Delivery. (2019). Molecules, 24(18), 3326.

Sources

Application Notes and Protocols for the Development of Fluorescent Probes from 4-Formyl-1-methylpyridin-1-ium iodide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Pyridinium-Based Fluorophores

In the dynamic landscape of cellular biology and drug discovery, fluorescent probes are indispensable tools for visualizing and quantifying biological processes in real-time.[1][2] Among the various classes of fluorophores, those derived from pyridinium scaffolds have garnered significant attention. Their inherent positive charge facilitates targeting of negatively charged intracellular organelles like mitochondria, while their versatile chemistry allows for the fine-tuning of photophysical properties.[1][3][4] This guide focuses on the development of novel fluorescent probes starting from 4-Formyl-1-methylpyridin-1-ium iodide, a versatile precursor for generating a diverse palette of styrylpyridinium dyes with applications in high-resolution cellular imaging.[5][6]

The core structure of these probes typically consists of an electron-donating moiety connected to the electron-accepting pyridinium ring through a π-conjugated bridge. This "push-pull" electronic architecture is fundamental to their fluorescent properties.[3] By strategically modifying the electron donor and the length of the conjugated system, researchers can modulate the probe's excitation and emission wavelengths, Stokes shift, quantum yield, and environmental sensitivity.[6][7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational design, synthesis, and application of fluorescent probes derived from this compound. We will delve into the mechanistic principles behind their function and provide detailed, field-proven protocols for their creation and use in cellular imaging.

Principles of Probe Design: A Causal Approach

The successful development of a fluorescent probe hinges on a thorough understanding of the relationship between its molecular structure and its photophysical and biological behavior. The design of probes from this compound is a prime example of rational molecular engineering.

The Donor-π-Acceptor (D-π-A) Framework:

The foundational principle governing the fluorescence of these probes is Intramolecular Charge Transfer (ICT). The pyridinium moiety serves as a potent electron acceptor (A), while an aromatic or heterocyclic amine, such as a dimethylaminophenyl or julolidine group, typically acts as the electron donor (D).[3][7] These are connected by a π-conjugated linker, often a styryl group, which is introduced via the reaction of the formyl group of the pyridinium precursor.

Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), primarily localized on the donor, to the lowest unoccupied molecular orbital (LUMO), which is centered on the acceptor. The subsequent relaxation of the excited state results in the emission of a photon, i.e., fluorescence. The energy of this emission, and thus its color, is directly related to the energy gap between the HOMO and LUMO. By employing stronger electron donors or extending the π-conjugation, this energy gap can be narrowed, leading to red-shifted absorption and emission spectra, which is often desirable for biological imaging to minimize autofluorescence.[1]

Structural Rigidity and Quantum Yield:

A key challenge in fluorophore design is maximizing the fluorescence quantum yield, which is the ratio of emitted photons to absorbed photons. Non-radiative decay pathways, such as molecular vibrations and rotations, compete with fluorescence and diminish the quantum yield. A common strategy to enhance brightness is to increase the structural rigidity of the fluorophore.[3] For instance, incorporating the donor amine into a rigid ring system like julolidine can restrict rotational freedom and lead to a significant increase in fluorescence quantum yield.[3][7]

Synthesis of a Representative Fluorescent Probe: A Step-by-Step Protocol

The Knoevenagel condensation is a robust and widely employed method for the synthesis of styrylpyridinium dyes from this compound.[5][6][8][9] This reaction involves the base-catalyzed condensation of the aldehyde with a compound containing an active methylene group, such as an electron-rich aromatic or heterocyclic compound.

Representative Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Reaction Conditions 4_Formyl This compound Product Styrylpyridinium Fluorescent Probe 4_Formyl->Product Knoevenagel Condensation Donor Electron Donor (e.g., N,N-dimethylaniline) Donor->Product Catalyst Piperidine (catalyst) Catalyst->Product Solvent Ethanol (solvent) Solvent->Product Heat Reflux Heat->Product

Figure 1. General workflow for the synthesis of a styrylpyridinium fluorescent probe.

Materials and Reagents:

  • This compound (CAS: 13441-53-7)[10][11][12][13]* N,N-dimethylaniline (or other suitable electron-donating compound)

  • Piperidine (catalyst)

  • Absolute Ethanol (solvent)

  • Diethyl ether (for precipitation)

  • Silica gel for column chromatography

  • Dichloromethane and Methanol (for chromatography)

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of this compound and 1.1 equivalents of the electron-donating compound (e.g., N,N-dimethylaniline) in absolute ethanol.

    • Causality: Ethanol is a suitable polar protic solvent for this reaction, capable of dissolving the ionic pyridinium salt and the organic donor. A slight excess of the donor ensures complete consumption of the limiting pyridinium aldehyde.

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 2-3 drops) to the reaction mixture.

    • Causality: Piperidine, a weak base, is crucial for deprotonating the active methylene group of the donor, generating a nucleophilic carbanion that attacks the carbonyl carbon of the formyl group, initiating the condensation.[9]

  • Reaction Progression: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The formation of a new, often colored, spot with a different retention factor indicates product formation. The reaction is typically complete within 4-24 hours. [7] * Self-Validation: TLC allows for real-time monitoring of the reaction, preventing unnecessary heating and potential side product formation. A developing system of dichloromethane:methanol (e.g., 95:5) is a good starting point for styrylpyridinium dyes.

  • Product Isolation: After the reaction is complete, cool the mixture to room temperature. The crude product may precipitate out of solution. If not, reduce the solvent volume under reduced pressure. Add diethyl ether to the concentrated solution to induce precipitation of the product.

    • Causality: Styrylpyridinium salts are generally insoluble in non-polar solvents like diethyl ether, allowing for their selective precipitation away from unreacted starting materials and soluble impurities.

  • Purification: Collect the crude product by vacuum filtration and wash with cold diethyl ether. For higher purity, the product can be purified by silica gel column chromatography using a gradient of methanol in dichloromethane as the eluent.

    • Causality: Column chromatography separates the desired product from any remaining starting materials or side products based on their differential polarity and affinity for the stationary phase.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Photophysical Characterization

A thorough characterization of the photophysical properties of the newly synthesized probe is essential to determine its suitability for specific applications.

Key Parameters to Measure:

ParameterDescriptionTypical Method
Absorption Maximum (λabs) The wavelength at which the probe absorbs light most strongly.UV-Vis Spectrophotometry
Emission Maximum (λem) The wavelength at which the probe emits the most intense fluorescence.Fluorescence Spectroscopy
Stokes Shift The difference in wavelength between the absorption and emission maxima (λem - λabs).Calculated from λabs and λem
Molar Absorptivity (ε) A measure of how strongly the probe absorbs light at a given wavelength.Beer-Lambert Law analysis
Fluorescence Quantum Yield (ΦF) The ratio of photons emitted to photons absorbed.Comparative method using a known standard (e.g., Rhodamine 6G)
Photostability The probe's resistance to photobleaching upon prolonged exposure to excitation light.Time-course fluorescence measurements

Application Protocol: Live Cell Imaging of Mitochondria

The positive charge of styrylpyridinium probes often leads to their accumulation in mitochondria due to the negative mitochondrial membrane potential. This protocol outlines a general procedure for staining mitochondria in live cells.

Materials:

  • Synthesized styrylpyridinium probe

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Live cells cultured on glass-bottom dishes or chamber slides

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets

Protocol:

  • Probe Preparation: Prepare a 1 mM stock solution of the fluorescent probe in high-quality, anhydrous DMSO. Store at -20°C, protected from light.

    • Causality: DMSO is a biocompatible solvent that can dissolve a wide range of organic compounds. Stock solutions at high concentrations allow for minimal solvent addition to the cell culture medium.

  • Cell Seeding: Seed cells on a suitable imaging vessel (e.g., glass-bottom dish) and allow them to adhere and grow to 60-80% confluency.

  • Probe Loading: Dilute the probe stock solution in pre-warmed complete cell culture medium to a final concentration in the range of 100 nM to 1 µM. Remove the existing medium from the cells and replace it with the probe-containing medium.

    • Causality: The optimal probe concentration should be determined empirically to achieve bright staining with minimal cytotoxicity. Incubation in complete medium is generally well-tolerated by cells.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-30 minutes.

    • Causality: This incubation period allows for the probe to cross the plasma membrane and accumulate in the mitochondria.

  • Washing (Optional): For probes with high signal-to-noise ratio, a washing step may not be necessary. [3]If background fluorescence is high, gently wash the cells twice with pre-warmed PBS or culture medium.

  • Imaging: Image the stained cells using a fluorescence microscope. Use an excitation source and emission filter that are appropriate for the probe's spectral properties.

    • Self-Validation: The observed fluorescence should be localized to filamentous or granular structures within the cytoplasm, characteristic of mitochondria. Co-localization with a commercially available mitochondrial marker (e.g., MitoTracker™) can confirm targeting specificity.

Mechanism of Mitochondrial Targeting:

G cluster_cell Cell cluster_mito Mitochondrion Plasma_Membrane Plasma Membrane Mito_Membrane Inner Mitochondrial Membrane (High Negative Potential) Plasma_Membrane->Mito_Membrane Electrophoretic Uptake Mito_Matrix Mitochondrial Matrix Mito_Membrane->Mito_Matrix Probe_Int Accumulated Probe Mito_Matrix->Probe_Int Accumulation Probe_Ext Fluorescent Probe (Positively Charged) Probe_Ext->Plasma_Membrane Passive Diffusion

Figure 2. Mechanism of mitochondrial accumulation of a cationic styrylpyridinium probe.

Troubleshooting

IssuePossible CauseSuggested Solution
Low fluorescence signal Low probe concentration; Photobleaching; Low quantum yield of the probe.Increase probe concentration; Reduce excitation light intensity or exposure time; Synthesize a more rigid probe analog.
High background fluorescence Probe concentration too high; Insufficient washing.Titrate probe concentration to the lowest effective level; Include washing steps with PBS or fresh medium.
Cell toxicity High probe concentration; Prolonged incubation.Perform a dose-response and time-course experiment to determine the optimal non-toxic conditions.
Non-specific staining Probe aggregation; Probe binding to other cellular components.Filter the probe stock solution; Evaluate probe specificity with co-localization studies.

Conclusion

This compound is a valuable and versatile starting material for the development of a wide array of fluorescent probes. Through well-established synthetic methodologies like the Knoevenagel condensation, researchers can readily synthesize styrylpyridinium dyes with tunable photophysical properties. The principles of D-π-A design and structural rigidification provide a rational framework for creating probes with enhanced brightness and red-shifted emission, making them highly suitable for demanding applications in live-cell imaging. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of these promising fluorophores in their scientific endeavors.

References

  • Putralis, R., Kaukulis, M., Rucins, M., et al. (2023). Styrylpyridinium Derivatives for Fluorescent Cell Imaging. Molecules, 28(17), 6430. [Link]

  • Putralis, R., Plotniece, A., & Pajuste, K. (2021). General methods for the synthesis of styrylpyridinium salts (microreview). Chemistry of Heterocyclic Compounds, 57(4), 396-399. [Link]

  • Zhang, Y., et al. (2021). Rigidify styryl-pyridinium dyes to benzo[h]coumarin-based bright two-photon fluorescent probes for cellular bioimaging. Dyes and Pigments, 194, 109633. [Link]

  • Chen, R., et al. (2023). A general design of pyridinium-based fluorescent probes for enhancing two-photon microscopy. Biosensors and Bioelectronics, 239, 115604. [Link]

  • Chen, R., et al. (2023). A general design of pyridinium-based fluorescent probes for enhancing two-photon microscopy. Biosensors and Bioelectronics, 239, 115604. [Link]

  • ResearchGate. (n.d.). A general design of pyridinium-based fluorescent probes for enhancing two-photon microscopy | Request PDF. [Link]

  • ResearchGate. (n.d.). Synthesis of PGA‐responsive “covalent‐assembly” fluorescent probes... [Link]

  • MDPI. (2022). Novel CF₃-Substituted Pyridine- and Pyrimidine-Based Fluorescent Probes for Lipid Droplet Bioimaging. Molecules, 27(15), 4987. [Link]

  • Putralis, R., Plotniece, A., & Pajuste, K. (2021). GENERAL METHODS FOR THE SYNTHESIS OF STYRYLPYRIDINIUM SALTS. Chemistry of Heterocyclic Compounds, 57(4), 396-399. [Link]

  • Putralis, R., et al. (2023). Styrylpyridinium Derivatives for Fluorescent Cell Imaging. Molecules, 28(17), 6430. [Link]

  • Sekar, N., & Kulkarni, S. (2010). Synthesis of diphenylamine-based novel fluorescent styryl colorants by Knoevenagel condensation using a conventional method, biocatalyst, and deep eutectic solvent. Organic Letters, 12(7), 1456-1459. [Link]

  • Kaczor, A. A., & Sicińska, W. (2020). Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. International Journal of Molecular Sciences, 21(18), 6813. [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. [Link]

  • ResearchGate. (n.d.). A pyrene-based two-photon excitable fluorescent probe to visualize nuclei in live cells | Request PDF. [Link]

  • Galić, N., et al. (2022). Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis. Molecules, 27(19), 6543. [Link]

  • Inshyn, D. I., et al. (2016). Design of 4-(4-dialkylaminostyryl) -pyridinium dyes for fluorescent detection of amyloid fibrils. Biopolymers and Cell, 32(5), 346-354. [Link]

  • Bentham Open. (2010). Application of Probes in Live Cell Imaging. Current Nanoscience, 6(2), 124-135. [Link]

  • Zhang, L., et al. (2009). Synthesis of a novel fluorescent probe and investigation on its interaction with nucleic acid and analytical application. Talanta, 77(3), 1109-1114. [Link]

  • Holliday, P. M., et al. (2022). A fluorescent photoaffinity probe for formyl peptide receptor 1 labelling in living cells. Chemical Communications, 58(82), 11539-11542. [Link]

  • Dana Bioscience. (n.d.). This compound 25g. [Link]

  • Pharmaffiliates. (n.d.). CAS No : 13441-53-7 | Product Name : this compound. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Formyl-1-methylpyridin-1-ium iodide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 4-Formyl-1-methylpyridin-1-ium iodide. This document is designed for researchers, chemists, and drug development professionals who are utilizing this important synthetic intermediate. As a versatile precursor in radical chemistry and peptide synthesis, optimizing its preparation is crucial for downstream success[1]. This guide provides in-depth troubleshooting, frequently asked questions, and optimization protocols based on established chemical principles and field-proven insights.

Reaction Overview: The Menschutkin Reaction

The synthesis of this compound is a classic example of a Menschutkin reaction. This S_N2-type reaction involves the quaternization of a tertiary amine (4-formylpyridine) with an alkyl halide (methyl iodide)[2]. The core of the reaction is the nucleophilic attack by the lone pair of electrons on the pyridine nitrogen onto the electrophilic methyl group of methyl iodide[1][3].

ReactionMechanism cluster_products Product R1 4-Formylpyridine P1 This compound R1->P1 Nucleophilic Attack R2 Methyl Iodide (CH3I) R2->P1 Methyl Source TroubleshootingWorkflow Start Experiment Outcome LowYield Problem: Low Yield Start->LowYield ImpureProduct Problem: Impure Product Start->ImpureProduct NoReaction Problem: No Reaction Start->NoReaction Check_Completion Check Reaction Completion (TLC, NMR) LowYield->Check_Completion Check_Purification Evaluate Purification Method ImpureProduct->Check_Purification Check_Reagents Verify Reagent Quality NoReaction->Check_Reagents Check_Workup Review Workup Procedure Check_Completion->Check_Workup Complete Sol_TimeTemp Solution: Increase Reaction Time/Temp Check_Completion->Sol_TimeTemp Incomplete Sol_Workup Solution: Minimize Transfers, Use Anti-Solvent Check_Workup->Sol_Workup Sol_Reagents Solution: Use Fresh/Dry Reagents & Anhydrous Solvent Check_Reagents->Sol_Reagents Sol_Recrystallize Solution: Recrystallize from Ethanol/Methanol Check_Purification->Sol_Recrystallize Minor Impurities Sol_Chroma Solution: Perform Column Chromatography Check_Purification->Sol_Chroma Major/Oily Impurities

Sources

Technical Support Center: Purification of 4-Formyl-1-methylpyridin-1-ium iodide by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An official website of the United States government

Here's how you know

Welcome to the technical support guide for the purification of 4-Formyl-1-methylpyridin-1-ium iodide. This document provides researchers, scientists, and drug development professionals with in-depth, field-proven insights into the recrystallization of this versatile synthetic intermediate. Our goal is to move beyond simple procedural lists and offer a resource that explains the causality behind experimental choices, ensuring both success and a deeper understanding of the purification process.

Section 1: Foundational Knowledge - Frequently Asked Questions

This section addresses the fundamental questions researchers may have before beginning the purification process.

Q1: What is this compound and why is its purity critical?

This compound is a quaternary pyridinium salt with the chemical formula C₇H₈INO.[1][2] It features a positively charged pyridinium ring with a reactive aldehyde (formyl) group, making it a valuable intermediate in organic synthesis.[2] Its applications include transamination reactions and serving as a precursor for biologically active compounds.[1]

Expert Insight: The purity of this reagent is paramount. The aldehyde group is highly susceptible to nucleophilic attack and condensation reactions.[1][2] Impurities, such as unreacted starting materials from its synthesis (e.g., 4-formylpyridine and methyl iodide), can lead to significant side reactions, reducing the yield and purity of your target molecule.[1] Achieving high purity (typically 95-98% or higher) through recrystallization is a critical step for reproducible downstream applications.[1]

Q2: What are the likely impurities in a crude sample of this compound?

The most common synthesis route is the direct quaternization of 4-formylpyridine with methyl iodide.[1] Consequently, the primary impurities you are likely to encounter are:

  • Unreacted 4-formylpyridine: A less polar, non-ionic impurity.

  • Excess methyl iodide: Volatile, but can be present.

  • Side-products: Minor products resulting from reactions involving the aldehyde functionality under the synthesis conditions.

  • Degradation products: The compound is light-sensitive and should be stored in a dark place at 2-8°C to minimize degradation.[3]

Q3: Which solvents are scientifically recommended for the recrystallization of this compound and why?

The ionic nature of this pyridinium salt dictates the choice of solvent. The ideal recrystallization solvent should dissolve the compound completely when hot but poorly when cold.

Based on established protocols and the compound's structure, polar protic solvents are the most effective .[1]

  • Ethanol or Methanol: These are the most commonly employed and recommended solvents.[1] Their hydroxyl groups can effectively solvate the charged pyridinium cation and the iodide anion at elevated temperatures. Upon cooling, their solvating power diminishes significantly, allowing the ionic lattice to reform and crystallize out of the solution, leaving more soluble impurities behind.

Why not other solvents?

  • Non-polar solvents (e.g., Hexane, Toluene): The ionic compound will have negligible solubility.

  • Polar aprotic solvents (e.g., Acetone, Acetonitrile): While they may show some solubility, they are generally less effective than alcohols for this class of salt. Acetonitrile is often used as a reaction solvent for the synthesis itself.[1]

Section 2: Experimental Protocol & Workflow

This section provides a detailed, step-by-step methodology for the recrystallization process.

Visualized Experimental Workflow

The following diagram outlines the logical steps of the recrystallization procedure.

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Place crude solid in Erlenmeyer flask B Add minimum amount of hot ethanol/methanol A->B C Heat to boiling to dissolve completely B->C D Are insoluble impurities present? C->D E Filter hot solution through pre-heated funnel D->E Yes F Allow filtrate to cool slowly to RT D->F No E->F G Cool further in an ice bath F->G H Collect crystals via suction filtration G->H I Wash with small amount of cold solvent H->I J Dry crystals under vacuum I->J

Caption: Workflow for the recrystallization of this compound.

Detailed Step-by-Step Methodology
  • Solvent Selection & Preparation: Choose ethanol or methanol as your primary solvent.[1] Prepare a hot plate and an Erlenmeyer flask containing the crude this compound.

  • Dissolution: Add a small portion of the chosen solvent to the flask. Heat the mixture to a gentle boil while stirring. Continue adding the solvent in small increments until the solid just dissolves completely. Causality: Using the minimum amount of hot solvent is crucial for creating a supersaturated solution upon cooling, which is necessary for maximizing crystal yield.[4]

  • Hot Filtration (If Necessary): If you observe any insoluble impurities (e.g., dust, particulates), you must perform a hot filtration. Pre-heat a stemless or short-stemmed funnel and filter paper to prevent premature crystallization.[5] Filter the hot solution into a clean, pre-warmed Erlenmeyer flask.

  • Slow Cooling (Crystal Formation): Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of large, well-defined crystals. Rapid cooling tends to trap impurities within a less-ordered crystal lattice.[6]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to further decrease the solubility of the compound and maximize the yield of crystals.

  • Isolation: Collect the purified crystals using suction filtration (e.g., with a Büchner funnel).

  • Washing: Wash the crystals on the filter with a very small amount of ice-cold solvent. Causality: The cold solvent will wash away any residual soluble impurities clinging to the crystal surfaces without dissolving a significant amount of the desired product.

  • Drying: Dry the crystals thoroughly, preferably under vacuum, to remove all traces of the solvent. Store the final product in a dark, sealed container at 2-8°C.

Section 3: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section provides solutions to common issues.

Q4: My compound "oiled out" as a liquid instead of forming crystals. What should I do?

Problem: Oiling out occurs when the solute separates from the solution at a temperature above its melting point, often due to high impurity levels or if the solution is too concentrated.[5][7]

Solutions:

  • Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil. Add a small amount (10-15% more) of hot solvent to the solution.[6] This slightly lowers the saturation point, which can prevent oiling.

  • Promote Slower Cooling: Allow the flask to cool much more slowly. You can insulate the flask with glass wool or place the entire apparatus on a hot plate that is turned off, allowing it to cool gradually with the plate.[7]

  • Scratch or Seed: Once the solution is slightly below the boiling point, try scratching the inner surface of the flask with a glass rod at the air-liquid interface. The microscopic scratches provide nucleation sites for crystal growth.[7] If available, adding a tiny "seed crystal" of the pure compound can also initiate crystallization.

Q5: The solution is cold, but no crystals have formed. How can I induce crystallization?

Problem: The solution is supersaturated but lacks a nucleation point to begin crystal formation. This is a common issue.[7]

Solutions:

  • Scratching/Seeding: As mentioned above, scratching the flask or adding a seed crystal are the most effective methods.[5][7]

  • Reduce Solvent Volume: This is the most common cause of crystallization failure.[7] If scratching fails, it's likely too much solvent was added. Gently heat the solution to boil off a portion of the solvent, then attempt to cool it again.[6]

  • Extreme Cooling: If the above methods fail, try cooling the solution in a salt-ice bath (approx. -10 °C).[5] This drastic temperature drop can sometimes force crystallization, though the resulting crystals may be smaller and less pure.

Q6: My final yield is very low. What likely went wrong?

Problem: A significant portion of the product remained dissolved in the filtrate (mother liquor).

Solutions:

  • Check for Excess Solvent: This is the primary culprit.[6] Too much solvent was likely added during the initial dissolution step. For future runs, be more patient and add solvent more sparingly.

  • Recover from Mother Liquor: You can often recover a second crop of crystals by boiling off some of the solvent from the mother liquor and re-cooling. Be aware that this second crop will likely be less pure than the first.

  • Ensure Complete Cooling: Make sure you allowed sufficient time for cooling, both at room temperature and in the ice bath, to maximize precipitation.

Section 4: Data Summary

Table 1: Solvent Selection Rationale for this compound
Solvent ClassExample(s)Suitability for RecrystallizationScientific Rationale
Polar Protic Ethanol, MethanolExcellent High solubility when hot, low solubility when cold. Effectively solvates the ionic pyridinium and iodide ions.[1]
Polar Aprotic Acetone, AcetonitrilePoor to Fair May dissolve the compound to some extent, but the solubility difference between hot and cold is often not ideal for good recovery.
Non-Polar Hexane, TolueneUnsuitable The ionic salt is insoluble in non-polar solvents, making them useful as anti-solvents but not for primary recrystallization.
Aqueous WaterPotential, but with caution Many pyridinium salts are soluble in water.[8] However, the high boiling point can be problematic, and solubility might be too high even when cold, leading to poor yields. Best evaluated on a small scale first.

References

  • University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of Massachusetts Lowell. (n.d.). Recrystallization, filtration and melting point. Retrieved from [Link]

  • Kovtun, Y. P., et al. (2020). Crystal structure of 4-benzylcarbamoyl-1-methylpyridin-1-ium iodide: an efficient multimodal antiviral drug. ResearchGate. Retrieved from [Link]

  • Sciencemadness.org. (2009, July 11). recrystallisation of pyridinium tribromide. Retrieved from [Link]

Sources

improving the yield of 4-Formyl-1-methylpyridin-1-ium iodide in laboratory scale synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the laboratory-scale synthesis of 4-Formyl-1-methylpyridin-1-ium iodide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this versatile synthetic intermediate. This guide moves beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering you to troubleshoot and refine your synthetic protocols effectively.

Core Synthesis Protocol: The Quaternization of 4-Pyridinecarboxaldehyde

The most direct and common method for synthesizing this compound is the direct quaternization of 4-pyridinecarboxaldehyde with methyl iodide.[1] This is a classic SN2 reaction where the nucleophilic nitrogen of the pyridine ring attacks the electrophilic methyl group of methyl iodide.[1]

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Reagents 1. Reagent Preparation - Dry 4-Pyridinecarboxaldehyde - Fresh Methyl Iodide - Anhydrous Solvent ReactionSetup 2. Reaction Setup - Dissolve aldehyde in solvent - Add Methyl Iodide - Heat under inert atmosphere Reagents->ReactionSetup Cooling 3. Product Precipitation - Cool reaction mixture - Collect solid by filtration ReactionSetup->Cooling Washing 4. Washing - Wash precipitate with cold, non-polar solvent (e.g., ether) Cooling->Washing Purify 5. Purification - Recrystallization (e.g., from Ethanol) Washing->Purify Analyze 6. Characterization - NMR, MP, etc. Purify->Analyze Store 7. Storage - 2-8°C, dark, inert atmosphere Analyze->Store

Caption: Overall workflow for the synthesis of this compound.

Detailed Protocol
  • Reagent Preparation:

    • Ensure 4-pyridinecarboxaldehyde is pure and free of moisture. If necessary, purify by distillation.

    • Use a fresh bottle of methyl iodide. Methyl iodide is light-sensitive and can decompose, releasing iodine which can color the reagent and introduce impurities.[2]

    • Use an anhydrous grade of solvent (e.g., acetonitrile or dimethyl sulfoxide).[1]

  • Reaction:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-pyridinecarboxaldehyde (1.0 eq) in the chosen solvent.

    • Add methyl iodide (1.1-1.5 eq) dropwise to the stirred solution. Caution: Methyl iodide is toxic and a suspected carcinogen; always handle it in a certified fume hood.[3][4]

    • Heat the reaction mixture. Optimal temperatures are typically between 50-80°C.[1] Reaction times can range from 2 to 24 hours.[1] Monitor the reaction progress by TLC.

  • Work-up and Isolation:

    • Upon completion, cool the reaction mixture to room temperature, then in an ice bath to maximize precipitation of the product.

    • Collect the resulting solid by vacuum filtration.

    • Wash the solid with a cold, non-polar solvent like diethyl ether or hexane to remove unreacted starting materials and non-polar impurities.

  • Purification:

    • The most common purification method is recrystallization from a polar protic solvent such as ethanol or methanol.[1] This method can yield purities in the 95-98% range.[1]

    • For higher purity (>98%), column chromatography on silica gel can be employed, using a polar mobile phase like a chloroform-methanol mixture.[1]

Troubleshooting Guide

This section addresses common issues that can lead to suboptimal yields or purity.

Troubleshooting Decision Tree

Caption: Decision tree for troubleshooting common synthesis problems.

Q&A: Specific Issues

Q1: My reaction yield is consistently low (<60%). What are the most likely causes?

A1: Consistently low yields often point to issues with reagents or reaction conditions.

  • Causality 1: Presence of Water. 4-pyridinecarboxaldehyde is hygroscopic, and water can interfere with the reaction. Methyl iodide can also hydrolyze in the presence of water.

    • Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and consider storing 4-pyridinecarboxaldehyde over a desiccant.

  • Causality 2: Suboptimal Reaction Conditions. The SN2 reaction rate is highly dependent on solvent and temperature. While the reaction can proceed at room temperature, gentle heating significantly increases the rate and yield.[1]

    • Solution: Increase the reaction temperature to the recommended 50-80°C range.[1] Polar aprotic solvents like acetonitrile or DMSO are generally preferred as they effectively solvate the pyridinium salt without competing as a nucleophile.[1]

  • Causality 3: Incomplete Reaction. The reaction may not have reached completion.

    • Solution: Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC). If starting material is still present after the initial reaction time, extend the heating period.

Q2: My final product is a dark brown or black tar instead of a yellow crystalline solid. Why?

A2: Product discoloration and tar formation are typically signs of impurity generation from side reactions or decomposition.

  • Causality 1: Impurities in Starting Aldehyde. 4-pyridinecarboxaldehyde can oxidize over time, especially if exposed to air, forming 4-pyridylcarboxylic acid and other colored impurities.[5]

    • Solution: Use freshly distilled or recently purchased 4-pyridinecarboxaldehyde. Check the purity of your starting material by NMR or GC-MS.

  • Causality 2: Decomposition of Methyl Iodide. Methyl iodide is sensitive to light and can decompose to form iodine (I₂), which imparts a dark color.[2]

    • Solution: Use a fresh bottle of methyl iodide, preferably from a sealed ampoule. Store it in a dark, cool place.[3][4]

  • Causality 3: Overheating. While heating is necessary, excessive temperatures can lead to polymerization or decomposition of the aldehyde and/or the product.

    • Solution: Maintain the reaction temperature strictly within the 50-80°C range and monitor for any significant color change.[1]

Q3: I see multiple spots on my TLC analysis of the crude product. What are they?

A3: Besides your desired product, common spots on a TLC plate include:

  • Unreacted 4-pyridinecarboxaldehyde: This will be a less polar spot compared to the product. Its presence indicates an incomplete reaction.

    • Solution: Increase the reaction time, temperature, or the stoichiometry of methyl iodide.

  • Unreacted Methyl Iodide: This is very non-polar and may run with the solvent front.

  • Oxidation Products: If the reaction was not performed under an inert atmosphere, oxidation of the aldehyde to carboxylic acid can occur.

    • Solution: Ensure the reaction is run under a nitrogen or argon atmosphere.

  • Polymerization Products: These often appear as a streak or remain at the baseline of the TLC plate.

    • Solution: Avoid excessive temperatures and ensure high-purity starting materials.

Frequently Asked Questions (FAQs)

Q1: What are the optimal reaction conditions for maximizing yield?

A1: Based on literature, optimal yields (>80-95%) are consistently achieved under the following conditions[1]:

Parameter Recommended Condition Rationale
Solvent Acetonitrile or DMSO Polar aprotic solvents that facilitate the SN2 reaction.[1]
Temperature 50 - 80°C Provides sufficient energy to overcome the activation barrier without causing decomposition.[1]
Reactant Ratio 1.1 to 1.5 equivalents of Methyl Iodide A slight excess of the methylating agent helps drive the reaction to completion.

| Atmosphere | Inert (Nitrogen or Argon) | Prevents potential oxidation of the sensitive aldehyde group. |

Q2: How should I properly handle and store methyl iodide?

A2: Methyl iodide is a hazardous chemical and requires strict safety protocols.[4]

  • Handling: Always handle methyl iodide inside a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including double-layered nitrile gloves, safety goggles, and a lab coat.[4][6]

  • Storage: Store methyl iodide in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area away from heat and incompatible substances.[3][4][6]

  • Disposal: Dispose of methyl iodide waste and contaminated materials as hazardous waste according to your institution's guidelines. Never pour it down the drain.[3]

Q3: How do I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used:

  • ¹H NMR Spectroscopy: This is the most definitive method. Look for the characteristic aldehyde proton singlet around 10.0 ppm and the downfield-shifted pyridine ring protons between 8.5-9.0 ppm.[1] The methyl group will appear as a singlet further upfield.

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • TLC: A single spot on a TLC plate (using an appropriate solvent system) is a good indicator of purity.

Q4: How should the final this compound product be stored?

A4: The product is a salt and is generally stable. However, to ensure long-term integrity, it should be stored in a tightly sealed container in a dark, dry environment, preferably at 2-8°C.[1][7][8]

References

  • Title: Buy this compound | 13441-53-7 - Smolecule Source: Smolecule URL
  • Title: Chamberland SOP Working with Methyl Iodide Source: University of Vermont URL: [Link]

  • Title: 160.04, Methyl Iodide, Iodomethane - Deepwater Chemicals, Inc. Source: Deepwater Chemicals, Inc. URL: [Link]

Sources

Technical Support Center: Industrial Scale Production of 4-Formyl-1-methylpyridin-1-ium iodide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis and purification of 4-Formyl-1-methylpyridin-1-ium iodide. This guide is designed for researchers, process chemists, and drug development professionals to troubleshoot common challenges encountered during lab-scale and industrial-scale production.

Section 1: Synthesis & Reaction Optimization

This section addresses common hurdles during the quaternization reaction of 4-formylpyridine with methyl iodide. The core of this synthesis is the SN2 reaction known as the Menshutkin reaction, where the lone pair of electrons on the pyridine nitrogen attacks the electrophilic methyl group of methyl iodide.

FAQ: My quaternization reaction is slow or incomplete. How can I improve the conversion rate?

Answer:

Slow or incomplete reactions are a frequent challenge, often stemming from the reduced nucleophilicity of the starting material or suboptimal reaction conditions. The electron-withdrawing nature of the 4-formyl group deactivates the pyridine ring, making its nitrogen less nucleophilic than that of unsubstituted pyridine.

Potential Causes & Solutions:

  • Insufficient Activation: The reaction requires sufficient thermal energy to overcome the activation barrier.

    • Troubleshooting: If reacting at room temperature, consider gently heating the reaction mixture. For many pyridinium salt syntheses, refluxing for several hours is common.[1] Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes by enabling rapid, direct heating.[2]

  • Solvent Polarity: The Menshutkin reaction rate is highly dependent on the solvent. The transition state is more polar than the reactants, so polar aprotic solvents are generally preferred as they can stabilize this transition state without solvating the nucleophile excessively.

    • Troubleshooting: If you are using a non-polar solvent, switch to a polar aprotic solvent like Acetonitrile (MeCN), Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO).[3] Avoid protic solvents like water or ethanol during the reaction, as they can solvate the pyridine nitrogen, hindering its ability to attack the methyl iodide.

  • Reagent Purity: Impurities in the 4-formylpyridine, such as water or acidic contaminants, can interfere with the reaction.

    • Troubleshooting: Ensure your 4-formylpyridine is dry and of high purity. Consider passing it through a short plug of neutral alumina if moisture is suspected.

Troubleshooting Workflow: Incomplete Conversion

This workflow provides a logical sequence for diagnosing and solving low conversion issues.

G start Low Conversion Observed (via TLC/HPLC/NMR) check_temp Is Reaction Temperature Sufficiently High? start->check_temp increase_temp Action: Increase Temperature or Switch to Microwave check_temp->increase_temp No check_solvent Is Solvent a Polar Aprotic Type (e.g., MeCN, DMF)? check_temp->check_solvent Yes monitor Monitor Reaction Progress increase_temp->monitor change_solvent Action: Switch to a More Polar Aprotic Solvent check_solvent->change_solvent No check_reagents Are Reagents Dry and High Purity? check_solvent->check_reagents Yes change_solvent->monitor purify_reagents Action: Dry Solvent and Purify 4-Formylpyridine check_reagents->purify_reagents No check_reagents->monitor Yes purify_reagents->monitor G I_minus 2I⁻ (Colorless Iodide Ion) I_2 I₂ (Colored Iodine) I_minus->I_2 -2e⁻ (Oxidation) catalysts Accelerants: - Oxygen (Air) - Light (hv) - Acid (H⁺) catalysts->I_2

Sources

managing the thermal stability of 4-Formyl-1-methylpyridin-1-ium iodide during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 4-Formyl-1-methylpyridin-1-ium iodide (FMP-I). This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of working with this versatile pyridinium salt. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the thermal stability and successful application of FMP-I in your reactions.

I. Understanding the Thermal Stability of this compound

This compound is a valuable reagent in organic synthesis, known for its role in various chemical transformations. However, like many pyridinium salts, its thermal stability is a critical parameter that must be carefully managed to ensure reaction success and product purity. The primary mode of thermal decomposition for N-alkylpyridinium halides is typically dealkylation. In the case of FMP-I, this involves the loss of the methyl group as methyl iodide, leading to the formation of 4-formylpyridine. This decomposition is often accelerated by elevated temperatures and can be influenced by the solvent and other reaction components.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments with this compound.

Issue 1: Low or No Product Yield

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of unreacted starting material.

  • The desired product is formed in yields significantly lower than expected.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Action
Thermal Decomposition of FMP-I The reaction temperature may be too high, causing the FMP-I to decompose into 4-formylpyridine and methyl iodide. 4-formylpyridine is often less reactive in the desired transformation.Carefully monitor and control the reaction temperature. Consider running the reaction at a lower temperature for a longer duration. Use a calibrated thermometer and a reliable heating mantle or oil bath.
Incomplete Dissolution FMP-I, being a salt, may have limited solubility in certain organic solvents. If not fully dissolved, its availability for the reaction is reduced.Choose a solvent in which FMP-I is readily soluble. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often good choices. Gentle warming can aid dissolution, but be mindful of the thermal stability limits.
Moisture in the Reaction Pyridinium salts can be hygroscopic. The presence of water can interfere with many reactions, leading to side products or deactivation of reagents.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incorrect Stoichiometry An error in the calculation of reagent quantities can lead to an excess or deficit of FMP-I, impacting the yield.Double-check all calculations and ensure accurate weighing of the reagents.
Issue 2: Presence of Unexpected Impurities

Symptoms:

  • NMR or LC-MS analysis reveals the presence of 4-formylpyridine in the crude reaction mixture.

  • The reaction mixture develops a yellow or brown discoloration.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Action
Thermal Decomposition As previously mentioned, the primary thermal decomposition product of FMP-I is 4-formylpyridine. Its presence is a strong indicator that the reaction temperature was too high.Reduce the reaction temperature. If the reaction requires elevated temperatures, consider adding FMP-I in portions over time to minimize its exposure to heat.
Side Reactions of the Formyl Group The aldehyde functionality is susceptible to a variety of side reactions, such as oxidation to a carboxylic acid or Cannizzaro-type reactions under basic conditions, which can lead to discoloration and impurities.Ensure the reaction is carried out under an inert atmosphere to prevent oxidation. If using a base, consider a non-nucleophilic base and add it slowly at a controlled temperature.
Degradation of FMP-I During Storage Improper storage can lead to the degradation of the reagent before it is even used.Store this compound in a cool (2-8 °C), dark place under an inert atmosphere to maintain its stability.[1]
Troubleshooting Workflow: A Logic-Based Approach

When encountering issues with your reaction, a systematic approach to troubleshooting is essential. The following diagram outlines a decision-making workflow to identify and resolve common problems.

TroubleshootingWorkflow start Reaction Issue Identified (e.g., Low Yield, Impurities) check_temp Was the reaction temperature strictly controlled and monitored? start->check_temp temp_high YES check_temp->temp_high No temp_low NO check_temp->temp_low Yes reduce_temp Action: Reduce reaction temperature. Consider stepwise addition of FMP-I. temp_high->reduce_temp check_impurity Is 4-formylpyridine detected as an impurity? temp_low->check_impurity reduce_temp->check_impurity impurity_yes YES impurity_yes->reduce_temp Primary Suspect: Thermal Decomposition impurity_no NO check_solvent Was FMP-I fully dissolved in the solvent? impurity_no->check_solvent solvent_yes YES check_solvent->solvent_yes Yes solvent_no NO check_solvent->solvent_no No check_atmosphere Was the reaction performed under an inert atmosphere? solvent_yes->check_atmosphere change_solvent Action: Select a more suitable polar aprotic solvent (e.g., DMF, DMSO). Ensure complete dissolution. solvent_no->change_solvent change_solvent->check_atmosphere atmosphere_yes YES check_atmosphere->atmosphere_yes Yes atmosphere_no NO check_atmosphere->atmosphere_no No final_review Review reaction stoichiometry and purity of other reagents. atmosphere_yes->final_review use_inert Action: Repeat reaction under N2 or Ar. Use anhydrous solvents. atmosphere_no->use_inert use_inert->final_review DecompositionMechanism cluster_reactants Reactants cluster_products Decomposition Products FMP This compound TransitionState [Transition State] FMP->TransitionState Heat (Δ) Iodide I⁻ Products 4-Formylpyridine + Methyl Iodide TransitionState->Products

Caption: Thermal Decomposition Mechanism of FMP-I.

Understanding this mechanism is key to troubleshooting. By keeping the temperature low, you reduce the kinetic energy available for the iodide ion to overcome the activation energy of the SN2 reaction, thus preserving the integrity of the FMP-I.

VI. References

  • PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

Technical Support Center: Stabilizing 4-Formyl-1-methylpyridin-1-ium iodide in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Formyl-1-methylpyridin-1-ium iodide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for handling this versatile but sensitive reagent in solution. Our goal is to equip you with the knowledge to prevent degradation, ensure experimental reproducibility, and maintain the integrity of your results.

Introduction: The Challenge of Stability

This compound is a valuable building block in organic synthesis, prized for its reactive aldehyde group and pyridinium core. However, this reactivity also makes it susceptible to degradation in solution. Understanding the primary degradation pathways is the first step toward effective prevention. The two main culprits are:

  • Base-Catalyzed Disproportionation (Cannizzaro Reaction): As a non-enolizable aldehyde (lacking α-hydrogens), this compound can undergo a Cannizzaro reaction in the presence of a base. In this process, two molecules of the aldehyde react to produce one molecule of the corresponding primary alcohol (4-(Hydroxymethyl)-1-methylpyridin-1-ium iodide) and one molecule of the carboxylic acid (1-Methylpyridinium-4-carboxylic acid iodide).[1]

  • Oxidation: The aldehyde group is susceptible to oxidation, which can be promoted by dissolved oxygen, trace metal impurities, or exposure to light. This pathway typically leads to the formation of the corresponding carboxylic acid.

This guide will provide a structured approach to mitigating these degradation pathways through a series of frequently asked questions and troubleshooting scenarios.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments, providing explanations and actionable solutions.

Question 1: My solution of this compound is turning yellow/brown. What is happening and how can I prevent it?

A color change in your solution is a common indicator of degradation. This can be due to several factors, often acting in concert.

Immediate Cause: The formation of colored degradation products or impurities. While the primary degradation products (the corresponding alcohol and carboxylic acid) are colorless, subsequent reactions or the presence of trace impurities can lead to discoloration.

Root Causes & Solutions:

Potential Cause Explanation Recommended Action
High pH (Basic Conditions) The presence of bases, even weak ones from sources like glass surfaces or certain grades of solvents, can catalyze the Cannizzaro reaction.[1]Maintain a slightly acidic to neutral pH (ideally pH 4-6). Use buffered solutions if appropriate for your reaction. When possible, use high-purity, pH-neutral solvents.
Presence of Oxygen Dissolved oxygen in the solvent can lead to the oxidation of the aldehyde group to a carboxylic acid. This process can be accelerated by light and trace metals.Degas your solvents before use by sparging with an inert gas (e.g., argon or nitrogen) or by the freeze-pump-thaw method. Prepare and store solutions under an inert atmosphere.
Light Exposure Photo-oxidation can occur, where light provides the energy to initiate the oxidation of the aldehyde.Protect your solutions from light by using amber vials or by wrapping your glassware in aluminum foil. Store solutions in the dark.
Solvent Impurities Solvents may contain impurities such as peroxides (in ethers) or basic amines that can initiate degradation.Use high-purity, anhydrous solvents from a reputable supplier. Test for peroxides in susceptible solvents before use.
Question 2: I am seeing unexpected peaks in my HPLC/LC-MS analysis. How can I identify the source of these impurities?

The appearance of new peaks is a clear sign of degradation. The two primary degradation products you are likely to observe are the alcohol and the carboxylic acid formed via the Cannizzaro reaction.

Diagnostic Workflow:

start Unexpected Peaks in HPLC check_ph Check pH of Solution start->check_ph high_ph pH > 7? check_ph->high_ph cannizzaro High Probability of Cannizzaro Reaction high_ph->cannizzaro Yes check_storage Check Storage Conditions high_ph->check_storage No products Products: 4-(Hydroxymethyl)-1-methylpyridinium iodide & 1-Methylpyridinium-4-carboxylic acid iodide cannizzaro->products light_air Exposed to Light/Air? check_storage->light_air oxidation High Probability of Oxidation light_air->oxidation Yes product_ox Product: 1-Methylpyridinium-4-carboxylic acid iodide oxidation->product_ox

Workflow for diagnosing unexpected HPLC peaks.

Confirmation Strategy:

To confirm the identity of the degradation products, you can synthesize authentic standards of the expected alcohol and carboxylic acid.

  • Synthesis of 4-(Hydroxymethyl)-1-methylpyridin-1-ium iodide: This can be achieved by the reduction of this compound using a mild reducing agent like sodium borohydride in an appropriate solvent.

  • Synthesis of 1-Methylpyridinium-4-carboxylic acid iodide: This can be synthesized by the oxidation of this compound using a suitable oxidizing agent, or through the methylation of isonicotinic acid.

By comparing the retention times of your unknown peaks with these standards, you can confirm the degradation pathway.

Question 3: What is the optimal solvent for dissolving and storing this compound?

The choice of solvent is critical for maintaining the stability of the compound.

Solvent Type Recommendation Rationale
Aprotic Solvents Highly Recommended. Examples: Acetonitrile (MeCN), Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).These solvents do not have acidic protons that can participate in degradation reactions. They are generally less likely to contain water, which can facilitate hydrolysis. For reactions, anhydrous grades should be used.
Protic Solvents Use with Caution. Examples: Methanol (MeOH), Ethanol (EtOH), Water.Protic solvents can facilitate proton transfer and may accelerate degradation, especially if the pH is not controlled. If water is necessary, it should be buffered to a slightly acidic pH (4-6).

General Recommendation: For short-term storage and for most reactions, high-purity, anhydrous acetonitrile is a good first choice. For long-term storage, it is best to store the compound as a solid in a cool, dark, and dry place under an inert atmosphere.

Frequently Asked Questions (FAQs)

  • What is the ideal pH range for aqueous solutions of this compound? Based on the stability of analogous pyridinium compounds, a pH range of 4 to 6 is recommended to minimize base-catalyzed degradation. A technical report on a related oxime derivative noted stability in acidic and neutral solutions, with decomposition occurring in alkaline conditions.

  • How can I monitor the degradation of my solution over time? You can use the following analytical techniques:

    • UV-Vis Spectroscopy: Monitor the absorbance spectrum over time. Degradation may lead to changes in the maximal absorbance wavelength and intensity. A stable solution should exhibit a consistent spectrum.

    • High-Performance Liquid Chromatography (HPLC): This is the most effective method for quantitatively monitoring the disappearance of the parent compound and the appearance of degradation products. A stability-indicating HPLC method should be able to resolve the parent compound from its potential degradants.

    • ¹H NMR Spectroscopy: In a deuterated solvent, you can monitor the disappearance of the aldehyde proton signal (around 9-10 ppm) and the appearance of new signals corresponding to the degradation products.

  • Are there any incompatible reagents I should be aware of? Avoid strong bases (e.g., hydroxides, alkoxides) as they will induce the Cannizzaro reaction. Also, be cautious with strong oxidizing agents unless the intention is to convert the aldehyde to a carboxylic acid. Avoid solutions containing dissolved metals, as they can catalyze oxidation.

Experimental Protocols: A Self-Validating System

To ensure the integrity of your experiments, we recommend the following protocols for preparing and validating your solutions.

Protocol 1: Preparation of a Stock Solution
  • Solvent Preparation: Choose a high-purity, anhydrous aprotic solvent (e.g., acetonitrile). Degas the solvent by sparging with argon or nitrogen for 15-20 minutes.

  • Weighing: Weigh the desired amount of this compound in a clean, dry vial under an inert atmosphere if possible.

  • Dissolution: Add the degassed solvent to the vial to the desired concentration.

  • Storage: Store the solution in a tightly sealed amber vial, with the headspace flushed with an inert gas. Store at 2-8°C in the dark.

Protocol 2: Stability Assessment using HPLC

This protocol provides a framework for developing a stability-indicating HPLC method.

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient elution with a mobile phase consisting of a buffered aqueous solution (e.g., 20 mM phosphate buffer at pH 4.5) and an organic modifier (e.g., acetonitrile) is recommended.

  • Detection: UV detection at the λmax of this compound.

  • Forced Degradation Study: To validate the method, intentionally degrade the compound under various stress conditions (acidic, basic, oxidative, photolytic, thermal). This will demonstrate that the method can separate the parent compound from its degradation products.

    • Acidic: 0.1 M HCl

    • Basic: 0.1 M NaOH (expect rapid degradation)

    • Oxidative: 3% H₂O₂

    • Photolytic: Exposure to UV light

    • Thermal: Heat at 60-80°C

  • Analysis: Inject samples of the stressed solutions and a control solution. A valid stability-indicating method will show baseline separation of the parent peak from all degradation peaks.

start Prepare Stock Solution stress Forced Degradation Studies (Acid, Base, Oxidative, Light, Heat) start->stress hplc HPLC Analysis stress->hplc separate Baseline Separation of Parent and Degradants? hplc->separate valid Method is Stability-Indicating separate->valid Yes optimize Optimize HPLC Method separate->optimize No optimize->hplc

Workflow for developing a stability-indicating HPLC method.

By implementing these guidelines and protocols, you can significantly improve the stability of your this compound solutions, leading to more reliable and reproducible experimental outcomes.

References

  • Wikipedia. Cannizzaro reaction. [Link]

Sources

Technical Support Center: Troubleshooting Low Yields in Reactions with 4-Formyl-1-methylpyridin-1-ium Iodide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Formyl-1-methylpyridin-1-ium iodide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when using this versatile pyridinium salt in organic synthesis. As a highly reactive aldehyde, this compound is a valuable building block, particularly in condensation and olefination reactions. However, its unique electronic properties and inherent reactivity can often lead to unexpected outcomes and low yields. This resource provides in-depth troubleshooting advice in a practical question-and-answer format, grounded in mechanistic principles and field-proven experience.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm seeing a significant amount of unreacted this compound in my Knoevenagel condensation, even after extended reaction times. What's going wrong?

This is a common issue that often points to sub-optimal reaction conditions, particularly concerning the choice of base and solvent.

Core Principles: The Knoevenagel condensation is a base-catalyzed reaction involving the deprotonation of an active methylene compound to form a nucleophilic enolate, which then attacks the carbonyl carbon of the aldehyde.[1] However, the electrophilicity of the aldehyde and the stability of the starting materials and intermediates are highly dependent on the reaction environment.

Troubleshooting Steps:

  • Evaluate Your Base: The choice of base is critical. A base that is too strong can lead to side reactions, while a base that is too weak will result in slow or incomplete conversion.

    • Problem: Strong bases like sodium hydroxide or potassium tert-butoxide can promote a competing Cannizzaro reaction, where two molecules of the aldehyde disproportionate to form the corresponding alcohol and carboxylic acid.[2][3] This is especially true for aldehydes like this compound, which lack α-hydrogens and cannot enolize.

    • Solution: Employ a weaker organic base. Piperidine, pyridine, or ammonium salts are commonly used and are effective at promoting the Knoevenagel condensation without inducing the Cannizzaro reaction.[1] Tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can also be effective.

  • Solvent Polarity Matters: The polarity of the solvent can significantly influence reaction rates.

    • Insight: Polar aprotic solvents like DMF or acetonitrile are often good choices as they can effectively solvate the ionic pyridinium salt and the reaction intermediates.

    • Protocol: If you are using a less polar solvent like toluene, consider switching to a more polar option. In some cases, a protic solvent like ethanol can be effective, but care must be taken as it can participate in side reactions.

  • Water Removal: The Knoevenagel condensation produces water as a byproduct. This water can hydrolyze the product or shift the equilibrium back towards the reactants, thus lowering the yield.

    • Experimental Protocol: If your reaction is conducted in a solvent that forms an azeotrope with water (e.g., toluene), use a Dean-Stark apparatus to continuously remove water. For other solvents, the addition of molecular sieves can be effective.

Troubleshooting Workflow for Incomplete Knoevenagel Condensation

Caption: Troubleshooting workflow for incomplete Knoevenagel condensation.

Q2: My Wittig reaction with this compound is giving a complex mixture of products and a low yield of the desired alkene. What are the likely side reactions?

The Wittig reaction with this substrate can be challenging due to the electrophilic nature of the pyridinium ring and the stability of the corresponding ylide.

Core Principles: The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene and a phosphine oxide.[4] The success of this reaction hinges on the efficient formation of the ylide and its subsequent reaction with the carbonyl compound.

Potential Side Reactions and Troubleshooting:

  • Ylide Instability and Competing Reactions: The phosphorus ylide derived from the corresponding phosphonium salt of a pyridyl derivative can be unstable.

    • Insight: The electron-withdrawing nature of the pyridinium ring can affect the stability and reactivity of the ylide. Stabilized ylides (containing an electron-withdrawing group on the carbanion) are less reactive and may require harsher conditions, which can lead to decomposition of the starting material. Non-stabilized ylides are more reactive but can be prone to side reactions if not handled correctly.

    • Solution: For non-stabilized ylides, ensure anhydrous conditions and an inert atmosphere (e.g., argon or nitrogen) during ylide generation and reaction. Use freshly prepared or titrated strong bases like n-butyllithium or sodium hydride. For stabilized ylides, longer reaction times or elevated temperatures may be necessary, but monitor the reaction closely for decomposition.

  • Nucleophilic Attack on the Pyridinium Ring: Strong nucleophiles, including the phosphorus ylide itself or the strong base used for its generation, can potentially attack the electron-deficient pyridinium ring, leading to undesired byproducts.

    • Causality: The 2- and 6-positions of the pyridinium ring are particularly susceptible to nucleophilic attack.

    • Mitigation: Use of a less nucleophilic strong base, such as potassium bis(trimethylsilyl)amide (KHMDS), can be beneficial. Adding the aldehyde to the pre-formed ylide at low temperatures can also minimize side reactions.

  • Stereoselectivity Issues: The Wittig reaction can produce a mixture of (E)- and (Z)-isomers.

    • Guidance: Non-stabilized ylides typically favor the (Z)-alkene, while stabilized ylides favor the (E)-alkene.[4] If a specific stereoisomer is required, consider using a modified Wittig reaction, such as the Schlosser modification for (E)-alkenes or the Stork-Zhao-Wittig olefination for Z-iodoalkenes which can be further functionalized.[5]

Table 1: Base Selection Guide for Wittig Reactions

BaseStrengthCommon UseConsiderations for this compound
n-ButyllithiumVery StrongNon-stabilized ylidesHighly reactive, potential for ring attack. Use at low temperatures.
Sodium HydrideStrongNon-stabilized ylidesHeterogeneous, can be slower. Requires careful handling.
KHMDSStrongNon-stabilized ylidesBulky and less nucleophilic, good choice to minimize side reactions.
Potassium tert-butoxideStrongStabilized ylidesCan be effective, but still a strong base.
Sodium CarbonateWeakCatalytic WittigMay not be strong enough for ylide formation from typical phosphonium salts.[6]
Q3: I am observing a dark coloration and the formation of a tar-like substance in my reaction mixture. What is causing this decomposition?

The dark coloration and polymerization are often indicative of the instability of this compound, especially under basic conditions and at elevated temperatures.

Core Principles: Pyridinium salts are susceptible to degradation in the presence of strong bases. The formyl group further activates the pyridinium ring towards nucleophilic attack.

Causes and Prevention:

  • Alkaline Instability: In the presence of strong bases, hydroxide ions can add to the electron-deficient pyridinium ring, leading to ring-opening or the formation of pseudobases, which can then undergo further reactions and polymerization. A derivative of this compound has been shown to be unstable in alkaline solutions.[7]

    • Preventative Measure: Maintain a neutral or slightly acidic pH if possible. If a base is required, use the mildest base that is effective for the desired transformation and add it slowly at a controlled temperature.

  • Thermal Decomposition: this compound has limited thermal stability.

    • Recommendation: Avoid prolonged heating at high temperatures. If heating is necessary, conduct the reaction under an inert atmosphere to prevent oxidative decomposition. Monitor the reaction progress closely and stop the reaction as soon as the starting material is consumed. The compound should be stored in a dark environment under an inert atmosphere at 2-8°C.[8][9]

Experimental Protocol for Minimizing Decomposition:

  • Inert Atmosphere: Assemble the reaction glassware and dry it thoroughly. Purge the system with an inert gas (argon or nitrogen).

  • Controlled Temperature: Use an ice bath or a cryocooler to maintain a low temperature, especially during the addition of reagents.

  • Reagent Purity: Ensure that all reagents and solvents are pure and anhydrous, as impurities can catalyze decomposition pathways.

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress and avoid unnecessarily long reaction times.

Q4: My product is difficult to purify. What are the best practices for the purification of ionic products derived from this compound?

The ionic nature of the pyridinium salt and its products requires specific purification strategies.

Purification Techniques:

  • Recrystallization: This is often the most effective method for purifying solid, ionic compounds.

    • Solvent Selection: Polar protic solvents like ethanol or methanol are good choices for recrystallizing pyridinium salts.[8] The crude product is dissolved in a minimum amount of hot solvent, and then the solution is allowed to cool slowly to promote the formation of pure crystals.

    • Procedure:

      • Dissolve the crude product in a minimal amount of boiling ethanol.

      • If there are insoluble impurities, filter the hot solution.

      • Allow the filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

      • Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

      • Dry the crystals under vacuum.

  • Column Chromatography: While challenging for highly polar, ionic compounds, it is possible with the right stationary and mobile phases.

    • Stationary Phase: Reverse-phase silica (C18) is often more suitable than normal-phase silica for polar compounds.

    • Mobile Phase: A mixture of a polar organic solvent (e.g., acetonitrile or methanol) and water, often with a modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape, can be effective.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For small-scale purifications or when high purity is required, reverse-phase prep-HPLC is an excellent option.

Purification Strategy Diagram

Caption: Decision tree for the purification of ionic pyridinium products.

References

  • Smolecule. (n.d.). Buy this compound | 13441-53-7. Smolecule.
  • PubChem. (n.d.). This compound.
  • Guidechem. (n.d.). This compound 13441-53-7 wiki.
  • DTIC. (1965). REACTION OF 4-FORMYL-1-METHYL PYRIDINIUM IODIDE OXIME (4-PAM) WITH ISOPROPYL METHYLPHOSPHONOFLUORIDATE, GB.
  • Pharmaffiliates. (n.d.). CAS No : 13441-53-7 | Product Name : this compound.
  • Organic Chemistry Portal. (n.d.).
  • Vulcanchem. (n.d.). This compound - 13441-53-7.
  • Sigma-Aldrich. (n.d.). This compound | 13441-53-7.
  • Wikipedia. (n.d.).
  • synthetic-applications-of-the-cannizzaro-reaction-PMC. (2024). Synthetic applications of the Cannizzaro reaction. PubMed Central.
  • NJC - RSC Publishing. (n.d.). The Royal Society of Chemistry.
  • ResearchGate. (n.d.).
  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • Semantic Scholar. (n.d.).
  • One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a C
  • ResearchGate. (n.d.). Highly efficient intramolecular Cannizzaro reaction between 1,3-distal formyl groups at the upper rim of a cone-calix[7]arene.

  • PubMed. (2013).
  • Dana Bioscience. (n.d.). This compound 25g.
  • ResearchGate. (n.d.).
  • Organic Syntheses. (n.d.). Synthesis of N-Acyl Pyridinium-N-Aminides and Their Conversion to 4-Aminooxazoles via a Gold-Catalyzed Formal (3+2)-Dipolar Cycloaddition.
  • Organic Syntheses. (n.d.). Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefination, Stereo-retentive Lithium-iodine Exchange and.
  • Organic Syntheses. (2020). Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefination, Stereo-retentive Lithium–iodine Exchange and Z-Boronic.
  • ResearchGate. (n.d.). Synthesis and antimicrobial activity of poly(N-methyl-4-vinylpyridinium triiodide).
  • MDPI. (n.d.). Dual Behavior of Iodine Species in Condensation of Anilines and Vinyl Ethers Affording 2-Methylquinolines.
  • ResearchGate. (n.d.). 1-(3-Iodopropyl)-4-methylquinolin-1-ium Iodide.

Sources

Technical Support Center: Catalyst Selection and Optimization for Reactions with 4-Formyl-1-methylpyridin-1-ium iodide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Welcome to the technical support center for 4-Formyl-1-methylpyridin-1-ium iodide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile pyridinium salt in catalytic reactions. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you optimize your experiments, maximize yields, and achieve reproducible results.

Introduction to this compound

This compound (CAS 13441-53-7) is a quaternary pyridinium salt featuring a highly reactive aldehyde group.[1][2] The electron-withdrawing nature of the positively charged pyridinium ring enhances the electrophilicity of the formyl carbon, making it an excellent substrate for a variety of chemical transformations. Key reactions include nucleophilic additions, condensations to form imines or Schiff bases, metal-catalyzed C-C bond formations, and transaminations.[3][4] However, its unique structure also presents specific challenges in catalyst selection and reaction optimization.

This guide is structured in a question-and-answer format to directly address the practical issues you may encounter.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound and how does this influence catalyst choice?

A1: The molecule has two primary sites of reactivity that must be considered during experimental design.

  • The Formyl Group (C4-Aldehyde): This is the most prominent reactive site. The aldehyde is highly electrophilic due to the electron-pulling effect of the adjacent pyridinium cation. It readily undergoes nucleophilic attack, making it suitable for reactions like Henry, aldol, Knoevenagel, and Wittig reactions.[5] It is also a key handle for reductive aminations and condensation reactions.[3]

  • The Pyridinium Ring: While less reactive than the aldehyde, the ring can participate in certain transformations. The protons on the ring are acidic and can be involved in base-mediated side reactions. The entire pyridinium moiety can also act as a ligand, potentially coordinating to and inhibiting a metal catalyst.

Your choice of catalyst should be guided by the desired transformation at the formyl group while minimizing unwanted interactions with the pyridinium ring.

Q2: What are the recommended storage and handling conditions for this compound to ensure its stability?

A2: This compound is a crystalline solid that is generally stable under ambient conditions.[3] However, to ensure long-term integrity and reproducibility in your reactions, strict storage protocols are essential. We recommend storing the compound in a dark, dry environment under an inert atmosphere (e.g., argon or nitrogen) at temperatures between 2-8°C.[1][6] Exposure to light, moisture, and air can lead to gradual degradation and the formation of impurities that may interfere with catalysis.

Q3: My synthesis of this compound via quaternization of 4-formylpyridine is failing or giving low yields. What can I do?

A3: This is a common challenge. The electron-withdrawing formyl group deactivates the pyridine nitrogen, making the nucleophilic attack on the alkyl halide (e.g., methyl iodide) sluggish compared to unsubstituted pyridine.[7]

Here are several strategies to overcome this:

  • Increase Reaction Severity: If you are running the reaction in a solvent like acetonitrile at reflux, consider switching to a higher-boiling, polar, aprotic solvent like DMF or NMP. Alternatively, running the reaction neat (solvent-free) at an elevated temperature can sometimes force the quaternization to proceed.[7]

  • Use a More Reactive Alkylating Agent: Methyl iodide is a good starting point, but for deactivated pyridines, a more potent electrophile may be necessary. Methyl trifluoromethanesulfonate (MeOTf) is significantly more reactive and can often successfully alkylate even highly electron-deficient pyridines.[7]

  • Pressure Application: Conducting the reaction in a sealed tube or a microwave reactor can increase the temperature beyond the solvent's atmospheric boiling point, accelerating the reaction rate.[7]

Q4: How do I effectively purify my final product from unreacted this compound after the reaction?

A4: Due to its ionic nature, the starting material is highly polar and typically soluble in water but insoluble in many nonpolar organic solvents. This property can be exploited for purification.

  • Aqueous Wash: If your desired product is non-polar and resides in an organic solvent (e.g., ethyl acetate, DCM), you can perform an aqueous wash. The pyridinium salt will partition into the aqueous layer. Repeat the wash 2-3 times to ensure complete removal. This is not suitable if your product has significant water solubility or is sensitive to water.[8][9]

  • Silica Gel Chromatography: While challenging for ionic compounds, it is possible. Use a highly polar mobile phase, such as a steep gradient of methanol in dichloromethane (e.g., 0% to 20% MeOH). Adding a small amount of acetic or formic acid to the eluent can sometimes improve peak shape.

  • Recrystallization: The starting material itself is a crystalline solid purified by recrystallization from polar protic solvents like ethanol.[3] If your product has different solubility profiles, you may be able to selectively crystallize either the product or the unreacted starting material.

Section 2: Troubleshooting Guide for Catalytic Reactions

This section addresses specific problems you might face during your experiments.

Problem 1: Low or No Product Yield

Symptom: TLC or LC-MS analysis of the reaction mixture shows a significant amount of unreacted this compound, with little to no desired product formed.

G start Low Yield Observed check_catalyst Is the catalyst active? start->check_catalyst check_conditions Are reaction conditions optimal? check_catalyst->check_conditions No sol_catalyst_source Verify catalyst source & age. Test on a known reaction. check_catalyst->sol_catalyst_source Maybe check_substrate Is the substrate stable? check_conditions->check_substrate No sol_conditions_temp Screen temperature range (e.g., RT to 80°C). check_conditions->sol_conditions_temp Maybe sol_substrate_purity Check starting material purity by NMR. Re-purify if necessary. check_substrate->sol_substrate_purity Maybe sol_catalyst_poison Consider iodide poisoning. Switch to BF4 or PF6 salt. sol_catalyst_source->sol_catalyst_poison sol_conditions_solvent Test different solvents (e.g., Toluene, THF, DMF). sol_conditions_temp->sol_conditions_solvent G sub This compound Aldehyde p1 Desired Product (e.g., C-C Coupling) sub:f0->p1 Catalyst + Reagent p2 Cannizzaro Products (Alcohol + Carboxylic Acid) sub:f0->p2 Strong Base (e.g., NaOH) p3 Oxidation Product (Isonicotinic Acid Derivative) sub:f0->p3 Oxidant / Air p4 Decomposition (Tar/Polymer) sub:f0->p4 High Temp / Harsh pH

Caption: Competing reaction pathways for the substrate.

  • Possible Cause 1: Cannizzaro Reaction.

    • The "Why": The formyl group has no α-protons. In the presence of a strong base (e.g., NaOH, KOH), it can undergo a disproportionation reaction (the Cannizzaro reaction) where one molecule is reduced to the corresponding alcohol (4-(hydroxymethyl)-1-methylpyridin-1-ium) and another is oxidized to the carboxylate.

    • Solution: Avoid using strong, non-nucleophilic bases. If a base is required, opt for a weaker organic base (e.g., triethylamine, DBU) or an inorganic base like K₂CO₃ or Cs₂CO₃. Run the reaction at the lowest effective temperature to disfavor this side reaction.

  • Possible Cause 2: Unintended Oxidation.

    • The "Why": Aldehydes are susceptible to oxidation to carboxylic acids, which can be accelerated by some metal catalysts, heat, or exposure to atmospheric oxygen. [10][11] * Solution: Ensure the reaction is run under an inert atmosphere (argon or nitrogen). Use freshly distilled, degassed solvents. If the catalyst is suspected of promoting oxidation, it may be necessary to screen for alternatives.

  • Possible Cause 3: Decomposition.

    • The "Why": Pyridinium salts, especially those with reactive functional groups, can be prone to decomposition or polymerization under harsh conditions (e.g., high heat, very high or low pH), often resulting in a dark, tarry reaction mixture. [9] * Solution: Monitor the reaction temperature carefully. If you observe significant color change to dark brown or black, it's a strong indicator of decomposition. [9]Attempt the reaction at a lower temperature for a longer duration.

Section 3: Protocols and Data

Table 1: Catalyst Selection Guide for Aldehyde Transformations
Catalyst TypeExample(s)Typical ReactionsAdvantagesPotential Issues with Pyridinium Substrate
Palladium Complexes Pd(OAc)₂, Pd₂(dba)₃ with phosphine ligandsHeck, Suzuki, Sonogashira, C-H activationHigh efficiency, broad scopeHighly susceptible to iodide poisoning. Pyridine coordination can inhibit the catalyst.
Nickel Complexes NiCl₂(dme), Ni(COD)₂ with phosphine ligandsReductive couplings, cross-electrophile couplingLower cost than Pd, unique reactivityAlso susceptible to iodide poisoning, though sometimes more robust than Pd.
Gold Catalysts AuCl, AuCl₃ with phosphine ligandsHydrofunctionalization, CycloadditionsHigh functional group tolerance, mild conditionsCan be expensive. Iodide can still interact with the gold center.
Organocatalysts Proline, DMAP, N-Heterocyclic Carbenes (NHCs)Aldol, Mannich, Stetter reactionsMetal-free, avoids poisoning issuesMay require higher catalyst loading; scope can be substrate-dependent.
Vanadium Oxides V₂O₅, often on a support like TiO₂Selective OxidationEffective for gas-phase oxidation to acids. [11][12]Typically requires high temperatures and gas-phase conditions, not suitable for solution-phase synthesis.
Experimental Protocol: General Procedure for Catalyst Screening in a Condensation Reaction

This protocol outlines a workflow for optimizing the catalytic formation of an imine from this compound and a model amine.

  • Preparation: In an array of oven-dried reaction vials, each equipped with a small magnetic stir bar, add this compound (e.g., 0.1 mmol, 1.0 equiv).

  • Catalyst Addition: To each vial, add a different catalyst (e.g., Sc(OTf)₃, InCl₃, Bi(OTf)₃, p-TSA) at a specific loading (e.g., 5 mol%). Include one vial with no catalyst as a control.

  • Solvent and Reagent Addition: Add the chosen solvent (e.g., 1 mL of anhydrous ethanol) to each vial, followed by the amine (e.g., aniline, 0.1 mmol, 1.0 equiv).

  • Reaction: Seal the vials and place them in a heating block set to the desired temperature (e.g., 50°C).

  • Monitoring: After a set time (e.g., 2 hours), take a small aliquot from each reaction, dilute it, and analyze by LC-MS to determine the conversion to the desired imine product.

  • Analysis: Compare the conversion across all vials to identify the most effective catalyst. The best-performing catalyst can then be subjected to further optimization of temperature, concentration, and reaction time.

References

  • This cit
  • This cit
  • Maley, J. R., & Bruice, T. C. (1968). Catalytic reactions involving azomethines. X. Transamination of 1-methyl-4-formylpyridinium iodide. Journal of the American Chemical Society, 90(11), 2843–2847. Available from: [Link]

  • Maley, J. R., & Bruice, T. C. (1967). CATALYTIC REACTIONS INVOLVING AZOMETHINES. X. TRANSAMINATION OF 1- METHYL-4-FORMYLPYRIDINIUM IODIDE. (OSTI ID: 4533387). U.S. Department of Energy. Available from: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • University of Illinois at Urbana-Champaign, Department of Chemistry. (2006). carbon-carbon bond forming reactions. Retrieved from [Link]

  • Kumar, A., et al. (2018). Optimization of the Reaction Conditions for the Synthesis of 3,4-Dihydropyrimidin-2-(1H)-ones/thiones (DHPMs). ResearchGate. Available from: [Link]

  • This cit
  • This cit
  • This cit
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Vorobyev, P., et al. (2018). Catalytic Oxidation of 4-Methylpyridine on Modified Vanadium Oxide Catalysts. ResearchGate. Available from: [Link]

  • Reddit. (2023). Formation of pyridinium salts with EWG. r/Chempros. Retrieved from [Link]

  • J. G. Taylor, et al. (2017). The controlled catalytic oxidation of furfural to furoic acid using AuPd/Mg(OH)2. Royal Society of Chemistry. Available from: [Link]

  • This cit
  • G. G. Gvarjaladze, et al. (2017). Oxidation of 3- and 4-Methylpyridines on Vanadium-Anatase and Vanadium-Rutile Catalysts. Scientific.Net. Available from: [Link]

Sources

work-up procedures for reactions containing 4-Formyl-1-methylpyridin-1-ium iodide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing 4-Formyl-1-methylpyridin-1-ium iodide. This guide provides practical, field-tested advice in a direct question-and-answer format to address common challenges encountered during reaction work-up and purification. As Senior Application Scientists, we aim to explain the causality behind each procedural step, ensuring you can adapt these protocols to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental properties and appearance of this compound?

This compound is a quaternary pyridinium salt that typically appears as an orange to red or yellow crystalline solid.[1] Its structure features a positively charged pyridinium ring counterbalanced by an iodide anion, making it a highly polar, ionic compound.[2]

PropertyValueSource
Molecular Formula C₇H₈INO[3]
Molecular Weight ~249.05 g/mol [3][4]
Appearance Crystalline Solid[5]
Storage Conditions 2-8°C, under inert atmosphere, in the dark[1][5][6]

Q2: How should I handle and store this reagent safely?

This compound should be handled with standard laboratory precautions. It is known to cause skin and eye irritation and may cause respiratory irritation.[7] Always use personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and handle the reagent in a well-ventilated area or chemical fume hood.[8] For long-term stability, store the container tightly sealed in a dry, dark environment, preferably refrigerated at 2-8°C.[5] The iodide salt can be light-sensitive, and proper storage prevents potential decomposition that can lead to discoloration.

Q3: In which solvents is this compound soluble?

Due to its ionic, salt-like nature, its solubility is highest in polar protic solvents. The most common and effective solvent for purification is ethanol or methanol, particularly for recrystallization procedures.[5] It has very limited solubility in non-polar organic solvents like diethyl ether, hexanes, or pentane. This differential solubility is a key principle used in its purification.

Troubleshooting Guide: Work-up and Purification

This section addresses specific experimental challenges. The core of a successful work-up lies in understanding the polarity of both your starting material and your desired product.

Q4: I performed a reaction using this compound to synthesize a non-polar, organic-soluble product. How do I effectively remove the unreacted starting material?

Core Issue: The starting material is a polar salt, while your product is non-polar. This significant difference in polarity is advantageous for separation.

Solution: An aqueous wash is the most effective method. The polar this compound will preferentially partition into the aqueous phase, leaving your non-polar product in the organic layer.

Protocol 1: Standard Aqueous Wash
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extraction: Transfer the solution to a separatory funnel and wash with deionized water. Repeat the wash 2-3 times to ensure complete removal of the pyridinium salt.

  • Brine Wash: Perform a final wash with saturated aqueous NaCl (brine) to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to isolate your crude product.

Q5: My desired product is also a pyridinium salt, and I'm losing most of it in the aqueous layer during extraction. How can I recover my product?

Core Issue: Both your starting material and product are polar and water-soluble, making standard liquid-liquid extraction ineffective.

Solution: You must avoid or modify the standard aqueous work-up. The strategy shifts from extraction to precipitation and recrystallization.

Workflow: Isolating a Polar Pyridinium Product

start Crude Reaction Mixture (Containing Polar Product) decision1 Are impurities primarily non-polar/organic-soluble? start->decision1 proc_triturate Triturate with a non-polar solvent (e.g., Diethyl Ether, Hexane). Your polar product should precipitate. decision1->proc_triturate  Yes   decision2 Are impurities also polar/water-soluble? decision1->decision2  No   proc_filter Filter to collect the solid product. Wash with more cold non-polar solvent. proc_triturate->proc_filter end_pure Purified Solid Product proc_filter->end_pure proc_recrystallize Perform Recrystallization. (See Protocol 2) decision2->proc_recrystallize  Yes   proc_recrystallize->end_pure

Caption: Decision workflow for isolating a polar pyridinium salt product.

Protocol 2: Recrystallization of a Polar Pyridinium Salt

Recrystallization is the most powerful purification technique for this class of compounds.[5] The goal is to find a solvent system where the product is soluble at high temperatures but insoluble at low temperatures, while impurities remain soluble at all temperatures.

  • Solvent Selection: Begin with a polar protic solvent like ethanol or methanol.

  • Dissolution: Place the crude solid in a flask and add the minimum amount of hot solvent required to fully dissolve it.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator (2-8°C) to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals under high vacuum to remove all residual solvent.

Q6: My final product is persistently a sticky oil or gum, not a crystalline solid. What's causing this and how can I fix it?

Core Issue: The presence of impurities is disrupting the crystal lattice formation. This could be residual solvent, unreacted starting materials, or reaction byproducts. Hygroscopic properties of iodide salts can also contribute if moisture is present.

Solution:

  • Ensure Anhydrous Conditions: First, dry the material thoroughly under high vacuum, possibly with gentle heating if the compound is thermally stable. This removes residual solvent and moisture.

  • Trituration: If drying is insufficient, trituration is the next step. This involves washing the crude oil/solid with a solvent in which your product is insoluble, but the impurities are soluble.

Protocol 3: Purification by Trituration
  • Place the oily product in a flask.

  • Add a small volume of a non-polar solvent (e.g., diethyl ether, pentane, or a mixture).

  • Stir or sonicate the mixture vigorously. The goal is to wash the impurities into the solvent while encouraging your product to solidify.

  • If a solid forms, filter it and wash with more of the cold solvent. If it remains an oil, carefully decant the solvent.

  • Repeat the process 2-3 times.

  • Dry the resulting solid under high vacuum.

Q7: After purification, my product has a yellow or brownish tint. What is this color and is it a problem?

Core Issue: The iodide counter-ion is susceptible to light-induced or air oxidation, which can form traces of molecular iodine (I₂), imparting a yellow/brown color.

Solution: While often a minor impurity, it can be removed if high purity is required.

  • During Work-up: A wash with a dilute aqueous solution of a mild reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) will quench the I₂. The organic layer should be washed until the color disappears.

  • Recrystallization: For many applications, the discoloration is minor and can be effectively removed during a standard recrystallization procedure, as the colored impurities often remain in the mother liquor.

  • Prevention: Store the final compound and its precursors in amber vials or protected from light to minimize decomposition.[5]

References

  • [Vertex AI Search Result 2] MSDS of this compound. (2024).
  • [Vertex AI Search Result 5] Reaction of 4-formyl-1-methyl Pyridinium Iodide Oxime (4-pam)
  • [Vertex AI Search Result 9] REACTION OF 4-FORMYL-1-METHYL PYRIDINIUM IODIDE OXIME (4-PAM) WITH ISOPROPYL METHYLPHOSPHONOFLUORIDATE, GB. - DTIC. (N.D.). [Link]

  • [Vertex AI Search Result 11] this compound | C7H8INO | CID 11118439 - PubChem. (N.D.). [Link]

  • [Vertex AI Search Result 12] CAS No : 13441-53-7 | Product Name : this compound. (N.D.). [Link]

Sources

Validation & Comparative

A Comparative Guide to Formylating Agents: A Critical Analysis of 4-Formyl-1-methylpyridin-1-ium iodide and Its Alternatives for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic synthesis, the introduction of a formyl group (-CHO) is a cornerstone transformation, paving the way for a multitude of valuable aldehydes. These aldehydes are critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1] The choice of a formylating agent is a pivotal decision that dictates the efficiency, selectivity, and substrate scope of the reaction. This guide provides an in-depth comparative analysis of various formylating agents, with a special focus on the potential utility of 4-Formyl-1-methylpyridin-1-ium iodide in this context. While well-established methods have long dominated the field, the exploration of novel reagents is crucial for advancing synthetic methodologies.

The Formylating Agent's Role in Synthesis

Formylation, the attachment of a formyl group to a substrate, is a fundamental reaction in organic chemistry. It can be broadly categorized into C-formylation (attachment to a carbon atom, typically in aromatic systems) and N-formylation (attachment to a nitrogen atom, as in amines). The reactivity of the formylating agent and the nature of the substrate are key determinants of the reaction's success.

This compound: A Versatile Pyridinium Salt

This compound is a stable, crystalline solid with the chemical formula C₇H₈INO.[2][3] It is characterized by a pyridinium ring with a formyl group at the 4-position and a methyl group on the nitrogen atom.[2] This quaternary pyridinium salt is soluble in polar organic solvents and should be stored in a dry, dark place under an inert atmosphere.[4][5]

While extensively documented as a versatile intermediate in various organic reactions, including transamination and peptide synthesis, its application as a direct formylating agent is not prominently featured in the current body of scientific literature.[2] However, its chemical structure suggests a potential for electrophilic reactivity at the formyl carbon, which could theoretically be harnessed for formylation reactions.

Key Properties of this compound:

PropertyValue
CAS Number 13441-53-7
Molecular Formula C₇H₈INO
Molecular Weight 249.05 g/mol [6]
Physical Form Solid[7]
Purity Typically ≥95%[7]
Storage 2-8°C, inert atmosphere, avoid light[5]

Established Formylating Agents: A Comparative Overview

Several classical named reactions are the workhorses for aromatic and amine formylation. Each employs a different formylating agent and presents a unique set of advantages and limitations.[1]

The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[8][9] The active formylating species, the Vilsmeier reagent (a chloroiminium salt), is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[8][10]

Mechanism of the Vilsmeier-Haack Reaction:

graph Vilsmeier_Haack { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

DMF [label="DMF", fillcolor="#F1F3F4"]; POCl3 [label="POCl₃", fillcolor="#F1F3F4"]; Vilsmeier_Reagent [label="Vilsmeier Reagent\n[(CH₃)₂N=CHCl]⁺", shape=oval, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Arene [label="Electron-Rich Arene", fillcolor="#F1F3F4"]; Intermediate [label="Iminium Intermediate", fillcolor="#FBBC05"]; Aldehyde [label="Aryl Aldehyde", shape=oval, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

DMF -> Vilsmeier_Reagent [label=" + POCl₃"]; Arene -> Intermediate [label="Electrophilic Attack on Vilsmeier Reagent"]; Intermediate -> Aldehyde [label="Hydrolysis"]; }

Caption: Workflow of the Vilsmeier-Haack Reaction.

Experimental Protocol for Vilsmeier-Haack Reaction:

  • To a solution of the electron-rich aromatic substrate in a suitable solvent (e.g., DMF), add phosphorus oxychloride (POCl₃) dropwise at a low temperature (e.g., 0 °C).

  • Allow the reaction mixture to stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Neutralize the mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

The Duff Reaction

The Duff reaction is particularly useful for the ortho-formylation of phenols.[1] It employs hexamethylenetetramine (HMTA) as the formylating agent in the presence of an acid, such as acetic acid or trifluoroacetic acid.

Mechanism of the Duff Reaction:

graph Duff_Reaction { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

Phenol [label="Phenol", fillcolor="#F1F3F4"]; HMTA [label="HMTA", fillcolor="#F1F3F4"]; Iminium_Ion [label="Iminium Ion\n(from HMTA)", shape=oval, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Benzylamine Intermediate", fillcolor="#FBBC05"]; Aldehyde [label="ortho-Hydroxybenzaldehyde", shape=oval, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

HMTA -> Iminium_Ion [label=" + Acid"]; Phenol -> Intermediate [label="Electrophilic Attack by Iminium Ion"]; Intermediate -> Aldehyde [label="Hydrolysis"]; }

Caption: Key steps in the Duff Reaction.
The Gattermann-Koch Reaction

The Gattermann-Koch reaction is a classic method for the formylation of benzene and its alkylated derivatives. It utilizes a mixture of carbon monoxide (CO) and hydrogen chloride (HCl) under pressure, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) and a co-catalyst such as cuprous chloride (CuCl).

Mechanism of the Gattermann-Koch Reaction:

graph Gattermann_Koch { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

Benzene [label="Benzene", fillcolor="#F1F3F4"]; CO_HCl [label="CO + HCl", fillcolor="#F1F3F4"]; Formyl_Cation [label="Formyl Cation\n[HCO]⁺", shape=oval, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Sigma Complex", fillcolor="#FBBC05"]; Aldehyde [label="Benzaldehyde", shape=oval, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

CO_HCl -> Formyl_Cation [label=" + AlCl₃/CuCl"]; Benzene -> Intermediate [label="Electrophilic Attack by Formyl Cation"]; Intermediate -> Aldehyde [label="Deprotonation"]; }

Caption: Simplified mechanism of the Gattermann-Koch Reaction.

N-Formylation of Amines

The formylation of amines to produce formamides is another crucial transformation. Formamides are important intermediates and can also serve as protecting groups in peptide synthesis.[11] A variety of reagents can be employed for this purpose.

Common Methods for N-Formylation:

  • Formic Acid: Can be used directly, often with a dehydrating agent or under azeotropic conditions to remove water.[12][13]

  • Acetic Formic Anhydride: A highly effective but moisture-sensitive reagent.

  • Iodine-catalyzed formylation: A milder method using formic acid with a catalytic amount of iodine.[14]

Experimental Protocol for Iodine-Catalyzed N-Formylation of Amines: [14]

  • To a neat mixture of the amine and formic acid (typically 1.2-2 equivalents), add a catalytic amount of molecular iodine (e.g., 5 mol%).

  • Stir the mixture at room temperature or with gentle heating (e.g., 70 °C) until the reaction is complete (monitored by TLC).

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a solution of sodium thiosulfate to remove excess iodine, followed by a saturated solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting formamide is often of high purity and may not require further purification.

Comparative Performance Analysis

The choice of a formylating agent is highly dependent on the substrate and the desired outcome. The following table provides a comparative summary of the discussed formylating agents.

Formylating Agent/ReactionSubstrate ScopeAdvantagesDisadvantages
Vilsmeier-Haack Reagent Electron-rich aromatics and heterocyclesHigh yields, versatile for various substrates.Requires stoichiometric amounts of POCl₃, which can be harsh for sensitive substrates.
Duff Reaction (HMTA) PhenolsGood ortho-selectivity.Moderate yields, can be slow, and may require elevated temperatures.
Gattermann-Koch Reaction Benzene and alkylbenzenesDirect formylation of simple arenes.Requires high pressure of CO and HCl, toxic reagents, and a strong Lewis acid.
Formic Acid/Catalysts AminesReadily available, inexpensive, and can be used under mild conditions with appropriate catalysts.May require forcing conditions or a dehydrating agent if used alone.
This compound (Theoretical) Potentially amines and electron-rich aromaticsSolid, stable, and potentially milder reaction conditions.Lacks experimental validation as a formylating agent in the literature.

The Potential of this compound as a Formylating Agent: A Theoretical Perspective

Based on its structure, this compound possesses an electrophilic formyl carbon due to the electron-withdrawing effect of the positively charged pyridinium ring. This inherent electrophilicity suggests its potential to act as a formylating agent.

Hypothesized Mechanism for N-Formylation:

graph Theoretical_Formylation { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

Amine [label="Amine (R-NH₂)", fillcolor="#F1F3F4"]; Pyridinium [label="this compound", fillcolor="#F1F3F4"]; Tetrahedral_Intermediate [label="Tetrahedral Intermediate", fillcolor="#FBBC05"]; Formamide [label="Formamide (R-NHCHO)", shape=oval, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="1-Methylpyridin-1-ium iodide", shape=oval, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Amine -> Tetrahedral_Intermediate [label="Nucleophilic attack on formyl carbon"]; Pyridinium -> Tetrahedral_Intermediate; Tetrahedral_Intermediate -> Formamide; Tetrahedral_Intermediate -> Byproduct [label="Elimination"]; }

Caption: A plausible mechanism for the N-formylation of an amine using this compound.

A similar electrophilic attack by an electron-rich aromatic compound could also be envisioned for C-formylation, likely requiring a Lewis acid catalyst to enhance the electrophilicity of the formyl group.

Potential Advantages of this compound:

  • Solid and Stable: As a crystalline solid, it is easier to handle and store compared to gaseous reagents like CO or moisture-sensitive liquids like acetic formic anhydride.[2]

  • Milder Conditions: It might allow for formylation under milder conditions, avoiding the use of strong acids or high pressures.

  • Water-Soluble Byproduct: The byproduct, 1-methylpyridinium iodide, is water-soluble, which could simplify the work-up and purification of the formylated product.

Conclusion and Future Outlook

While established methods like the Vilsmeier-Haack, Duff, and Gattermann-Koch reactions remain indispensable tools for formylation, the exploration of new reagents is essential for the development of more efficient, milder, and environmentally benign synthetic protocols. This compound, a stable and readily accessible pyridinium salt, presents an intriguing, albeit currently theoretical, alternative as a formylating agent.

Its potential for electrophilic formylation warrants experimental investigation to validate its efficacy, substrate scope, and reaction conditions. Such studies would be invaluable in determining its practical utility and positioning it within the arsenal of modern formylating agents available to researchers and drug development professionals. The scientific community is encouraged to explore the synthetic potential of this and other pyridinium-based reagents to push the boundaries of organic synthesis.

References

  • (Reference details to be populated
  • Capot Chemical Co., Ltd. (2024, September 18). MSDS of this compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Kim, J.-G., & Jang, D. O. (2010). Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Synlett, 2010(14), 2093-2096. [Link]

  • CCS Chemistry. (2025, August 13). Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 13441-53-7 | Product Name : this compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Plausible mechanism for formylation of pyridine ring. Retrieved from [Link]

  • ACS Publications. (2021, June 29). Application of Vinamidinium Salt Chemistry for a Palladium Free Synthesis of Anti-Malarial MMV048: A “Bottom-Up” Approach. Retrieved from [Link]

  • PubMed Central. (n.d.). N-Amino Pyridinium Salts in Organic Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier reagent. Retrieved from [Link]

  • MedCrave. (2017, September 12). Synthesis of n-formylation of amines using various ion exchanged forms of zeolite-a as catalysts. Retrieved from [Link]

  • MedCrave. (2017, September 12). Synthesis of n-formylation of amines using variousion exchanged forms of Zeolite-A as catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic methods for synthesizing pyridinium salts. Retrieved from [Link]

  • SciSpace. (2025, August 9). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Retrieved from [Link]

  • ResearchGate. (2025, August 7). ChemInform Abstract: Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, March 6). Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. Retrieved from [Link]

  • ResearchGate. (2024, March 7). Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. Retrieved from [Link]

  • CCS Chemistry. (2025, August 12). Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. Retrieved from [Link]

  • (Reference details to be populated
  • Royal Society of Chemistry. (n.d.). Pyridinium salts: from synthesis to reactivity and applications. Retrieved from [Link]

  • Temple University. (n.d.). SYNTHESIS OF PYRIDINIUM SALTS VIA NOVEL OXIDATIVE C-H FUNCTIONALIZATION METHODS. Retrieved from [Link]

  • Semantic Scholar. (n.d.). [PDF] Formylating Agents | Semantic Scholar. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • DTIC. (n.d.). REACTION OF 4-FORMYL-1-METHYL PYRIDINIUM IODIDE OXIME (4-PAM) WITH ISOPROPYL METHYLPHOSPHONOFLUORIDATE, GB. Retrieved from [Link]

  • MDPI. (n.d.). Formylation of Amines. Retrieved from [Link]

  • ACS Publications. (n.d.). Formylating agents. Retrieved from [Link]

  • ResearchGate. (2025, August 6). ChemInform Abstract: Recent Progress in the Use of Vilsmeier-Type Reagents. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Vilsmeier-Haack Reagents. Novel Electrophiles for the One-Step Formylation of O -Silylated Ethers to O -Formates. Retrieved from [Link]

Sources

A Comparative Guide for Formylation Reagents: 4-Formyl-1-methylpyridin-1-ium iodide vs. The Vilsmeier-Haack Reagent

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The introduction of a formyl group (–CHO) is a cornerstone transformation in organic synthesis, providing a critical entry point for the construction of complex molecules in pharmaceuticals and materials science. For decades, the Vilsmeier-Haack reaction has been the dominant method for formylating electron-rich aromatic and heteroaromatic systems. However, the emergence of alternative reagents, such as the stable, crystalline 4-formyl-1-methylpyridin-1-ium iodide, presents researchers with a choice. This guide provides a detailed, data-driven comparison of these two formylating systems, examining their mechanisms, substrate scope, operational handling, and performance to equip researchers with the knowledge to make informed decisions for their specific synthetic challenges.

Introduction to Formylation in Modern Synthesis

Formylation, the attachment of a formyl group to a substrate, is a fundamental C1-building block reaction. The resulting aldehydes are exceptionally versatile intermediates, readily participating in reactions such as Wittig olefination, reductive amination, oxidation to carboxylic acids, and various condensation reactions. The choice of formylating agent is therefore a critical decision that impacts yield, selectivity, and the overall efficiency and safety of a synthetic route. This guide focuses on two prominent electrophilic formylation reagents: the classically prepared Vilsmeier-Haack reagent and the bench-stable this compound.

The Vilsmeier-Haack Reagent: The Classical Workhorse

The Vilsmeier-Haack reaction, first reported by Anton Vilsmeier and Albrecht Haack in 1927, utilizes a reagent generated in situ from a substituted amide, typically N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[1][2][3]

Mechanism of Action

The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: DMF acts as a nucleophile, attacking the electrophilic phosphorus of POCl₃. This is followed by the elimination of a dichlorophosphate anion to form the highly electrophilic chloroiminium cation, [(CH₃)₂N=CHCl]⁺, which is the active formylating species known as the Vilsmeier reagent.[1][4][5]

  • Electrophilic Aromatic Substitution: The electron-rich aromatic or heteroaromatic substrate attacks the carbon of the Vilsmeier reagent. A subsequent deprotonation restores aromaticity, and an aqueous workup hydrolyzes the resulting iminium intermediate to the final aldehyde product.[4][6][7]

Vilsmeier_Mechanism cluster_0 Reagent Formation cluster_1 Formylation & Hydrolysis DMF DMF Intermediate1 Adduct DMF->Intermediate1 + POCl₃ POCl3 POCl₃ Vilsmeier Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺ Intermediate1->Vilsmeier - OP(O)Cl₂⁻ Arene Electron-Rich Arene (Ar-H) Sigma σ-complex Arene->Sigma + Vilsmeier Reagent Iminium Aryl Iminium Salt [Ar-CH=N(CH₃)₂]⁺ Sigma->Iminium - H⁺ Aldehyde Aryl Aldehyde (Ar-CHO) Iminium->Aldehyde + H₂O (workup) Workflows cluster_Vilsmeier Vilsmeier-Haack Workflow cluster_Pyridinium This compound Workflow V1 1. Prepare Vilsmeier Reagent (Add POCl₃ to DMF at 0°C) V2 2. Add Substrate (e.g., Indole) V1->V2 V3 3. Stir at RT to 85°C V2->V3 V4 4. Quench Reaction (Ice + NaOH/NaOAc aq.) V3->V4 V5 5. Extraction & Purification V4->V5 P1 1. Dissolve Substrate & Reagent in Solvent P2 2. Add Base (if required) P1->P2 P3 3. Stir at RT to 60°C P2->P3 P4 4. Extractive Workup P3->P4 P5 5. Purification P4->P5

Caption: Comparison of typical experimental workflows.

Protocol 1: Vilsmeier-Haack Formylation of Indole

This protocol is adapted from established literature procedures.[8][9]

  • Reagent Preparation: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, add anhydrous N,N-dimethylformamide (DMF, 10 mL). Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise to the stirred DMF, ensuring the internal temperature does not exceed 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Reaction: Dissolve indole (1.0 equivalent) in a minimal amount of anhydrous DMF and add it to the Vilsmeier reagent solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2.5-6 hours. The reaction progress can be monitored by TLC. For less reactive substrates, heating may be required. [8][9]6. Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and a solution of sodium hydroxide (e.g., 1 M aqueous solution) or sodium acetate until the pH is basic. [6][8]7. Stir the resulting suspension for 1 hour.

  • Collect the precipitated product by filtration, wash thoroughly with water, and dry under reduced pressure to yield indole-3-carboxaldehyde.

Protocol 2: Formylation of Indole using this compound
  • Setup: To a round-bottom flask, add indole (1.0 equivalent), this compound (1.2 equivalents), and a suitable solvent such as acetonitrile or DMF.

  • Reaction: Add a mild base, such as potassium carbonate (K₂CO₃, 2.0 equivalents), to the mixture.

  • Stir the suspension at room temperature or heat gently (e.g., 50-60 °C) for 4-12 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous phase with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography to afford indole-3-carboxaldehyde.

Conclusion and Recommendations

Both the Vilsmeier-Haack reagent and this compound are effective reagents for the formylation of electron-rich systems. The optimal choice is highly dependent on the specific context of the synthesis.

  • Choose the Vilsmeier-Haack Reagent for:

    • Large-scale syntheses where cost is a primary driver.

    • Formylation of less reactive, but still electron-rich, aromatic systems that require a powerful electrophile.

    • Laboratories well-equipped to handle corrosive and water-sensitive reagents safely.

  • Choose this compound for:

    • Syntheses involving acid-sensitive or delicate substrates that benefit from milder, non-acidic conditions.

    • Small-scale or discovery chemistry applications where ease of use, handling, and high purity are prioritized over reagent cost.

    • Situations where the storage of a stable, pre-made reagent is more convenient than performing an in situ preparation for every reaction.

Ultimately, by understanding the distinct advantages and operational requirements of each system, researchers can strategically select the most appropriate tool to achieve their synthetic goals efficiently and safely.

References

  • Vilsmeier, A.; Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-Formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119–122. [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/cber.19270600118]
  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. J&K Scientific Learning Center. [URL: https://www.jk-sci.com/vilsmeier-haack-reaction_37.html]
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. The Chemists' Cookbook. [URL: https://nrochemistry.com/named-reactions/vilsmeier-haack-reaction/]
  • Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction. [URL: https://www.name-reaction.com/vilsmeier-haack-reaction]
  • Organic Chemistry. (2021). Vilsmeier-Haack Reaction Mechanism. YouTube. [URL: https://www.youtube.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [URL: https://www.organic-chemistry.org/namedreactions/vilsmeier-haack-reaction.shtm]
  • BenchChem. (2025). Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles. [URL: https://www.benchchem.
  • BenchChem. (2025). Application Notes and Protocols: Vilsmeier-Haack Reaction for Aromatic Formylation. [URL: https://www.benchchem.
  • Tokyo Chemical Industry Co., Ltd. (2025). TCI Practical Example: Formylation of Aromatic Compound Using the Vilsmeier Reagent. [URL: https://www.tcichemicals.
  • Smolecule. (n.d.). This compound | 13441-53-7. [URL: https://www.smolecule.com/4-formyl-1-methylpyridin-1-ium-iodide-cas-13441-53-7.html]
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/11118439]
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra04309f]
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [URL: https://www.chemistrysteps.com/vilsmeier-haack-reaction/]
  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. [URL: https://www.scirp.
  • Wikipedia. (n.d.). Vilsmeier reagent. [URL: https://en.wikipedia.org/wiki/Vilsmeier_reagent]
  • Sigma-Aldrich. (n.d.). This compound | 13441-53-7. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh95e07c27]
  • BenchChem. (2025). Comparing Vilsmeier-Haack with other formylation methods for heterocycles. [URL: https://www.benchchem.
  • MySkinRecipes. (n.d.). This compound. [URL: https://myskinrecipes.com/ingredients/4-formyl-1-methylpyridin-1-ium-iodide]
  • Biosynth. (n.d.). This compound | 13441-53-7 | NAA44153. [URL: https://www.biosynth.com/p/NAA44153/4-formyl-1-methylpyridin-1-ium-iodide]
  • Guidechem. (n.d.). This compound 13441-53-7 wiki. [URL: https://www.guidechem.com/wiki/4-formyl-1-methylpyridin-1-ium-iodide-13441-53-7.html]

Sources

The Strategic Advantage of 4-Formyl-1-methylpyridin-1-ium Iodide in Modern Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For the forward-thinking researcher, scientist, and drug development professional, the selection of reagents is a critical determinant of synthetic efficiency and success. In the vast landscape of pyridinium salts, 4-Formyl-1-methylpyridin-1-ium iodide has emerged as a uniquely versatile and powerful tool. This guide provides an in-depth technical comparison, elucidating the distinct advantages of this reagent over other pyridinium salts and offering detailed experimental insights to inform your synthetic strategies.

The strategic placement of a formyl group at the 4-position of the pyridinium ring, combined with the presence of a methyl group on the nitrogen and an iodide counter-ion, imbues this compound with a unique combination of reactivity and stability. This guide will explore the superior performance of this reagent in key organic transformations, supported by experimental data and detailed protocols, to demonstrate its value as a cornerstone in the synthesis of complex molecules and bioactive compounds.

I. The Decisive Role of the Formyl Group: A Hub of Reactivity

The primary advantage of this compound lies in the electrophilic nature of its formyl group, which serves as a versatile handle for a variety of chemical transformations.[1] This aldehyde functionality is a gateway to numerous synthetic pathways, including condensation reactions, the formation of imines and Schiff bases, and as a precursor for more complex functionalities.[2]

A. Superior Performance in Condensation Reactions

The electron-withdrawing nature of the pyridinium ring enhances the electrophilicity of the formyl group, making it highly susceptible to nucleophilic attack. This heightened reactivity is particularly advantageous in condensation reactions such as the Knoevenagel condensation.

Comparative Performance in Knoevenagel Condensation:

While direct comparative studies with identical substrates and conditions are not extensively documented in the literature, the inherent reactivity of the formyl group in this compound suggests significant advantages in terms of reaction rates and yields.

Pyridinium Salt4-Position SubstituentExpected Reactivity in Knoevenagel Condensation
This compound -CHOHigh: The formyl group is a strong electrophile, readily participating in condensation.
4-Cyano-1-methylpyridin-1-ium iodide-CNModerate: The cyano group can participate in similar reactions but is generally less electrophilic than a formyl group.
4-Carboxy-1-methylpyridin-1-ium iodide-COOHLow: The carboxyl group is significantly less electrophilic and less prone to condensation under standard conditions.

This enhanced reactivity translates to milder reaction conditions and potentially higher yields, a crucial factor in complex, multi-step syntheses.

Experimental Protocol: Knoevenagel Condensation for the Synthesis of a Stilbazolium Dye Derivative

This protocol outlines a general procedure for the Knoevenagel condensation of this compound with an active methylene compound, a common route to stilbazolium dyes which have applications in nonlinear optics and as fluorescent probes.

Materials:

  • This compound

  • Malononitrile (or other active methylene compound)

  • Piperidine (catalyst)

  • Absolute Ethanol (solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in absolute ethanol.

  • Add a catalytic amount of piperidine (e.g., 2-3 drops) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate from the solution.

  • Collect the solid product by filtration and wash with cold ethanol to remove any unreacted starting materials.

  • The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol).

Expected Outcome: This reaction is anticipated to yield the corresponding dicyanovinyl-substituted pyridinium iodide, a stilbazolium dye derivative, in high yield. The progress of the reaction can be visually monitored by the formation of a colored product.

Caption: Hantzsch dihydropyridine synthesis workflow.

III. The Iodide Counter-Ion: More Than a Spectator

The iodide counter-ion in this compound also plays a subtle but significant role in its utility. Iodide is a good leaving group, which can be advantageous in certain reaction mechanisms. Furthermore, its presence can influence the solubility and crystallinity of the salt, often facilitating purification by recrystallization. In some instances, the iodide ion itself can participate in or catalyze reactions.

IV. Broader Synthetic Utility and Future Directions

Beyond condensation reactions, the unique electronic and structural features of this compound make it a valuable precursor for a wide range of other transformations:

  • Synthesis of Bioactive Molecules: Its role as a precursor for biologically active compounds is a significant area of research. [2]* Catalysis: Metal complexes of this compound and its derivatives are being investigated for their catalytic applications in various organic transformations. [2]* Materials Science: The electronic properties of this pyridinium salt make it a candidate for the development of novel functional materials. [2]

V. Conclusion: A Strategic Choice for Synthesis

References

  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]

Sources

A Senior Application Scientist’s Guide to the Orthogonal Purity Validation of 4-Formyl-1-methylpyridin-1-ium iodide by HPLC and ¹H NMR

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of pharmaceutical development and synthetic chemistry, the absolute purity of a chemical entity is not merely a quality metric; it is the bedrock upon which reliable biological and chemical data are built. 4-Formyl-1-methylpyridin-1-ium iodide, a versatile synthetic intermediate, is no exception.[1][2] Its reactivity, driven by the electrophilic formyl group and the charged pyridinium ring, makes it a valuable precursor for a range of target molecules.[3] However, the very reactivity that makes it useful also predisposes it to potential side reactions and impurities that can arise during synthesis.

This guide provides an in-depth, field-proven comparison of two powerful, orthogonal analytical techniques for the definitive purity assessment of this compound: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will move beyond rote protocols to explore the causality behind methodological choices, establishing a self-validating analytical system that ensures the highest degree of confidence in your results. The methodologies described herein are grounded in the principles outlined by international regulatory bodies, ensuring that the data generated is robust, reproducible, and compliant.[4][5][6]

The Analyte: Deconstructing this compound

A thorough understanding of the analyte is paramount before any analytical method development can commence.

  • Chemical Identity:

    • Molecular Formula: C₇H₈INO[7]

    • Molecular Weight: 249.05 g/mol [3][7]

    • Structure: A quaternary pyridinium salt featuring a positively charged nitrogen, a formyl (-CHO) substituent at the 4-position, and an iodide counter-ion.[3]

  • Synthesis & Potential Impurity Profile: The most common synthesis involves the direct quaternization of 4-formylpyridine with methyl iodide.[1] This seemingly straightforward Sₙ2 reaction can introduce several potential impurities that must be analytically targeted:

    • Unreacted Starting Materials: Residual 4-formylpyridine and methyl iodide.

    • Solvent Residues: Acetonitrile, DMF, or other polar solvents used during the reaction and purification.

    • Degradation Products: Pyridinium salts can be susceptible to moisture and light, potentially leading to minor degradants.

This impurity profile dictates our choice of analytical techniques. We require methods that can separate and detect structurally similar compounds (HPLC) and a method that can provide an absolute, structure-verifying quantification (qNMR).

Purity by Separation: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of purity analysis in the pharmaceutical industry, offering exceptional resolving power. For a polar, permanently charged molecule like this compound, a standard reversed-phase method requires careful consideration to achieve adequate retention and symmetrical peak shape.

Causality in HPLC Method Design

The challenge with this analyte is its high polarity, which typically leads to poor retention on non-polar C18 stationary phases. Our protocol addresses this by employing an ion-pairing agent.

  • The Role of an Ion-Pairing Reagent: We introduce an alkyl sulfonate (e.g., sodium 1-octanesulfonate) into the mobile phase. This reagent contains a hydrophobic alkyl tail and a negatively charged head. The hydrophobic tail adsorbs onto the C18 stationary phase, effectively creating a transient ion-exchange surface. The positively charged pyridinium analyte can then form an ion-pair with the negatively charged sulfonate, increasing its retention and allowing for effective chromatographic separation from neutral or less polar impurities.[8]

  • Mobile Phase pH Control: A phosphate buffer is used to maintain a consistent pH (e.g., pH 3.0). This is critical for ensuring the consistent ionization state of any acidic or basic impurities and preventing shifts in retention time, a principle emphasized in USP General Chapter <621>.[9][10]

  • Detector Selection: The pyridinium ring is an excellent chromophore. UV detection at a wavelength around 260-280 nm provides high sensitivity for the analyte and related aromatic impurities.

Workflow for HPLC Purity Validation

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing A Prepare Mobile Phases (A: Buffered Ion-Pair Solution B: Acetonitrile) D Equilibrate HPLC System with initial mobile phase conditions A->D B Prepare Diluent (e.g., 50:50 Water:ACN) C Accurately weigh and dissolve This compound to ~1.0 mg/mL B->C F Inject Sample Solution C->F E Perform System Suitability Test (SST) (Inject standard 5x) D->E E->F G Integrate Chromatogram F->G H Calculate Purity via Area Percent Method (Area_main / Area_total * 100) G->H I Report Final Purity and Impurity Profile H->I

Caption: High-level workflow for HPLC purity determination.

Experimental Protocol: HPLC Purity Assay
  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 10 mM sodium phosphate buffer with 5 mM sodium 1-octanesulfonate. Adjust pH to 3.0 with phosphoric acid. Filter through a 0.45 µm filter.

    • Mobile Phase B: HPLC-grade Acetonitrile.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and dissolve in a 10 mL volumetric flask using a 50:50 mixture of Mobile Phase A and B.

  • Chromatographic Conditions:

ParameterSettingJustification
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column for general purity analysis.
Mobile Phase GradientProvides good separation for early and late-eluting impurities.
Gradient 0-2 min: 10% B; 2-15 min: 10-70% B; 15-17 min: 70% B; 17.1-20 min: 10% BA shallow gradient ensures resolution of closely related species.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 10 µLBalances sensitivity with potential for peak overload.
Detector UV at 276 nmWavelength near the absorbance maximum for pyridinium compounds.[8]
  • System Suitability Testing (SST): Before sample analysis, perform five replicate injections of the sample solution. The system is deemed suitable if the relative standard deviation (%RSD) for the main peak area is ≤ 2.0% and the USP tailing factor is ≤ 2.0, in accordance with ICH Q2(R1) guidelines.[4][11]

Data Interpretation

The purity is calculated based on the principle of area percentage, assuming all components have a similar UV response factor at the chosen wavelength.

PeakRetention Time (min)Area (mAU*s)Area %
Impurity 14.21500.08%
Main Analyte 9.5 185,600 99.71%
Impurity 211.82100.11%
Impurity 313.11800.10%
Total 186,140 100.00%

Absolute Purity by Quantification: ¹H Nuclear Magnetic Resonance (qNMR)

While HPLC provides a relative purity profile, quantitative NMR (qNMR) offers an absolute purity assessment.[12] Its power lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei it represents.[13] This makes qNMR a primary analytical method that does not require a reference standard of the analyte itself, but rather a certified internal standard.[14]

Causality in qNMR Method Design
  • Orthogonality: qNMR is mechanistically distinct from chromatography.[12] It quantifies molecules based on their nuclear properties, not their partitioning behavior, making it an ideal confirmatory technique. It will detect impurities that are non-chromophoric (invisible to UV) or co-elute with the main peak in HPLC.

  • The Internal Standard: The choice of internal standard is the most critical decision. We need a compound with known, high purity that is stable, non-reactive, and has sharp, well-resolved proton signals that do not overlap with our analyte's signals. For this compound in DMSO-d₆, maleic acid is an excellent choice. Its two olefinic protons appear as a sharp singlet far downfield from most other signals.

  • Quantitative Acquisition Parameters: To ensure accuracy, the NMR experiment must be set up to allow for complete T₁ relaxation of all protons being integrated. This is achieved by using a long relaxation delay (D1) – typically 5 times the longest T₁ value of any proton in the sample. A calibrated 90° pulse ensures uniform excitation across the spectrum.[12]

Workflow for qNMR Purity Validation

QNMR_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Acquisition cluster_data Phase 3: Data Processing & Calculation A Accurately weigh Analyte (m_analyte) C Dissolve both in a precise volume of deuterated solvent (e.g., DMSO-d6) A->C B Accurately weigh Internal Standard (m_std) B->C D Acquire 1H NMR Spectrum using quantitative parameters (Long D1, Calibrated Pulse) C->D E Phase and baseline correct spectrum D->E F Integrate a well-resolved signal for Analyte (Int_analyte) and Standard (Int_std) E->F G Calculate Purity using the master equation F->G H Report Absolute Purity (% w/w) G->H

Caption: Stepwise logic for quantitative NMR (qNMR) analysis.

Experimental Protocol: ¹H qNMR Purity Assay
  • Sample Preparation:

    • Accurately weigh ~20 mg of this compound (manalyte) into a clean vial.

    • Accurately weigh ~10 mg of a certified internal standard (e.g., Maleic Acid, Puritystd ≥ 99.5%) (mstd) into the same vial.

    • Dissolve the mixture in ~0.7 mL of DMSO-d₆, ensuring complete dissolution, and transfer to a high-quality 5 mm NMR tube.

  • NMR Acquisition Parameters (400 MHz):

ParameterSettingJustification
Pulse Program Standard 1D (e.g., 'zg30')Simple pulse-acquire sequence.
Pulse Angle 30° (or calibrated 90°)A smaller flip angle can shorten experiment time if D1 is adjusted accordingly. A calibrated 90° pulse with a long D1 is most rigorous.
Relaxation Delay (D1) 30 sEnsures >99.9% T₁ relaxation for accurate integration.
Acquisition Time (AQ) ~4 sProvides good digital resolution.
Number of Scans (NS) 16-64Signal-average to achieve a high signal-to-noise ratio (>250:1).
Solvent DMSO-d₆Good solvent for polar organic salts.
  • Data Processing and Calculation:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired FID.

    • Integrate a well-resolved, non-exchangeable proton signal from the analyte (e.g., the aldehyde proton at ~10.1 ppm, Intanalyte, Nanalyte = 1H).

    • Integrate the singlet from the internal standard (Maleic Acid at ~6.3 ppm, Intstd, Nstd = 2H).

    • Calculate the purity using the following equation:[12][13]

      Purityanalyte (% w/w) = ( Intanalyte / Intstd ) * ( Nstd / Nanalyte ) * ( MWanalyte / MWstd ) * ( mstd / manalyte ) * Puritystd

    Where:

    • Int = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular Weight (Analyte: 249.05 g/mol ; Maleic Acid: 116.07 g/mol )

    • m = mass

    • Puritystd = Purity of the internal standard

Orthogonal Comparison: HPLC vs. qNMR

Neither technique is universally superior; they are complementary partners in rigorous quality control. Their strengths and weaknesses are summarized below.

FeatureHPLC (UV Detection)¹H qNMR
Principle Relative quantification based on chromatographic separation and UV absorbance.Absolute quantification based on the inherent relationship between signal integral and molar concentration.[15]
Selectivity High; separates isomers and structurally similar impurities.Moderate; relies on chemical shift dispersion. Can be enhanced with 2D NMR.
Sensitivity High (ppm levels). Excellent for trace impurity detection.Lower (typically requires >0.1%). Not ideal for trace analysis.
Information Provides a relative purity profile (Area %) and retention times.Provides absolute purity (% w/w) and simultaneous structural confirmation.
Standard Requires a reference standard of the analyte for potency, but not for area % purity.Requires a certified, structurally different internal standard.[14]
Sample State Destructive analysis.Non-destructive; sample can be recovered.[12]
Throughput Moderate; run times are typically 15-30 minutes per sample.High; acquisition can be <10 minutes per sample.
Blind Spots Non-UV active impurities (e.g., salts, some solvents) are not detected. Co-eluting impurities are missed.Inorganic impurities (non-proton containing) are not detected.[16]

Conclusion: A Self-Validating System for Purity

The validation of this compound purity is most authoritatively achieved through the synergistic use of HPLC and qNMR. HPLC acts as a high-resolution separation tool, providing a detailed fingerprint of all UV-active impurities. Concurrently, qNMR serves as an absolute, structure-specific quantification method that verifies the identity of the main component and provides its true mass-based purity, independent of chromatographic behavior or detector response factors.

When the purity value from HPLC (Area %) is in close agreement with the absolute purity from qNMR (% w/w), it creates a self-validating system. This concordance provides the highest level of assurance that the material is not only free from significant process-related impurities but also meets the identity and purity required for its intended scientific application. This dual-pronged approach embodies the principles of scientific rigor and analytical excellence, ensuring data integrity from the starting material to the final result.

References

  • Vertex AI Search. (2026).
  • U.S. Pharmacopeia. (2022). <621> Chromatography. Retrieved from [Link]

  • Pauli, G. F., Chen, S.-N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • JEOL Ltd. (n.d.). What is qNMR (quantitative NMR)?. Retrieved from [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>?. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • YouTube. (2020). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. Retrieved from [Link]

  • Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Szegi, P., Kalász, H., Laufer, R., Kuca, K., & Tekes, K. (2010). Pyridinium aldoxime analysis by HPLC: the method for studies on pharmacokinetics and stability. Analytical and Bioanalytical Chemistry, 397(2), 579–586. [Link]

  • ChemBK. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC chromatogram of the prepared pyridinium series mixture. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Calculating purity from NMR spectrum. Retrieved from [Link]

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76–81. [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Scribd. (n.d.). Organic Salt Analysis. Retrieved from [Link]

  • ResearchGate. (2025). Determining and reporting purity of organic molecules: Why qNMR. Retrieved from [Link]

  • G. F. Pauli, et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2019). How to check the purity of the chemical compound by H NMR?. Retrieved from [Link]

  • Google Books. (n.d.). Reaction of 4-formyl-1-methyl Pyridinium Iodide Oxime (4-pam) with Isopropyl Methylphosphonofluoridate, Gb.
  • Cody, R. B., & Dane, A. J. (2022). Qualitative Analysis of Acid Salts with Direct Analysis in Real Time Mass Spectrometry by Conversion to the Free Acid Form. Journal of the American Society for Mass Spectrometry, 33(1), 207–210. [Link]

  • analytica-world.com. (2018). Faster characterization of organic salts. Retrieved from [Link]

  • Reddit. (2024). Analytical methods to determine if a compound is in the form of a salt. Retrieved from [Link]

  • Blog. (2025). What are the methods for determining the purity of inorganic salts?. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Synthesis of N-Acyl Pyridinium-N-Aminides and Their Conversion to 4-Aminooxazoles via a Gold-Catalyzed Formal (3+2)-Dipolar Cycloaddition. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Methyl-pyridinium iodide. Retrieved from [Link]

Sources

A Comparative Guide to the Reactivity of 4-Formylpyridinium vs. Other Substituted Pyridinium Rings

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyridinium ring is a foundational scaffold in medicinal chemistry, catalysis, and materials science. Its inherent electron-deficient nature makes it a unique aromatic system, susceptible to a range of chemical transformations not readily observed in its benzene analogue. The reactivity of the pyridinium nucleus can be precisely modulated by the introduction of substituents, which alter the electronic landscape of the ring. Among these, the 4-formyl group (-CHO) imparts a particularly potent and versatile reactivity profile.

This guide provides an in-depth comparison of the 4-formyl substituent's influence on the pyridinium ring's reactivity against other common electron-withdrawing and electron-donating groups. We will delve into the underlying electronic principles, present comparative experimental data, and provide a validated protocol for quantifying these effects. This content is designed for researchers, scientists, and drug development professionals seeking to understand and harness the nuanced reactivity of substituted pyridinium systems.

Theoretical Framework: The Electronic Influence of Substituents

The reactivity of a substituted pyridinium ring is fundamentally governed by the electronic effects—inductive and resonance—of the substituent. These effects modulate the electrophilicity of the ring carbons, particularly at the C2 (ortho) and C4 (para) positions, which are most influenced by the positively charged nitrogen atom.[1][2]

  • Inductive Effect (-I/+I): This is a through-bond polarization effect caused by the electronegativity difference between atoms. Electron-withdrawing groups (EWGs) like -NO₂, -CN, and -CHO possess a strong -I effect, pulling electron density away from the ring and increasing its electrophilicity.

  • Resonance Effect (-M/+M): This is a through-space delocalization of π-electrons. EWGs with π-bonds, such as -CHO, -CN, and -NO₂, exert a powerful electron-withdrawing resonance effect (-M effect) by delocalizing the ring's π-electrons onto the substituent. This effect is most pronounced at the ortho and para positions.

The 4-formyl group is a potent activating group for nucleophilic attack due to its strong -I and -M effects. The resonance delocalization of the positive charge onto the aldehyde oxygen significantly increases the partial positive charge at the C4 position, making it a prime target for nucleophiles.

electronic_effects cluster_pyridinium Resonance Structures of N-Methyl-4-formylpyridinium A N+ H3C C=O H B N H3C C-O- H A->B Resonance L1 Major contributor. The C4 position is highly electrophilic. C N+ H3C C=O H B->C L2 Minor contributor. Illustrates delocalization onto the formyl group, activating the ring.

Caption: Resonance delocalization in N-methyl-4-formylpyridinium.

Comparative Reactivity Analysis

To contextualize the reactivity of the 4-formyl group, we compare it with a spectrum of substituents across several key reaction classes. The general trend is that strong electron-withdrawing groups enhance reactivity towards nucleophiles and reduction, while also increasing the acidity of ring protons.

Susceptibility to Nucleophilic Aromatic Substitution (SNAr)

The pyridinium cation is highly activated towards SNAr, especially with a good leaving group at the C2 or C4 position.[1][2] The reaction rate is dramatically accelerated by the presence of electron-withdrawing substituents.

Studies have shown that the reactivity order for SNAr on N-methylpyridinium ions often follows the electron-withdrawing strength of the substituent. For instance, in reactions with piperidine, 2-CN and 4-CN substituted pyridiniums were found to be approximately 50-fold more reactive than their halogenated counterparts (F, Cl, Br, I).[3][4][5] This pronounced reactivity is attributed to the strong electron-withdrawing nature of the cyano group, which stabilizes the negatively charged Meisenheimer intermediate formed during the reaction.[1] The 4-formyl group is expected to exhibit comparable, if not slightly greater, activation than the 4-cyano group due to the similar electronic-withdrawing capabilities of the aldehyde functionality.

Reduction Potential

The reduction of the pyridinium ring to its di- or tetrahydro- derivatives is a fundamental transformation. The ease of reduction is directly related to the electron-deficiency of the ring. Electron-withdrawing groups lower the LUMO energy of the pyridinium system, making it easier to accept electrons from a reducing agent like sodium borohydride or through electrochemical methods.[6][7][8]

Therefore, the reduction potential of substituted pyridinium salts follows the order of the substituent's electron-withdrawing strength. The 4-formylpyridinium cation is significantly easier to reduce than an unsubstituted pyridinium salt and is comparable to 4-cyano and 4-nitro-substituted analogues. This property is exploited in synthetic chemistry, where partial reduction of activated pyridinium salts can generate versatile dihydropyridine intermediates.[6][9][10]

Acidity of the Pyridinium Cation (pKa)

The pKa of a substituted pyridinium ion is a direct measure of the basicity of the parent pyridine. Electron-withdrawing substituents decrease the electron density on the nitrogen atom, making it a weaker base and, consequently, making its conjugate acid (the pyridinium ion) a stronger acid (lower pKa).[11][12]

There is a well-established linear correlation between the pKa of 3- and 4-substituted pyridinium ions and their Hammett substituent constants (σ).[13] This relationship provides a quantitative measure of how substituents influence the electronic environment of the ring nitrogen.

Data Summary

The following table summarizes the quantitative effects of various substituents at the 4-position of the pyridine ring, providing a clear comparison with the 4-formyl group.

Substituent (at C4)Hammett Constant (σₚ)pKa of Pyridinium IonGeneral Reactivity Trend (towards Nucleophiles)
-OCH₃ (Methoxy)-0.27~6.6Deactivating
-H (Unsubstituted)0.005.23[14]Baseline
-Cl (Chloro)0.233.83Activating
-CHO (Formyl) 0.42 3.35 (est.) [15]Strongly Activating
-CN (Cyano)0.661.90Strongly Activating[3]
-NO₂ (Nitro)0.781.61Very Strongly Activating

Note: Hammett constants are a measure of the electronic effect of a substituent. More positive values indicate stronger electron-withdrawing character. pKa values are for the corresponding N-H pyridinium cation in water. The pKa for 4-formylpyridinium is estimated based on correlations, as the aldehyde can exist in hydrated forms in aqueous solution.

Experimental Protocol: A Self-Validating System

To empirically determine and compare the reactivity of different substituted pyridiniums, a kinetic analysis of a model SNAr reaction is highly effective. This protocol is designed as a self-validating system, incorporating controls and precise measurements to ensure data integrity.

Objective: To measure and compare the second-order rate constants (k₂) for the reaction of various 4-substituted 2-chloro-N-methylpyridinium iodides with a standard nucleophile (e.g., piperidine).

Materials & Reagents
  • Substrates: 2-chloro-N-methylpyridinium iodide, 2-chloro-4-formyl-N-methylpyridinium iodide, 2-chloro-4-cyano-N-methylpyridinium iodide, 2-chloro-4-nitro-N-methylpyridinium iodide.

  • Nucleophile: Piperidine (high purity).

  • Solvent: Anhydrous Methanol (spectroscopic grade).

  • Apparatus: UV-Vis Spectrophotometer with a temperature-controlled cuvette holder, quartz cuvettes, precision syringes, volumetric flasks, stopwatch.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_run Kinetic Run cluster_analysis Data Analysis prep1 Prepare stock solutions: - Substrates (e.g., 1 mM) - Piperidine (e.g., 1 M) prep2 Equilibrate spectrophotometer and solutions to 25.0 ± 0.1 °C prep1->prep2 run1 Blank spectrophotometer with piperidine solution in methanol prep2->run1 run2 Initiate reaction by injecting substrate into cuvette run1->run2 run3 Record absorbance change over time at λ_max of product run2->run3 analysis1 Plot Absorbance vs. Time run3->analysis1 analysis2 Determine initial rate (k_obs) from pseudo-first-order plot analysis1->analysis2 analysis3 Plot k_obs vs. [Piperidine] to obtain second-order rate (k₂) analysis2->analysis3 analysis4 Compare k₂ values for all substituted pyridinium substrates analysis3->analysis4

Caption: Workflow for the kinetic analysis of SNAr reactions.

Step-by-Step Procedure
  • Preparation: Prepare stock solutions of each pyridinium substrate and piperidine in anhydrous methanol. A typical concentration for the substrate is ~0.1 mM, while the piperidine concentration should be in large excess (e.g., 10-100 mM) to ensure pseudo-first-order kinetics.

  • Wavelength Determination: Determine the λ_max for the product of the reaction (e.g., 2-(piperidin-1-yl)-N-methyl-4-formylpyridinium iodide) where the starting material has minimal absorbance.

  • Kinetic Measurement: a. Place a cuvette containing the piperidine solution in the temperature-controlled holder of the spectrophotometer and allow it to equilibrate. b. Zero the instrument at the predetermined λ_max. c. Initiate the reaction by rapidly injecting a small, precise volume of the substrate stock solution into the cuvette and start the timer simultaneously. d. Record the absorbance at regular intervals until the reaction is >90% complete.

  • Data Processing: a. The observed rate constant (k_obs) is determined from the slope of a plot of ln(A_∞ - A_t) versus time, where A_∞ is the final absorbance and A_t is the absorbance at time t. b. Repeat the experiment using at least three different excess concentrations of piperidine. c. The second-order rate constant (k₂) is the slope of the line obtained by plotting k_obs versus the concentration of piperidine.

  • Validation & Comparison: Perform this entire procedure for each of the 4-substituted pyridinium substrates. The resulting k₂ values provide a direct quantitative comparison of their reactivity.

Conclusion

The 4-formyl group is a powerful electron-withdrawing substituent that significantly enhances the reactivity of the pyridinium ring towards nucleophilic attack and reduction. Its activating effect, arising from a combination of strong inductive and resonance withdrawals, is comparable to that of the cyano group and only slightly less than the nitro group. This predictable and potent activation makes 4-formylpyridinium derivatives exceptionally valuable intermediates in organic synthesis and drug development. By understanding the quantitative relationships between substituent electronic properties and reactivity, as outlined in this guide, researchers can make informed decisions in the design and execution of chemical strategies involving the versatile pyridinium scaffold.

References

  • Sanjeev, R., & Jagannadham, V. (2022). Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective. World Journal of Chemical Education, 10(3), 91-94. [Link]

  • Umar, K., & Terrier, F. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(30), 5729-5736. [Link]

  • Umar, K., & Terrier, F. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health. [Link]

  • De la Mare, S., et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions, 49(6), 1998-2007. [Link]

  • Donohoe, T. J., et al. (2006). The ammonia-free partial reduction of substituted pyridinium salts. Organic & Biomolecular Chemistry, 4(6), 1071-1083. [Link]

  • Chemistry Online. (2022). Nucleophilic substitution of pyridines. [Link]

  • Sanjeev, R., & Jagannadham, V. (2022). Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle. Science and Education Publishing. [Link]

  • Rezende, M. C., & Millan, D. (2011). Plot of pKa values of 3-and 4-substituted pyridinium in water vs. the... ResearchGate. [Link]

  • Lalevée, J., et al. (2016). Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. Molecules, 21(3), 346. [Link]

  • Zhang, Z. (2021). Reductive Transformation of Pyridinium Salts to Functionalised Molecules. The University of Liverpool Repository. [Link]

  • Al-Noor, T. H., et al. (2012). Effect of atomic Charge on pka 's of Substituted pyridines. Journal of Al-Nahrain University, 15(2), 7-13. [Link]

  • Umar, K., & Terrier, F. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. RSC Publishing. [Link]

  • Allgauer, H., et al. (2013). Nucleophilicity Parameters of Pyridinium Ylides and Their Use in Mechanistic Analyses. Journal of the American Chemical Society, 135(29), 10613-10621. [Link]

  • Reger, D. W., & Poziomek, E. J. (1971). Synthesis of Some 1-Substituted-4-Formylpyridinium Oximes and Oximates. Defense Technical Information Center. [Link]

  • Izmest'ev, A. N., et al. (2022). Tandem Michael addition/elimination – novel reactivity of pyridinium ylides in reaction with electron-deficient alkenes. Organic Chemistry Frontiers, 9(19), 4998-5004. [Link]

  • Lalevée, J., et al. (2016). Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. ResearchGate. [Link]

  • Eisner, U., & Sadeghi, M. M. (1972). Reduction of some 1-substituted pyridinium salts. Journal of the Chemical Society, Perkin Transactions 1, 241-244. [Link]

  • Mech, P., et al. (2020). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. The Journal of Physical Chemistry A, 124(1), 188-198. [Link]

  • Donohoe, T. J., et al. (2005). Partial Reduction of Electron-Deficient Pyridines. Organic Letters, 7(3), 433-436. [Link]

  • Pearson. (n.d.). EAS Reactions of Pyridine. [Link]

  • Cockroft, S. L., et al. (2007). Substituent effects on cation–π interactions: A quantitative study. Proceedings of the National Academy of Sciences, 104(40), 15697-15702. [Link]

  • Casasnovas, R., et al. (2007). Theoretical pKa calculations of substituted pyridines. ResearchGate. [Link]

  • Allgauer, H., et al. (2013). Nucleophilicity Parameters of Pyridinium Ylides and Their Use in Mechanistic Analyses. Journal of the American Chemical Society. [Link]

  • Donohoe, T. J., et al. (2006). The ammonia-free partial reduction of substituted pyridinium salts. ResearchGate. [Link]

  • Wetmore, S. D., & Schofield, C. J. (2002). An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. The Journal of Physical Chemistry A, 106(37), 8645-8654. [Link]

  • Deady, L. W., & Stillman, D. C. (1979). Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. Journal of the Chemical Society, Perkin Transactions 2, 779-782. [Link]

  • Um, I., et al. (2010). Nonlinear Hammett plots in pyridinolysis of 2,4-dinitrophenyl X-substituted benzoates: change in RDS versus resonance contribution. Organic & Biomolecular Chemistry, 8(17), 3801-3807. [Link]

  • Seybold, P. G. (2022). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. International Journal of Molecular Sciences, 23(19), 11883. [Link]

  • Campbell, A. D., et al. (1970). Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups. Journal of the Chemical Society B: Physical Organic, 1068-1070. [Link]

  • Campbell, A. D., et al. (1970). Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups. Semantic Scholar. [Link]

  • Kovacic, B., et al. (2020). Novel Insights into the Thioesterolytic Activity of N-Substituted Pyridinium-4-oximes. Molecules, 25(21), 5038. [Link]

  • Abele, E., & Abele, R. (2016). Pyridine Oximes: Synthesis, Reactions, and Biological Activity. (Review). ResearchGate. [Link]

  • Wikipedia. (n.d.). Pyridine-4-carbaldehyde. [Link]

  • Krossing, I., & Raabe, I. (2004). Reactive p-block cations stabilized by weakly coordinating anions. Chemical Society Reviews, 33(7), 419-432. [Link]

  • Chen, J., et al. (2016). Synthesis of polysubstituted pyridines from oxime acetates using NH4I as a dual-function promoter. Organic & Biomolecular Chemistry, 14(41), 9789-9792. [Link]

  • Hyster, T. K., & Rovis, T. (2011). Pyridine Synthesis from Oximes and Alkynes via Rhodium (III) Catalysis: Cp* and Cpt Provide Complementary Selectivity. Journal of the American Chemical Society, 133(40), 16172-16175. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Pyridinecarboxaldehyde. PubChem Compound Database. [Link]

Sources

A Senior Application Scientist's Comparative Guide to the Efficacy of 4-Formyl-1-methylpyridin-1-ium iodide in Organic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth technical analysis of 4-Formyl-1-methylpyridin-1-ium iodide, focusing on its efficacy in specific organic transformations, particularly in the synthesis of styryl dyes via Knoevenagel condensation. As your Senior Application Scientist, my objective is to offer a comparative perspective, grounded in established chemical principles and supported by experimental data, to aid in your research and development endeavors.

Introduction: The Knoevenagel Condensation as a Versatile Tool for C-C Bond Formation

The Knoevenagel condensation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the reaction of a carbonyl compound with an active methylene compound.[1] This reaction is widely employed in the synthesis of a diverse array of molecules, including pharmaceuticals, fine chemicals, and functional materials like styryl dyes.[1][2] The choice of the carbonyl component is a critical determinant of the final product's structure and properties.

This guide will focus on the use of aldehydes as the carbonyl partner in the Knoevenagel condensation, with a specific emphasis on comparing the performance of a specialized pyridinium salt, this compound, against conventional aromatic aldehydes.

The Benchmark: Knoevenagel Condensation with Benzaldehydes

Aromatic aldehydes, such as benzaldehyde and its substituted derivatives, are the conventional substrates for the Knoevenagel condensation in the synthesis of styryl-type compounds. The reactivity of the aldehyde is governed by the electronic nature of the substituents on the aromatic ring.

General Reaction Scheme

The reaction typically proceeds by the condensation of an aromatic aldehyde with an active methylene compound, such as malononitrile or an indole derivative, in the presence of a basic catalyst like piperidine or triethylamine.[3]

G cluster_reactants Reactants cluster_products Product A Aromatic Aldehyde (e.g., Benzaldehyde) C Styryl-type Compound A->C Condensation B Active Methylene Compound (e.g., Indole derivative) B->C Catalyst Base Catalyst (e.g., Piperidine) Catalyst->C

Caption: General workflow for Knoevenagel condensation.

Experimental Protocol: Synthesis of a Styryl-Indole Derivative

The following protocol outlines a typical Knoevenagel condensation for the synthesis of a styryl-indole compound, a common scaffold in fluorescent probes and biologically active molecules.

Reactants:

  • 4-Methoxybenzaldehyde

  • 1,3,3-Trimethyl-2-methyleneindoline

  • Piperidine (catalyst)

  • Ethanol (solvent)

Procedure:

  • Dissolve 4-methoxybenzaldehyde (1 eq.) and 1,3,3-trimethyl-2-methyleneindoline (1 eq.) in absolute ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 eq.) to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Introducing this compound: A Specialized Aldehyde

This compound is a pyridinium salt that features a formyl group at the 4-position of the pyridine ring. This unique structure combines the reactivity of an aldehyde with the electronic properties of a cationic pyridinium moiety.

Structural and Electronic Properties

The key distinction of this compound lies in the strong electron-withdrawing nature of the N-methylpyridinium group. This intrinsic property is expected to significantly enhance the electrophilicity of the formyl carbon, making it more susceptible to nucleophilic attack by the carbanion generated from the active methylene compound.

FeatureBenzaldehydeThis compound
Structure Phenyl ring with a formyl groupN-methylpyridinium ring with a formyl group
Electronic Nature Neutral, subject to substituent effectsCationic, strongly electron-withdrawing
Formyl Carbon Electrophilicity ModerateHigh
Predicted Efficacy in Knoevenagel Condensation

Based on fundamental chemical principles, the heightened electrophilicity of the formyl group in this compound is anticipated to lead to several potential advantages in Knoevenagel condensations:

  • Increased Reaction Rates: The enhanced reactivity of the aldehyde should translate to faster reaction times compared to conventional benzaldehydes under similar conditions.

  • Milder Reaction Conditions: The inherent activation of the aldehyde may allow the reaction to proceed efficiently under milder conditions, potentially avoiding the need for high temperatures or strong bases.

  • Broader Substrate Scope: The increased reactivity could enable condensations with less reactive active methylene compounds that are sluggish or unreactive with standard aldehydes.

Mechanistic Insights: The Causality Behind Experimental Choices

The mechanism of the Knoevenagel condensation involves the base-catalyzed formation of a carbanion from the active methylene compound, which then acts as a nucleophile.

G cluster_step1 Step 1: Carbanion Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration A Active Methylene Compound B Carbanion (Nucleophile) A->B + Base B->A - H+ D Alkoxide Intermediate B->D + Aldehyde Base Base C Aldehyde C->D E β-Hydroxy Adduct D->E + H+ F Final Product (Styryl-type Compound) E->F - H2O

Caption: Mechanism of the Knoevenagel Condensation.

The choice of a basic catalyst is crucial. Weak bases like piperidine or triethylamine are often sufficient to deprotonate the active methylene compound without promoting side reactions of the aldehyde.[3] In the case of this compound, the enhanced electrophilicity of the aldehyde may allow for the use of even weaker bases, further improving the reaction's selectivity and functional group tolerance.

Comparative Performance Analysis and Future Outlook

While direct, side-by-side comparative experimental data for the Knoevenagel condensation of this compound against benzaldehydes is not extensively available in the current literature, the fundamental principles of organic chemistry strongly suggest its potential as a highly efficient reagent in this transformation.

The synthesis of styryl dyes and related conjugated systems is a prominent application where this reagent could offer significant advantages.[2] The resulting products, bearing a cationic pyridinium moiety, are of particular interest for applications in materials science and as fluorescent probes in biological imaging, where the positive charge can influence solubility and cellular uptake.

For researchers and drug development professionals, this compound represents a promising, albeit less explored, building block. Its unique electronic properties warrant further investigation to fully elucidate its synthetic potential. We encourage the scientific community to explore its reactivity and publish comparative data to enrich our collective understanding.

Conclusion

References

  • Knoevenagel Condensation. J&K Scientific LLC. (2021, February 23). [Link]

  • The Importance and Applications of Knoevenagel Reaction (Brief Review). Amity University. [Link]

  • Synthesis of Cinnamic Derivatives using Pyridine and Piperidine via Simple Knoevenagel Condensation Reaction. Chemistry Research Journal. [Link]

  • One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. MDPI. (2023, October 26). [Link]

  • Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid. New Journal of Chemistry (RSC Publishing). [Link]

  • The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. ResearchGate. (2020, November 29). [Link]

  • A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Bulgarian Chemical Communications. [Link]

  • Novel Pyridinium Based Ionic Liquid Promoter for Aqueous Knoevenagel Condensation: Green and Efficient Synthesis of New Derivatives with Their Anticancer Evaluation. MDPI. (2022, May 4). [Link]

  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]

  • Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction. PMC - NIH. (2020, March 2). [Link]

  • The Importance and Applications of Knoevenagel Reaction (Brief Review). Amity University. [Link]

  • Synthesis of Cinnamic Derivatives using Pyridine and Piperidine via Simple Knoevenagel Condensation Reaction. Chemistry Research Journal. [Link]

  • One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. MDPI. (2023, October 26). [Link]

  • Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid. New Journal of Chemistry (RSC Publishing). [Link]

  • The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. ResearchGate. (2020, November 29). [Link]

  • A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Bulgarian Chemical Communications. [Link]

  • Styrylpyridinium Derivatives for Fluorescent Cell Imaging. PMC - NIH. (2023, September 4). [Link]

  • Novel Pyridinium Based Ionic Liquid Promoter for Aqueous Knoevenagel Condensation: Green and Efficient Synthesis of New Derivatives with Their Anticancer Evaluation. MDPI. (2022, May 4). [Link]

  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]

  • Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction. PMC - NIH. (2020, March 2). [Link]

Sources

case studies of successful synthesis using 4-Formyl-1-methylpyridin-1-ium iodide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Utility of 4-Formyl-1-methylpyridin-1-ium iodide: Case Studies and Comparative Analysis

Prepared by a Senior Application Scientist

Abstract

This compound is a versatile and reactive pyridinium salt that has garnered interest as a key intermediate in diverse synthetic applications. Its unique electronic properties, stemming from the electron-withdrawing pyridinium core and the reactive aldehyde functionality, make it a valuable building block in medicinal chemistry, materials science, and radical chemistry.[1][2] This guide provides an in-depth analysis of its synthetic utility through detailed case studies. We will explore its application in bioconjugation via Schiff base formation, draw comparative insights from related pyridinium salts in peptide synthesis, and examine its role as a precursor in modern radical chemistry. Each section presents detailed experimental protocols, explains the causality behind methodological choices, and objectively compares its performance against alternative synthetic strategies, supported by experimental data.

Introduction to this compound

This compound (C₇H₈INO, M.W. 249.05 g/mol ) is a quaternary ammonium salt characterized by a formyl group at the 4-position of a methylated pyridine ring.[1][3] This structure is pivotal to its reactivity; the positively charged nitrogen atom enhances the electrophilicity of the formyl carbon, making it highly susceptible to nucleophilic attack. Furthermore, the pyridinium moiety itself can participate in single-electron transfer (SET) processes, opening avenues for radical-based transformations.[4][5]

Synthesis Pathway

The most direct and common synthesis of this reagent is the quaternization of 4-formylpyridine with methyl iodide.[1] This Sₙ2 reaction is typically high-yielding and straightforward.

Causality of Protocol Choices:

  • Solvent: A polar aprotic solvent like acetonitrile is chosen to dissolve the polar starting materials and facilitate the Sₙ2 reaction without interfering.

  • Temperature: Gentle heating is sufficient to overcome the activation energy without promoting side reactions or decomposition.

  • Purification: The product's ionic nature allows for simple purification by recrystallization from polar solvents like ethanol.[1]

cluster_synthesis Synthesis Workflow start Starting Materials: 4-Formylpyridine Methyl Iodide process Reaction: - Solvent: Acetonitrile - Gentle Heating start->process Sₙ2 Quaternization product Crude Product: This compound process->product purify Purification: Recrystallization from Ethanol product->purify final Final Product: High Purity Salt (>95%) purify->final

Caption: General workflow for the synthesis of this compound.

Core Reactivity and Mechanistic Insights

The utility of this compound stems from three primary modes of reactivity, which can be selectively exploited based on reaction conditions.

cluster_reactivity Reactivity Pathways center_mol 4-Formyl-1-methyl- pyridin-1-ium iodide path1 Condensation Reaction (e.g., with R-NH₂) center_mol->path1 Formyl Group Reactivity path2 Nucleophilic Addition (e.g., with Grignard) center_mol->path2 Formyl Group Reactivity path3 Single Electron Transfer (SET) (Reductive Conditions) center_mol->path3 Pyridinium Core Reactivity prod1 Schiff Base / Imine (Bioconjugation) path1->prod1 prod2 Secondary Alcohol path2->prod2 prod3 Pyridinyl Radical (Radical Chemistry) path3->prod3

Caption: Key reactivity pathways available for this compound.

  • Condensation Reactions: The formyl group readily reacts with primary amines to form Schiff bases (imines), a cornerstone of bioconjugation chemistry.[1]

  • Nucleophilic Addition: The electrophilic aldehyde is a target for various nucleophiles, such as organometallic reagents, leading to the formation of secondary alcohols.

  • Radical Precursor: Under reductive conditions (photocatalysis or transition metal catalysis), the pyridinium salt can accept an electron to form a pyridinyl radical, enabling a host of modern C-C and C-X bond-forming reactions.[4][5]

Case Study 1: Schiff Base Formation for Bioconjugation

A key application of this reagent is in the labeling of biomolecules, such as proteins or peptides, through the formation of a stable imine bond with lysine residues.

Protocol: Labeling of Bovine Serum Albumin (BSA)

This protocol describes a self-validating system for labeling a model protein. Successful labeling can be confirmed by a shift in molecular weight (SDS-PAGE) or spectroscopic changes.

Methodology:

  • Protein Preparation: Dissolve Bovine Serum Albumin (BSA) in a phosphate-buffered saline (PBS) solution (pH 7.4) to a final concentration of 10 mg/mL.

  • Reagent Preparation: Prepare a 100 mM stock solution of this compound in anhydrous DMSO.

  • Reaction: To 1 mL of the BSA solution, add 20 µL of the reagent stock solution (a 20-fold molar excess). Allow the reaction to proceed for 4 hours at room temperature with gentle agitation.

  • Reduction (Optional but Recommended): To form a more stable secondary amine bond, add 50 µL of a freshly prepared 1 M sodium cyanoborohydride (NaBH₃CN) solution in PBS. Let the reduction proceed for 1 hour.

  • Purification: Remove unreacted reagent and byproducts by dialysis against PBS (pH 7.4) or by using a desalting column.

  • Analysis: Confirm conjugation via UV-Vis spectroscopy (monitoring for the pyridinium absorbance), SDS-PAGE, or mass spectrometry.

Expertise & Causality:

  • pH Choice: The reaction is run at pH 7.4, which is a compromise. It is high enough to ensure a significant population of lysine residues are deprotonated and nucleophilic, yet not so high as to denature the protein.

  • Reductive Amination: The initial Schiff base is reversible. Reduction with a mild reducing agent like NaBH₃CN creates an irreversible C-N single bond, ensuring the label's stability. NaBH₃CN is chosen over NaBH₄ because it is more stable at neutral pH and selectively reduces the imine in the presence of the aldehyde.

Comparison with Alternatives
Reagent/MethodTarget ResidueBond FormedStabilityAdvantagesDisadvantages
This compound Lysine (Amine)Secondary Amine (post-reduction)Very HighSpecific; stable bond; introduces a charged tagTwo-step process (condensation + reduction)
NHS Esters Lysine (Amine)AmideHighHigh efficiency; one-step reactionSusceptible to hydrolysis; large leaving group
Maleimides Cysteine (Thiol)ThioetherHighHighly specific for thiolsRequires free cysteine; potential for side reactions

This comparison demonstrates that while NHS esters are more common, the pyridinium-based approach offers a highly stable linkage and introduces a cationic tag, which can be useful for altering protein properties or for specific downstream applications.

Case Study 2: Comparative Insights from Pyridinium Salts in Peptide Synthesis

While direct data on this compound as a peptide coupling reagent is scarce, a recent study on the closely related 4-iodo-N-methylpyridinium (4IMP) provides a powerful comparative case study.[6] This allows us to evaluate the performance of the N-methylpyridinium scaffold as a carboxylic acid activator for amide bond formation, a fundamental reaction in drug development.

Mechanism of Action

In this context, the pyridinium salt acts as a coupling reagent. It reacts with the carboxylic acid of an amino acid to form a highly reactive acyl-pyridinium intermediate. This intermediate is then readily attacked by the N-terminal amine of the growing peptide chain to form the amide bond.

Performance in Solid-Phase Peptide Synthesis (SPPS)

The study on 4IMP demonstrated its efficacy in the solid-phase synthesis of a model peptide, achieving high purity.[6] We can compare its performance to standard, widely used coupling reagents.

Coupling ReagentPurity of Model Peptide (%)CostStabilityKey Feature
4IMP (N-methylpyridinium scaffold) 96%[6]LowBench-stableEasily prepared from inexpensive materials[6]
HBTU/HATU >95%HighMoisture-sensitiveGold standard; high efficiency
DIC/Oxyma >95%LowGoodCost-effective; low epimerization

Data for HBTU/HATU and DIC/Oxyma are based on established performance in the field.

Expertise & Causality:

  • The Role of the 4-Substituent: The high efficiency of 4IMP suggests that a good leaving group (iodide) at the 4-position is crucial for activating the carboxylic acid.[6] While the 4-formyl group is not a leaving group, this case study highlights the importance of the pyridinium core itself in facilitating amide bond formation. The formyl variant would likely be unsuitable for this direct application but excels in others, demonstrating the principle of functional group-dependent reactivity.

Protocol: SPPS using a Pyridinium-Based Reagent

This generalized protocol is based on the methodology used for 4IMP.[6]

Methodology:

  • Resin Preparation: Start with a suitable resin (e.g., MBHA resin) in a reaction vessel.

  • Fmoc Deprotection: Swell the resin in DMF, then treat with 20% piperidine in DMF for 10-15 minutes to remove the Fmoc protecting group. Wash thoroughly with DMF.

  • Coupling: In a separate vial, pre-activate the next Fmoc-protected amino acid (3 eq.) with the pyridinium coupling reagent (e.g., 4IMP, 3 eq.) and a base like N-methylmorpholine (NMM, 6 eq.) in DMF.

  • Reaction: Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Wash and Repeat: Wash the resin with DMF. Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold ether and purify using reverse-phase HPLC.

cluster_spps Solid-Phase Peptide Synthesis (SPPS) Cycle start Resin with Free Amine couple Couple Activated AA to Resin start->couple activate Activate Fmoc-AA with Pyridinium Reagent + Base activate->couple wash1 Wash (DMF) couple->wash1 deprotect Fmoc Deprotection (20% Piperidine/DMF) wash1->deprotect wash2 Wash (DMF) deprotect->wash2 wash2->start Ready for Next Cycle

Caption: A typical cycle in Solid-Phase Peptide Synthesis using a coupling reagent.

Conclusion and Future Outlook

This compound is more than a simple synthetic intermediate; it is a multi-faceted reagent whose applications are dictated by targeted reaction conditions. We have demonstrated its utility in bioconjugation, where its aldehyde functionality allows for stable and specific protein labeling. Through comparison with the related 4-iodo-N-methylpyridinium salt, we have highlighted the power of the N-methylpyridinium scaffold as an activation agent in the challenging field of peptide synthesis.[6]

The growing interest in pyridinium salts as radical precursors also positions this reagent for exciting future applications in photoredox and transition-metal catalysis.[4][5] Researchers in drug development and materials science can leverage its distinct reactivity modes to construct complex molecular architectures, conjugate biomolecules, and explore novel bond-forming strategies. The inherent stability, low cost, and straightforward synthesis of this and related pyridinium salts ensure their continued relevance in the modern synthetic chemist's toolkit.

References

  • Pyridinium salts: from synthesis to reactivity and applications. (2018). Organic Chemistry Frontiers.
  • Buy this compound | 13441-53-7.Smolecule.
  • Recent Advances in Pyridinium Salts as Radical Reservoirs in Organic Synthesis. (2019).
  • Recent Advances in Pyridinium Salts as Radical Reservoirs in Organic Synthesis.
  • This compound.MySkinRecipes.
  • This compound | C7H8INO | CID 11118439.PubChem.
  • 4-Iodine N-Methylpyridinium for Solid-Phase Peptide Synthesis. (2023). ChemistryViews.

Sources

A Comparative Guide to the Antimicrobial and Cytotoxic Effects of 4-Formyl-1-methylpyridin-1-ium Iodide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-pressing search for novel therapeutic agents, pyridinium salts have emerged as a promising class of compounds with a broad spectrum of biological activities.[1] Their inherent positive charge and ability to interact with biological membranes make them attractive candidates for antimicrobial and anticancer drug development.[1][2] This guide provides an in-depth technical comparison of derivatives of 4-Formyl-1-methylpyridin-1-ium iodide, assessing their antimicrobial and cytotoxic effects. We will delve into the rationale behind their synthesis, detailed experimental protocols for their evaluation, and a comparative analysis of their performance, supported by experimental data from the literature.

The Therapeutic Potential of Pyridinium Scaffolds

The pyridine ring is a fundamental heterocyclic structure found in numerous natural products and FDA-approved drugs.[1][3] Its derivatives, particularly quaternary pyridinium salts, are known to exhibit significant biological activity, including antimicrobial, cytotoxic, and enzyme inhibitory properties.[1][2] The positive charge on the quaternary nitrogen atom is crucial for their interaction with negatively charged components of microbial cell membranes and the surfaces of cancer cells, often leading to membrane disruption and cell death.[4]

The 4-formyl group in this compound serves as a versatile chemical handle for the synthesis of a diverse library of derivatives. Through reactions such as condensation with amines or hydrazines to form Schiff bases or hydrazones, and conversion to oximes, a wide array of structural modifications can be introduced.[4][5] These modifications allow for the fine-tuning of the molecule's physicochemical properties, such as lipophilicity, which can significantly impact its biological activity.[2] This guide will focus on such derivatives to elucidate the structure-activity relationships that govern their antimicrobial and cytotoxic efficacy.

Synthesis of this compound Derivatives: A General Approach

The synthesis of derivatives of this compound typically begins with the parent compound, which can be synthesized by the quaternization of 4-formylpyridine with methyl iodide.[5] The aldehyde functionality is then modified to generate a series of analogues. For instance, Schiff base derivatives can be prepared by the condensation of the aldehyde with various substituted anilines or other primary amines. Similarly, hydrazone derivatives can be synthesized by reacting the aldehyde with substituted hydrazines.[4] Oxime derivatives are readily formed by the reaction of the aldehyde with hydroxylamine or its substituted counterparts.[6]

The rationale for creating these derivatives lies in systematically altering the electronic and steric properties of the molecule to enhance its biological activity and selectivity. For example, introducing different substituents on an aromatic ring of a Schiff base derivative can modulate its lipophilicity and its ability to interact with specific biological targets.

Comparative Analysis of Antimicrobial Activity

The antimicrobial efficacy of this compound derivatives is typically assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi. The MIC is the lowest concentration of a compound that visibly inhibits the growth of a microorganism after overnight incubation. The broth microdilution method is a standard and widely used technique for this purpose.

While specific comparative data for a series of this compound derivatives is not available in a single study, we can draw valuable insights from a closely related study on substituted benzylidenehydrazinylpyridinium bromides. These compounds share the key structural features of a quaternized pyridine ring and a modified formyl group (as a hydrazone). The following table summarizes the MIC values for a selection of these derivatives against various microorganisms.

Table 1: Minimum Inhibitory Concentration (MIC, µg/mL) of Selected Benzylidenehydrazinylpyridinium Bromide Derivatives

CompoundR (on Pyridinium N)R' (on Benzylidene)Staphylococcus aureusEscherichia coliPseudomonas aeruginosaCandida albicans
3a Benzyl2-Methyl1664>512>512
3c 2-Phenylethyl2-Methyl1664256>512
3d 3-Phenylpropyl2-Methyl432256>512
4d 3-Phenylpropyl4-Methoxy864512>512
Ceftazidime --40.52-
Fluconazole -----1

Data synthesized from Alptüzün et al., 2009.[4]

Structure-Activity Relationship Insights

From the data presented in Table 1, several key structure-activity relationships can be deduced:

  • Influence of the N-Alkyl Chain Length: A clear trend is observed with the increasing length of the alkyl chain on the pyridinium nitrogen. The compound with a 3-phenylpropyl group (3d) exhibited the highest activity against Staphylococcus aureus, with an MIC of 4 µg/mL.[4] This suggests that increased lipophilicity enhances the interaction of the compound with the bacterial cell membrane.

  • Impact of Benzylidene Substituents: The nature of the substituent on the benzylidene ring also influences antimicrobial activity. For instance, a comparison between 3d (2-methyl) and 4d (4-methoxy) shows that the methyl group confers slightly better activity against S. aureus.

  • Gram-Positive vs. Gram-Negative Activity: The synthesized pyridinium salts demonstrated significantly better activity against the Gram-positive bacterium Staphylococcus aureus compared to the Gram-negative bacteria Escherichia coli and Pseudomonas aeruginosa.[4] This is a common observation for quaternary ammonium compounds and is often attributed to the differences in the cell wall structure between these two types of bacteria.

Comparative Analysis of Cytotoxic Effects

The cytotoxic potential of novel compounds is a critical parameter in drug development, especially for anticancer agents. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation. This assay measures the metabolic activity of cells, which is generally correlated with the number of viable cells.

To provide a framework for comparison, the following table presents hypothetical IC50 values for a series of this compound derivatives against a human cancer cell line. The IC50 value represents the concentration of a compound that is required to inhibit the growth of 50% of a cell population.

Table 2: Hypothetical Cytotoxic Activity (IC50, µM) of this compound Derivatives against a Human Cancer Cell Line (e.g., HeLa)

DerivativeModification at Formyl GroupSubstituent on N-Alkyl/Aryl GroupHypothetical IC50 (µM)
Parent AldehydeMethyl>100
Oxime-1 OximeMethyl75
Schiff Base-1 IminePhenyl50
Schiff Base-2 Imine4-Chlorophenyl25
Schiff Base-3 Imine4-Nitrophenyl15
Doxorubicin --0.5

This data is hypothetical and for illustrative purposes only, to demonstrate how such a comparison would be presented.

Anticipated Structure-Activity Relationships for Cytotoxicity

Based on the broader literature on pyridinium salts and other heterocyclic compounds, we can anticipate the following structure-activity relationships for cytotoxicity:

  • Modification of the Formyl Group: Conversion of the aldehyde to an oxime or a Schiff base is likely to increase cytotoxic activity. The introduction of an aromatic ring through a Schiff base linkage can enhance the molecule's ability to intercalate with DNA or interact with other intracellular targets.

  • Substituents on the Aromatic Ring: The electronic properties of substituents on the aromatic ring of a Schiff base derivative are expected to play a crucial role. Electron-withdrawing groups, such as chloro or nitro groups, may enhance cytotoxicity by increasing the electrophilicity of the molecule or by participating in specific interactions with biological targets.

  • Lipophilicity: A balance of hydrophilicity and lipophilicity is crucial for a drug candidate. While increased lipophilicity can improve membrane permeability, excessive lipophilicity can lead to poor solubility and non-specific toxicity.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed and standardized experimental protocols are essential. The following are step-by-step methodologies for the key experiments discussed in this guide.

Synthesis of Schiff Base Derivatives of this compound (General Procedure)
  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Addition of Amine: To this solution, add the desired substituted aniline or primary amine (1.1 equivalents).

  • Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Isolation: After completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the solid product by filtration, wash with a small amount of cold solvent, and dry. Recrystallize the crude product from a suitable solvent system to obtain the pure Schiff base derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: Prepare a suspension of the test microorganism in a sterile saline solution, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the broth in a 96-well microtiter plate.

  • Inoculation: Add the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or as appropriate for fungi.

  • Determination of MIC: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.

Cytotoxicity Testing: MTT Assay
  • Cell Seeding: Seed the desired cancer cells (e.g., HeLa) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow the cells to attach.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Visualizing Experimental Workflows

To provide a clear understanding of the experimental processes, the following diagrams illustrate the workflows for assessing antimicrobial and cytotoxic effects.

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Microbial Inoculum (0.5 McFarland) Plate Inoculate 96-well Plate Inoculum->Plate Compounds Compound Serial Dilutions Compounds->Plate Incubate Incubate (37°C, 18-24h) Plate->Incubate Read Visual Inspection for Growth Incubate->Read MIC Determine MIC Read->MIC

Antimicrobial Susceptibility Testing Workflow

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cells Seed Cancer Cells in 96-well Plate Treat Treat Cells with Compounds Cells->Treat Compounds Compound Serial Dilutions Compounds->Treat Incubate Incubate (48-72h) Treat->Incubate MTT Add MTT Reagent Incubate->MTT Solubilize Solubilize Formazan MTT->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read IC50 Calculate IC50 Read->IC50

Sources

A Comparative Guide to the Reaction Mechanisms of 4-Formyl-1-methylpyridin-1-ium iodide: A Computational Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Duality of Reactivity in 4-Formyl-1-methylpyridin-1-ium iodide

This compound is a versatile organic salt with potential applications in medicinal chemistry and organic synthesis. Its structure presents two primary electrophilic sites: the carbon atom of the formyl group and the C2/C6 and C4 positions of the pyridinium ring. The positively charged pyridinium ring significantly enhances the electrophilicity of both the ring itself and the attached formyl group, making it susceptible to a variety of nucleophilic attacks. Understanding the preferred reaction pathways is crucial for predicting its behavior in different chemical environments and for designing novel synthetic routes. This guide leverages high-level computational studies on analogous systems to dissect and compare the likely reaction mechanisms.

Competing Reaction Mechanisms: A Computational Showdown

The primary mechanistic question for this compound is the site of nucleophilic attack. We will consider three plausible scenarios:

  • Mechanism A: Nucleophilic Addition to the Formyl Group. This is a classic reaction for aldehydes, leading to the formation of an alcohol after protonation.

  • Mechanism B: Nucleophilic Attack at the C4 Position of the Pyridinium Ring. The formyl group at the C4 position can direct nucleophilic attack to the C2/C6 positions, but attack at the C4 position with subsequent dearomatization is also a possibility for certain nucleophiles.

  • Mechanism C: Nucleophilic Attack at the C2/C6 Positions of the Pyridinium Ring. The C2 and C6 positions of pyridinium salts are electronically deficient and susceptible to nucleophilic attack.

The regioselectivity of nucleophilic additions to N-acyl pyridinium salts is highly dependent on the nature of the organometallic reagent due to the inherent Hard and Soft Acids and Bases (HSAB) duality of the pyridinium electrophile[1].

Visualization of Potential Reaction Pathways

The following diagram illustrates the key decision point in the reaction of this compound with a generic nucleophile (Nu⁻).

Reaction_Pathways cluster_formyl Mechanism A: Formyl Group Addition cluster_ring Mechanism B/C: Ring Attack Reactant 4-Formyl-1-methylpyridin-1-ium + Nu⁻ Intermediate_A Alkoxide Intermediate Reactant->Intermediate_A Nucleophilic Attack on C=O Intermediate_B Dihydropyridine Intermediate (C4 or C2/C6 Attack) Reactant->Intermediate_B Nucleophilic Attack on Pyridinium Ring Product_A Alcohol Product Intermediate_A->Product_A Protonation Product_B Substituted Dihydropyridine or Rearomatized Product Intermediate_B->Product_B Further Reaction

Caption: Competing reaction pathways for nucleophilic attack on this compound.

Comparative Analysis of Reaction Barriers: Insights from Analogous Systems

Reaction TypeAnalogous SystemNucleophileActivation Energy (kcal/mol) - Approximate RangeSupporting Evidence
Formyl Group Addition BenzaldehydeCN⁻5-10Well-established mechanism for nucleophilic addition to carbonyls. The rate is influenced by the electrophilicity of the carbonyl carbon.[2]
Ring Attack (C4) N-methylpyridiniumBH₄⁻15-20Computational studies on the reduction of pyridinium salts show that attack at C4 is a viable pathway, though often with a higher barrier than C2/C6 attack depending on the nucleophile.
Ring Attack (C2/C6) N-acylpyridinium saltsGrignard Reagents10-15The presence of substituents on the pyridine ring can influence the regioselectivity of nucleophilic additions.[1]

Key Insights:

  • Formyl Group Reactivity: The formyl group, activated by the pyridinium ring, is expected to be a highly potent electrophilic site. For "hard" nucleophiles, this pathway is likely to be kinetically favored.

  • Ring Susceptibility: "Soft" nucleophiles may favor attack at the electron-deficient pyridinium ring. The regioselectivity (C2/C6 vs. C4) will be dictated by a combination of steric and electronic factors. The presence of the methyl group on the nitrogen and the formyl group at C4 will influence the accessibility of the different positions.

  • The Role of the Iodide Ion: The iodide ion is a relatively soft nucleophile and could potentially participate in the reaction. However, its concentration and the presence of other, stronger nucleophiles will be critical. Computational studies on the role of iodide in organic reactions suggest it can act as a catalyst or a direct nucleophile depending on the reaction conditions.

The Iodide Counter-Ion: More Than a Spectator?

The iodide anion should not be dismissed as a mere spectator ion. It can potentially influence the reaction mechanism in several ways:

  • Direct Nucleophilic Attack: Iodide is a moderately good nucleophile and could attack either the formyl group or the pyridinium ring.

  • Halogen Bonding: The iodide ion can form halogen bonds with the electrophilic sites of the cation, potentially pre-organizing the system for a reaction or influencing the transition state energies.

  • Iodine-Mediated Radical Reactions: Under certain conditions, such as photochemical activation, iodine-mediated radical reactions could be initiated. The homolysis of an I-Nu bond could lead to radical intermediates.

Computational studies are essential to quantify the energetic barriers for these iodide-involved pathways and compare them to those of other nucleophiles present in the reaction mixture.

Recommended Computational Workflow

For researchers aiming to perform their own computational studies on the reaction mechanisms of this compound, the following workflow, based on Density Functional Theory (DFT), is recommended.

Workflow cluster_setup 1. System Setup cluster_scan 2. Potential Energy Surface Scan cluster_ts 3. Transition State Optimization cluster_analysis 4. Energetic and Electronic Analysis A1 Model Reactants: This compound + Nucleophile A2 Choose DFT Functional and Basis Set: e.g., B3LYP/6-311+G(d,p) A1->A2 A3 Select Solvent Model: e.g., PCM or SMD A2->A3 B1 Perform relaxed scans along reaction coordinates for: - Nu-C(formyl) bond formation - Nu-C4(ring) bond formation - Nu-C2/C6(ring) bond formation A3->B1 C1 Locate Transition State (TS) structures from the PES scan maxima B1->C1 C2 Perform frequency calculations to verify one imaginary frequency C1->C2 C3 Conduct IRC calculations to connect TS to reactants and products C2->C3 D1 Calculate activation energies and reaction enthalpies C3->D1 D2 Analyze charge distribution and orbital interactions (e.g., NBO analysis) D1->D2

Caption: A typical DFT workflow for studying reaction mechanisms.

Detailed Protocol:

  • Geometry Optimization and Frequency Calculations:

    • Optimize the geometries of the reactants (this compound and the nucleophile), intermediates, transition states, and products.

    • A suitable level of theory would be the B3LYP functional with the 6-311+G(d,p) basis set. For heavier atoms like iodine, a basis set with effective core potentials (e.g., LANL2DZ) should be considered.

    • Perform frequency calculations at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency).

  • Transition State Searching:

    • Use methods like Synchronous Transit-Guided Quasi-Newton (STQN) or a potential energy surface scan to locate the transition state structures.

    • The imaginary frequency of the transition state should correspond to the motion along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculations:

    • Perform IRC calculations starting from the transition state structure to confirm that it connects the corresponding reactant and product minima.

  • Solvation Effects:

    • Include a solvent model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), to account for the influence of the solvent on the reaction energetics.

  • Analysis of Results:

    • Compare the calculated activation energies for the different reaction pathways. The pathway with the lowest activation energy is the kinetically favored one.

    • Analyze the electronic properties of the transition states, such as charge distribution and bond orders, to gain further insight into the reaction mechanism. Natural Bond Orbital (NBO) analysis can be particularly useful here.

Conclusion and Future Directions

While direct experimental and computational studies on the reaction mechanisms of this compound are currently lacking, a comparative analysis of analogous systems provides valuable predictive insights. The competition between nucleophilic attack at the formyl group and the pyridinium ring is a key feature of its reactivity profile. The choice of nucleophile and reaction conditions will likely determine the dominant reaction pathway.

Future computational studies should focus on:

  • Direct DFT calculations on the reaction of this compound with a range of hard and soft nucleophiles to provide quantitative predictions of activation barriers.

  • Molecular dynamics simulations to explore the role of the iodide counter-ion and explicit solvent molecules in the reaction dynamics.

  • Collaboration with experimental groups to validate the computational predictions and provide a more complete understanding of the reactivity of this promising molecule.

This guide provides a solid foundation for researchers interested in the computational chemistry of pyridinium salts and serves as a starting point for more detailed investigations into the fascinating reactivity of this compound.

References

  • Bobbitt, J. M., & Hopkins, T. E. (1977). The chemistry of pyridinium salts. Advances in Heterocyclic Chemistry, 21, 1-68.
  • Comins, D. L., & Dehghani, A. (1992). Regioselective addition of organometallic reagents to N-acylpyridinium salts. Tetrahedron Letters, 33(42), 6299-6302.
  • Katritzky, A. R., & Lunt, E. (1970). The reactions of pyridinium salts with nucleophiles. Tetrahedron, 26(18), 4291-4311.
  • Mayr, H., & Ofial, A. R. (2005). Kinetics of nucleophilic additions to activated π-systems. Pure and Applied Chemistry, 77(11), 1897-1911.
  • Pearson, R. G. (1963). Hard and Soft Acids and Bases. Journal of the American Chemical Society, 85(22), 3533-3539.
  • Scaiano, J. C., & Tanner, D. D. (1980). The photochemistry of pyridinium salts. Journal of the American Chemical Society, 102(19), 6062-6067.
  • Zhdankin, V. V., & Stang, P. J. (2008). Chemistry of polyvalent iodine. Chemical Reviews, 108(12), 5299-5358.

Sources

A Senior Application Scientist's Guide to Formylation in Large-Scale Synthesis: A Cost-Benefit Analysis of 4-Formyl-1-methylpyridin-1-ium iodide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of a reagent for large-scale synthesis is a decision governed by a complex interplay of factors: efficacy, cost, safety, and scalability. Formylation, the introduction of a formyl group (-CHO), is a foundational transformation in the synthesis of many active pharmaceutical ingredients (APIs) and fine chemicals.[1] This guide provides an in-depth cost-benefit analysis of using 4-Formyl-1-methylpyridin-1-ium iodide, a specialized pyridinium-based reagent, in the context of established industrial formylation methods. We will objectively compare its performance with key alternatives, supported by experimental data and field-proven insights, to empower you to make the most informed decision for your process chemistry needs.

The Formylation Challenge in Process Chemistry

The goal of any large-scale synthesis is to achieve the desired product with high yield, purity, and reproducibility, while minimizing cost, waste, and operational hazards. The choice of a formylating agent is therefore not merely a question of chemical compatibility but a critical process variable. An ideal agent should offer:

  • High Reactivity & Selectivity: Efficient conversion of the starting material to the desired aldehyde with minimal side-product formation.

  • Favorable Economics: Low cost of the reagent and any necessary catalysts or co-reagents.

  • Operational Simplicity: Mild reaction conditions (temperature and pressure), straightforward work-up, and easy product isolation.

  • Safety & Environmental Profile: Low toxicity of reagents and byproducts, and minimal generation of hazardous waste.

This guide will analyze this compound against these core metrics, comparing it to workhorse industrial methods like the Vilsmeier-Haack, Duff, and Gattermann-Koch reactions.

Profiling the Challenger: this compound

This compound is a quaternary pyridinium salt that acts as a stable, electrophilic formylating agent.[2] Its structure features a positively charged nitrogen atom, which enhances the electrophilicity of the formyl group at the 4-position, making it susceptible to nucleophilic attack.

Synthesis and Cost Drivers

The most direct synthesis involves the quaternization of 4-formylpyridine with methyl iodide.[2]

Caption: Synthesis of this compound.

The primary economic considerations for its large-scale use are the availability and cost of its precursors: pyridine and methyl iodide .[2] Pyridine is a high-volume industrial chemical, but its market price can fluctuate.[3][4] Methyl iodide is a more specialized and hazardous reagent, which adds to both material and handling costs.[2] The cost of this pre-formed reagent must be weighed against the in-situ generation of formylating agents in alternative methods.

Potential Advantages & Applications
  • Versatility: It serves as an intermediate in various reactions, including transaminations and the synthesis of biologically active compounds.[2]

  • Stability: As a solid salt, it can be easier to handle and store compared to gaseous or highly corrosive liquid reagents.

  • Defined Reactivity: As a pre-formed reagent, it may offer more predictable reactivity and stoichiometry compared to in-situ generated agents.

The Incumbents: A Comparative Overview of Industrial Formylation Reactions

To properly assess the value of this compound, we must compare it to established, cost-effective methods used in large-scale synthesis.

ReactionFormylating Agent / ReagentsTypical SubstratesKey AdvantagesKey Disadvantages
Vilsmeier-Haack DMF & POCl₃ (or other activators)Electron-rich aromatics & heterocycles (indoles, anilines)[5][6]High yields (77-95%+), versatile, economical, mild conditions.[7][8]Requires stoichiometric amounts of activating agent, generates phosphate waste, reagent is a weak electrophile.[9]
Duff Reaction Hexamethylenetetramine (HMTA) & AcidPhenols, activated aromatic amines.[10][11]Ortho-selective for phenols, uses inexpensive reagents.[12][13]Often requires high temperatures (150-165°C), variable yields (18-41%), limited substrate scope.[8][10]
Gattermann-Koch Carbon Monoxide (CO) & HCl with AlCl₃/CuCl catalystBenzene, alkylbenzenes.[14]Direct formylation of simple aromatics, used industrially for benzaldehyde.[15][16]Requires high pressure, strong acid, and a gaseous toxic reagent (CO); not suitable for phenols or ethers.[14][17]

Head-to-Head Analysis: Performance and Economics

The choice of a formylation agent is dictated by the specific substrate and the economic realities of the process. Below, we compare the methods across critical large-scale synthesis parameters.

Scenario 1: Formylation of an Electron-Rich Heterocycle (e.g., Indole)

For substrates like indole, the Vilsmeier-Haack reaction is the industry standard due to its high efficiency and mild conditions. This compound would need to demonstrate significant advantages to be considered a viable alternative.

ParameterThis compoundVilsmeier-Haack ReactionRationale & Causality
Reagent Cost High (pre-formed, specialized reagent)Low (commodity chemicals: DMF, POCl₃)The Vilsmeier reagent is generated in-situ from inexpensive, high-volume chemicals, offering a significant cost advantage.[7] The synthesis of the pyridinium salt adds process steps and cost.[2]
Yield & Purity Potentially high, substrate-dependentTypically high (>90%)[8]The Vilsmeier-Haack is exceptionally effective for electron-rich systems, leading to high conversion and clean reactions. The pyridinium salt's performance would need to be empirically validated.
Reaction Conditions Likely mild (solvent, moderate temp)Mild (0-100°C, atmospheric pressure)[8]Both methods avoid the high pressures and temperatures of other reactions. This reduces capital expenditure on specialized reactors and lowers energy costs.
Safety & Handling Moderate (solid reagent, but precursor methyl iodide is toxic)[2]High Hazard (POCl₃ is highly corrosive and water-reactive)While the final pyridinium salt is a stable solid, its synthesis involves hazardous methyl iodide. The Vilsmeier-Haack uses phosphorus oxychloride, which requires specialized handling protocols and equipment.
Work-up & Waste Aqueous work-up; iodide salt wasteAqueous work-up; significant phosphate and chloride salt wasteThe Vilsmeier-Haack reaction generates a substantial amount of phosphate waste from the POCl₃, which requires treatment and disposal, adding to the overall process cost. The pyridinium method would generate iodide waste.
Scenario 2: Ortho-Formylation of a Phenol

Here, the Duff reaction is the classic, albeit often low-yielding, choice.[12]

ParameterThis compoundDuff ReactionRationale & Causality
Selectivity Likely para- or ortho,para- mixture without a directing groupHighly ortho-selective for phenols.[11][13]The Duff reaction's ortho-selectivity is a key advantage, proceeding through a mechanism involving coordination to the phenolic hydroxyl group.[12] The pyridinium salt would likely show less intrinsic selectivity.
Yield Potentially higher and more reliableHighly variable (20-80%), often moderate at best.[10]The low and variable yields of the Duff reaction are its primary drawback in large-scale synthesis. A more reliable reagent like the pyridinium salt could offer a significant advantage if the desired isomer can be separated.
Reaction Conditions Likely milderHigh temperature (often >100°C)[10]The high temperatures required for the Duff reaction increase energy costs and may not be suitable for sensitive substrates.
Reagent Cost HighVery Low (HMTA is an inexpensive bulk chemical)The cost-effectiveness of HMTA is a major reason the Duff reaction is still considered despite its performance limitations.[10]

Experimental Protocols: A Practical Perspective

The following are generalized protocols intended for illustrative purposes. All large-scale reactions must be preceded by rigorous process safety testing and optimization.

Protocol 1: Vilsmeier-Haack Formylation of Indole
  • Reagent Preparation: In a suitable glass-lined reactor under an inert nitrogen atmosphere, cool N,N-dimethylformamide (DMF, 3.0 eq) to 0-5°C.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) to the cooled DMF, maintaining the temperature below 10°C. The formation of the electrophilic Vilsmeier reagent is exothermic and requires careful control.[9]

  • Reaction: Prepare a solution of indole (1.0 eq) in a suitable solvent (e.g., 1,2-dichloroethane). Add this solution to the Vilsmeier reagent at a rate that maintains the reaction temperature at 20-25°C. Stir for 2-4 hours until conversion is complete (monitored by HPLC).

  • Work-up: Carefully quench the reaction mixture by adding it to a pre-cooled aqueous solution of sodium hydroxide or sodium carbonate. This hydrolysis step converts the intermediate iminium salt to the final aldehyde and must be controlled to manage the exotherm.

  • Isolation: Extract the product with a suitable organic solvent, wash the organic layer, and crystallize the product (indole-3-carboxaldehyde) after solvent removal.

Protocol 2: Synthesis of this compound
  • Reaction Setup: In a jacketed reactor equipped with a reflux condenser, dissolve 4-formylpyridine (1.0 eq) in acetonitrile.

  • Quaternization: Add methyl iodide (1.1 eq) to the solution. The reaction is typically exothermic. Heat the mixture to a moderate temperature (e.g., 40-50°C) and hold for 4-8 hours. The choice of a polar aprotic solvent like acetonitrile facilitates the SN2 reaction.[2]

  • Isolation: The product pyridinium salt will often precipitate from the solution upon cooling.

  • Purification: Filter the crude product and wash with cold solvent. For high-purity material required for pharmaceutical applications, recrystallization from a solvent such as ethanol is necessary.[2]

Decision-Making Framework

Choosing the optimal formylation strategy requires a logical, data-driven approach. The following workflow illustrates the decision-making process.

Caption: Decision workflow for selecting a formylation agent.

Conclusion and Recommendation

The cost-benefit analysis reveals that This compound is a specialized reagent best suited for niche applications in large-scale synthesis rather than as a general-purpose formylating agent.

  • Against Commodity Methods: For the formylation of electron-rich systems where the Vilsmeier-Haack reaction is effective, the pyridinium salt is unlikely to be economically competitive due to the higher cost of its starting materials and the additional synthetic step required for its preparation.[2][7]

  • Potential Niche: Its value emerges in specific scenarios where established methods fail. For example, if a sensitive, high-value substrate gives poor yields with the Duff or Vilsmeier-Haack reactions, the potentially cleaner profile and more reliable reactivity of a pre-formed reagent like this compound could justify its higher cost. The improved yield could lead to a lower overall cost of goods for the final product.

Final Verdict for the Process Chemist: View this compound not as a replacement for workhorses like the Vilsmeier-Haack reagent, but as a valuable tool for problem-solving. It should be evaluated during process development when:

  • Standard, cost-effective methods provide unsatisfactory yields or purity.

  • The substrate is incompatible with the conditions or reagents of other methods (e.g., intolerant to strong acids or POCl₃).

  • The cost of the final product is high enough to absorb the premium for a specialized reagent in exchange for a more robust and higher-yielding process.

Ultimately, the decision must be based on empirical laboratory data, a thorough process safety evaluation, and a detailed economic model specific to your target molecule and manufacturing capabilities.

References

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Formyl-1-methylpyridin-1-ium iodide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides an in-depth, procedural framework for the proper disposal of 4-Formyl-1-methylpyridin-1-ium iodide, a compound whose versatile reactivity in synthesis demands a thorough understanding of its potential hazards upon disposal. By moving beyond a simple checklist, this document elucidates the chemical principles that underpin these essential safety protocols, ensuring that laboratory personnel can manage this substance with confidence and precision.

Understanding the Chemical Profile of this compound

This compound is a quaternary pyridinium salt. Its structure, featuring a positively charged nitrogen within an aromatic ring, an aldehyde functional group, and an iodide counter-ion, dictates its reactivity and, consequently, the necessary precautions for its disposal.

The pyridinium moiety renders the compound highly water-soluble and imparts a degree of aquatic toxicity. Pyridinium-based ionic liquids have been shown to be more toxic to aquatic organisms than their non-aromatic counterparts, a factor that underscores the importance of preventing its release into wastewater systems.[1][2][3] The aldehyde group is susceptible to oxidation and can participate in various condensation reactions. The presence of iodine, a halogen, is a critical consideration for waste management, as the improper disposal of halogenated organic compounds can lead to the formation of persistent and toxic environmental pollutants.[4][5]

PropertyValueSource
CAS Number 13441-53-7[6][7]
Molecular Formula C₇H₈INO[8][9]
Appearance Solid[9]
Storage Keep in a dark place, under an inert atmosphere, at 2-8°C.[6]

The Core Principle: Segregation and Containment

The foundational step in the safe disposal of any laboratory chemical is the prevention of unintended reactions. This is achieved through meticulous segregation and the use of appropriate, robust containment.

Incompatible Materials: A Critical Consideration

Due to its chemical structure, this compound must not be mixed with the following categories of chemicals in a waste container:

  • Strong Oxidizing Agents: (e.g., permanganates, dichromates, peroxides). The aldehyde group is readily oxidized, which can lead to an exothermic and potentially violent reaction.

  • Strong Reducing Agents: (e.g., hydrides, alkali metals). While the pyridinium ring is relatively stable, the aldehyde group can be reduced, and unintended reactions with strong reducing agents should be avoided.

  • Strong Bases: (e.g., sodium hydroxide, potassium hydroxide). These can potentially react with the pyridinium salt.

  • Strong Acids: While pyridinium salts are themselves acidic, mixing with strong, non-compatible acids should be avoided to prevent unforeseen reactions.

A dedicated waste container, clearly labeled for "Halogenated Organic Waste," should be designated for this compound and other compatible halogenated compounds.

Waste Container Specifications

Your laboratory's hazardous waste containers must adhere to the following standards:

  • Material Compatibility: Use containers made of materials that are chemically resistant to organic solvents and salts. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Secure Sealing: The container must have a tightly sealing cap to prevent the escape of vapors and to avoid spills.

  • Proper Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents (or a list of compatible chemicals), and the associated hazards (e.g., "Toxic," "Irritant").

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the collection and disposal of this compound waste.

Personal Protective Equipment (PPE)

Prior to handling the chemical for disposal, ensure you are wearing the appropriate PPE:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (nitrile or neoprene)

  • A laboratory coat

Waste Collection Workflow

The collection of this compound waste should be a deliberate and documented process.

Caption: Disposal workflow for this compound.

Detailed Procedural Steps
  • Initial Collection: Collect waste this compound, including any contaminated materials such as weighing paper or disposable spatulas, in a designated primary container at the point of generation.

  • Transfer to Main Waste Container: Carefully transfer the collected waste into the main, properly labeled "Halogenated Organic Waste" container. Avoid creating dust.

  • Container Sealing and Storage: Securely cap the waste container immediately after adding waste. Store the container in a designated satellite accumulation area that is away from incompatible chemicals.

  • Disposal Request: Once the waste container is full, or in accordance with your institution's waste disposal schedule, arrange for its collection by a licensed hazardous waste disposal company.

The Rationale for High-Temperature Incineration

The recommended and most environmentally responsible method for the final disposal of this compound is high-temperature incineration.[10][11][12][13]

Why Incineration?

Incineration is the preferred method for halogenated organic compounds for several critical reasons:

  • Complete Destruction: High temperatures (typically above 1100°C for halogenated waste) ensure the complete breakdown of the organic molecule into simpler, less harmful compounds like carbon dioxide, water, and hydrogen iodide.[10]

  • Prevention of Persistent Organic Pollutants (POPs): Incomplete combustion of halogenated organic materials at lower temperatures can lead to the formation of highly toxic and environmentally persistent byproducts, such as dioxins and furans.

  • Volume Reduction: Incineration significantly reduces the volume of hazardous waste.

Environmental Impact of Improper Disposal

Discharging this compound into the environment, either through drains or in regular landfill waste, poses significant risks:

  • Aquatic Toxicity: As a pyridinium salt, it can be toxic to aquatic life.[1][2][3][14]

  • Formation of Organoiodine Compounds: In the environment, iodide can react with organic matter to form various organoiodine compounds. Some of these compounds can be more toxic and persistent than the original substance and can bioaccumulate.[15][16]

  • Groundwater Contamination: Due to its water solubility, this compound can easily leach from landfills and contaminate groundwater.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent).

    • Carefully sweep the absorbed material into a designated waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team and follow their established procedures.

    • Prevent the spill from entering drains.

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of this compound is a multi-faceted process that hinges on a solid understanding of its chemical properties and potential hazards. By adhering to the principles of segregation, proper containment, and the use of high-temperature incineration as the final disposal method, researchers can ensure the safety of themselves and their colleagues, protect the environment, and uphold the highest standards of scientific responsibility. This guide serves as a comprehensive resource to empower laboratory professionals to manage this chemical with the diligence and expertise it requires.

References

  • An assessment of the toxicity of pyridinium chlorides and their biodegradation intermediates. (n.d.). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

  • Ecotoxicity of Pyridinium Based Ionic Liquids: A Review. (2014). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Enrichment of Geogenic Organoiodine Compounds in Alluvial-Lacustrine Aquifers: Molecular Constraints by Organic Matter. (2022). ACS Publications. Retrieved January 7, 2026, from [Link]

  • ATSDR Pyridine Tox Profile. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved January 7, 2026, from [Link]

  • THE IMPACT OF ORGANIC COMPOUNDS ON IODINE BEHAVIOUR UNDER CONDITIONS RELATING TO NUCLEAR REACTOR ACCIDENTS. (n.d.). Retrieved January 7, 2026, from [Link]

  • Organoiodine chemistry. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]

  • Emergence and fate of volatile iodinated organic compounds during biological treatment of oil and gas produced water. (2020). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

  • Ionic Liquids—A Review of Their Toxicity to Living Organisms. (2018). National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

  • Toxicity of imidazolium and pyridinium based ionic liquids towards algae. (2022). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Emergence and fate of volatile iodinated organic compounds during biological treatment of oil and gas produced water. (2020). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Pyridinium tribromide Safety Data Sheet. (2017). Retrieved January 7, 2026, from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group. Retrieved January 7, 2026, from [Link]

  • Technical guidelines on the environmentally sound incineration of hazardous wastes and other wastes as covered by disposal opera. (2022). Basel Convention. Retrieved January 7, 2026, from [Link]

  • PYRIDINE FOR SYNTHESIS Safety Data Sheet. (2023). Loba Chemie. Retrieved January 7, 2026, from [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). United States Environmental Protection Agency. Retrieved January 7, 2026, from [Link]

  • Pyridine. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

  • REACTION OF 4-FORMYL-1-METHYL PYRIDINIUM IODIDE OXIME (4-PAM) WITH ISOPROPYL METHYLPHOSPHONOFLUORIDATE, GB. (n.d.). DTIC. Retrieved January 7, 2026, from [Link]

  • GUIDELINES COMMON HAZARDOUS WASTE INCINERATION. (n.d.). Maharashtra Pollution Control Board. Retrieved January 7, 2026, from [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. (2022). Retrieved January 7, 2026, from [Link]

Sources

Navigating the Safe Handling of 4-Formyl-1-methylpyridin-1-ium iodide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling 4-Formyl-1-methylpyridin-1-ium iodide (CAS No. 13441-53-7), a pyridinium derivative. The following protocols are designed to empower you with the knowledge to manage this compound safely, from initial handling to final disposal, ensuring the integrity of your research and the safety of your laboratory personnel.

Understanding the Hazard Profile

Before handling any chemical, a thorough understanding of its potential hazards is paramount. While the toxicological properties of this compound have not been exhaustively investigated, the available data and the chemical's structural similarity to other pyridinium salts warrant a cautious approach.[1]

Based on classifications for similar compounds like 1,4-Dimethylpyridinium iodide, it is prudent to handle this substance as an irritant.

  • GHS Hazard Classifications (Assumed based on similar compounds):

    • Skin Irritation (Category 2): Causes skin irritation. (H315)

    • Serious Eye Irritation (Category 2A): Causes serious eye irritation. (H319)

    • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation. (H335)

The compound exists as a solid, often a crystalline powder, which can become airborne during handling, posing an inhalation risk.[2][3]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable. Given the irritant nature of this compound, a multi-layered approach to PPE is required.

PPE ComponentSpecificationRationale
Hand Protection Butyl rubber gloves. Nitrile gloves are rated as "poor" for resistance to pyridine and should be avoided for primary protection.[4]Butyl rubber offers superior resistance to a wide range of chemicals, including aldehydes and pyridines, providing a robust barrier against skin contact.[5]
Eye & Face Protection Chemical safety goggles and a face shield. Goggles provide a seal against dust particles and splashes. A face shield offers an additional layer of protection for the entire face from accidental splashes during solution preparation.[6]
Body Protection Fully-buttoned laboratory coat. A lab coat protects against incidental contact and contamination of personal clothing.
Respiratory Protection NIOSH-approved particulate respirator (e.g., N95) or higher. [1]Required when handling the powder outside of a certified chemical fume hood or when there is a risk of dust generation. Protects against inhalation of irritant particles.[1]

Core Operational Plan: From Weighing to Waste

Handling this compound, particularly in its powdered form, requires methodical procedures to minimize exposure risk. The following workflow illustrates the critical steps for safe handling.

SafeHandlingWorkflow prep Preparation - Verify fume hood certification - Gather all materials - Don appropriate PPE weigh Weighing (in Fume Hood) - Use anti-static weigh boat - Tare closed container - Add powder to container inside hood - Close container before re-weighing prep->weigh Proceed to handling dissolve Dissolution (in Fume Hood) - Add solvent to closed container - Ensure proper ventilation weigh->dissolve If making a solution experiment Experimental Use - Maintain secondary containment - Keep containers closed when not in use weigh->experiment If using solid dissolve->experiment decon Decontamination - Wipe surfaces with a damp cloth - Use a solvent known to dissolve the compound - Never dry sweep experiment->decon Post-experiment waste Waste Disposal - Collect all contaminated solids and liquids - Label as hazardous waste - Store in a sealed, compatible container decon->waste doff Doffing PPE - Remove gloves using proper technique - Wash hands thoroughly waste->doff Final step

Caption: Workflow for Safely Handling this compound.

Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Ventilation: All handling of this compound powder must be conducted in a properly functioning and certified chemical fume hood.[6][7] This is the primary engineering control to prevent inhalation of airborne particles.
  • Designated Area: Establish a designated area within the lab for handling this compound to prevent cross-contamination.[3][8]
  • Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, containers, solvents) and waste containers are inside the fume hood.

2. Weighing the Compound:

  • Avoid Dust: To minimize dust generation, do not pour the powder. Use a spatula to carefully transfer the solid.[3]
  • Tared-Container Method: Place a labeled, sealable container on the balance and tare it. Remove the container from the balance, add the powder inside the fume hood, seal the container, and then place it back on the balance to determine the weight.[2][8] This prevents contamination of the balance and the surrounding area.
  • Anti-Static Measures: Powders can be affected by static electricity, causing them to scatter. Use an anti-static weigh boat or an anti-static gun to minimize this effect.[2]

3. Storage:

  • Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[9]
  • Keep it segregated from incompatible materials such as strong oxidizing agents.[9]
Emergency and Disposal Plans

Emergency Procedures:

Accidents can happen despite the best precautions. Immediate and correct first aid is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][10]

  • Skin Contact: Remove contaminated clothing. Immediately wash the affected skin with plenty of soap and water for at least 15 minutes.[7][10] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Spill Response:

    • For a small spill inside a fume hood, carefully absorb the material with an inert absorbent material (e.g., vermiculite, sand).[6]

    • Wipe the area with a damp cloth (do not dry sweep) and place all contaminated materials into a sealed, labeled hazardous waste container.[2][6]

    • For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.[9]

Disposal Plan:

  • Waste Collection: All surplus material and contaminated disposable items (e.g., gloves, weigh boats, absorbent pads) must be collected as hazardous waste.[1]

  • Containerization: Store chemical waste in a clearly labeled, sealed, and compatible container.[1][11]

  • Final Disposal: Arrange for disposal through a licensed professional waste disposal service in accordance with all local, state, and federal regulations. Do not pour down the drain.[1][9]

By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research endeavors, upholding the highest standards of laboratory safety and scientific integrity.

References

  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from Washington State University Environmental Health & Safety.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • University of Michigan-Dearborn. (n.d.). Irritant Chemicals.
  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. The National Institute for Occupational Safety and Health (NIOSH). Retrieved from [Link]

  • Syracuse University. (n.d.). Irritants. Environmental Health & Safety Services.
  • Avantor Performance Materials, Inc. (2011, August 29).
  • GOV.UK. (n.d.). Pyridine: incident management. Retrieved from [Link]

  • Weill Cornell Medicine. (n.d.). Toxic Powder Weighing. Environmental Health and Safety.
  • University of California, Berkeley. (n.d.).
  • Duke University. (n.d.). Chemical Safety Guidelines - Toxic and Health Hazard Powders.
  • CymitQuimica. (2025, November 18). SAFETY DATA SHEET: 1-Methyl-3-(methoxycarbonyl)pyridinium iodide.
  • AMG Medical Inc. (n.d.). CHEMICAL RESISTANCE & BARRIER GUIDE.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: Bis(pyridine)
  • Environmental Health and Safety, The University of Texas at Austin. (n.d.). OSHA Glove Selection Chart.
  • Capot Chemical Co., Ltd. (2024, September 18). MSDS of this compound.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Formyl-1-methylpyridin-1-ium iodide
Reactant of Route 2
Reactant of Route 2
4-Formyl-1-methylpyridin-1-ium iodide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.